molecular formula C5H2Cl2IN B1389281 2,5-Dichloro-3-iodopyridine CAS No. 942206-23-7

2,5-Dichloro-3-iodopyridine

Cat. No.: B1389281
CAS No.: 942206-23-7
M. Wt: 273.88 g/mol
InChI Key: VYVNSDZZIATDSY-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-iodopyridine is a useful research compound. Its molecular formula is C5H2Cl2IN and its molecular weight is 273.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2IN/c6-3-1-4(8)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVNSDZZIATDSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654787
Record name 2,5-Dichloro-3-iodopyridine
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URL https://comptox.epa.gov/dashboard/DTXSID80654787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942206-23-7
Record name 2,5-Dichloro-3-iodopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942206-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of 2,5-dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2,5-Dichloro-3-iodopyridine

Executive Summary

This compound is a strategically functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring two chlorine atoms and one iodine atom on a pyridine core, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules.[1][2] The differential reactivity of the halogen substituents allows for selective and sequential functionalization, providing a robust platform for developing novel therapeutic agents, such as antiviral and anticancer drugs, as well as advanced pesticides and herbicides.[1][3] This guide provides a comprehensive overview of the synthesis, purification, and detailed analytical characterization of this compound, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for handling, reaction setup, and purification procedures.

PropertyValueSource(s)
CAS Number 942206-23-7[1][4][5]
Molecular Formula C₅H₂Cl₂IN[4][6]
Molecular Weight 273.89 g/mol [4][5]
Appearance Solid
Melting Point 51-53 °C[4]
Boiling Point 278.7 °C at 760 mmHg (Predicted)[4]
Density 2.1 ± 0.1 g/cm³ (Predicted)[4]
Purity Typically ≥ 97-98%[1][5]

Synthesis of this compound: A Mechanistic Approach

The introduction of an iodine atom onto the 2,5-dichloropyridine scaffold can be achieved through several synthetic strategies. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common and reliable method involves a Sandmeyer-type reaction starting from 3-amino-2,5-dichloropyridine. An alternative, though potentially less regioselective, approach is the direct electrophilic iodination of 2,5-dichloropyridine.

Preferred Synthetic Route: The Sandmeyer Reaction

The Sandmeyer reaction is a cornerstone of aromatic chemistry for converting an aryl amine into an aryl halide via a diazonium salt intermediate.[7][8] This method is particularly effective for introducing iodine. The process involves two critical stages: diazotization of the amine, followed by the displacement of the diazonium group with iodide.

  • Diazotization at Low Temperature (0-5 °C): The aryl diazonium salt intermediate is notoriously unstable and can decompose prematurely at higher temperatures, drastically reducing the yield.[9] Maintaining a low temperature is the single most critical parameter for the success of this step.

  • Use of Sodium Nitrite and a Strong Acid: Nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid like HCl, is the active electrophile that converts the primary amine to the diazonium salt.

  • Copper Catalyst (Optional but Recommended): While the displacement of the diazonium group by iodide (from KI) can proceed without a copper catalyst, the use of copper(I) salts can catalyze the reaction, proceeding through a radical-nucleophilic aromatic substitution (SRNAr) mechanism that often improves yield and reproducibility.[10][11]

Sandmeyer_Reaction_Workflow Figure 1: Synthetic Workflow via Sandmeyer Reaction cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodide Displacement cluster_2 Step 3: Work-up & Purification A 3-Amino-2,5-dichloropyridine B Dissolve in HCl/H₂O A->B C Cool to 0-5 °C B->C D Add NaNO₂ solution dropwise C->D E Aryl Diazonium Salt (in situ) D->E G Add Diazonium Salt solution to KI solution E->G Transfer F Prepare solution of KI in H₂O F->G H Warm to RT, Stir G->H I N₂ Gas Evolution H->I J Crude this compound H->J K Extract with Organic Solvent (e.g., DCM) J->K Process L Wash & Dry Organic Layer K->L M Recrystallization L->M N Pure Product M->N

Caption: Figure 1: Synthetic Workflow via Sandmeyer Reaction.

Materials:

  • 3-Amino-2,5-dichloropyridine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add 1 equivalent of 3-amino-2,5-dichloropyridine. b. Add a mixture of concentrated HCl (3 equivalents) and water. Stir until the amine salt is fully dissolved or a fine suspension is formed. c. Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C. d. Dissolve sodium nitrite (1.1 equivalents) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the amine suspension, ensuring the temperature never exceeds 5 °C. Vigorous stirring is essential. f. After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C. The completion of diazotization can be checked with starch-iodide paper, which will turn blue in the presence of excess nitrous acid.[9]

  • Iodide Displacement: a. In a separate, larger beaker, dissolve potassium iodide (1.5 equivalents) in water. b. Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. This addition can cause foaming due to the evolution of nitrogen gas. c. Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane (3 x volumes). b. Combine the organic layers. Wash sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and finally brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[9] d. Purify the crude solid by recrystallization, potentially from an ethanol/water or isopropanol/water mixture, to obtain pure this compound.[12]

Alternative Route: Electrophilic Aromatic Iodination

Direct iodination of 2,5-dichloropyridine is another potential pathway. Pyridine rings are generally electron-deficient and thus resistant to electrophilic substitution. However, under forcing conditions or with highly reactive iodinating systems, this transformation can be achieved.

Principle: This reaction involves an electrophilic iodine species (I⁺), often generated in situ from molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a Lewis acid catalyst.[13][14] The electrophile attacks the pyridine ring, and due to the directing effects of the chloro-substituents and the nitrogen atom, a mixture of isomers could be formed. The position-3 is the most likely site of iodination on the 2,5-dichloropyridine ring, but achieving high regioselectivity can be challenging, making this a less preferred route for obtaining a pure product compared to the Sandmeyer reaction.

Characterization and Structural Elucidation

Unambiguous confirmation of the structure and purity of the synthesized this compound is critical. A combination of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a self-validating system for structural elucidation.

Characterization_Workflow Figure 2: Analytical Workflow for Product Validation Start Synthesized Product MS Mass Spectrometry (GC-MS) - Molecular Weight - Isotopic Pattern Start->MS NMR NMR Spectroscopy (¹H and ¹³C) - Proton Environment - Carbon Skeleton Start->NMR IR IR Spectroscopy - Functional Groups Start->IR Purity Purity Assessment (e.g., HPLC, GC) MS->Purity NMR->Purity Final Structure Confirmed Purity->Final

Caption: Figure 2: Analytical Workflow for Product Validation.

Mass Spectrometry (MS)

Mass spectrometry is a primary tool for confirming the molecular weight and elemental composition of the target compound. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is well-suited for a volatile compound like this.[15][16]

Expected Observations:

  • Molecular Ion (M⁺): A prominent cluster of peaks corresponding to the molecular ion will be observed.

  • Isotopic Pattern: The presence of two chlorine atoms and one iodine atom creates a highly characteristic isotopic signature. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). The molecular ion peak will therefore appear as a cluster of peaks at m/z, [M+2], and [M+4] with relative intensities of approximately 9:6:1, confirming the presence of two chlorine atoms.[15]

  • Fragmentation: The EI process will cause fragmentation, providing structural clues.

Fragmentation_Pathway Figure 3: Predicted EI-MS Fragmentation Pathway M C₅H₂Cl₂IN⁺˙ m/z 273/275/277 M_minus_I C₅H₂Cl₂N⁺ m/z 146/148/150 M:f0->M_minus_I:f0 - I• M_minus_Cl C₅H₂ClIN⁺ m/z 238/240 M:f0->M_minus_Cl:f0 - Cl• M_minus_I_minus_HCN C₄HCl₂⁺ m/z 119/121/123 M_minus_I:f0->M_minus_I_minus_HCN:f0 - HCN

Caption: Figure 3: Predicted EI-MS Fragmentation Pathway.

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified product in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC equipped with a capillary column (e.g., HP-5MS) coupled to a mass spectrometer with an EI source.[16]

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.[16]

    • Carrier Gas: Helium at 1 mL/min.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV[16]

    • Scan Mode: Full scan (m/z 50-400).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the two protons on the pyridine ring (at positions 4 and 6). These protons will appear as doublets due to coupling with each other.

  • ¹³C NMR: The spectrum will show five distinct signals for the five carbon atoms of the pyridine ring. The carbons bonded to the halogens will be significantly affected, and their chemical shifts can be predicted based on substituent effects.

Predicted NMR Data (in CDCl₃)
¹H NMR δ 7.5-8.5 ppm (2H, 2 x d)
¹³C NMR δ 110-155 ppm (5 signals)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups and confirm the aromatic nature of the compound.[15]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Assignment
3050-3100Aromatic C-H stretch
1540-1600Aromatic C=C and C=N ring stretching
1000-1200C-Cl stretch
~500-600C-I stretch

Applications in Research and Development

This compound is not an end-product but a high-value intermediate. Its utility stems from the ability to selectively functionalize the three halogen positions through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[17][18] The C-I bond is the most reactive, followed by the C-Cl bonds, allowing for a stepwise and controlled construction of complex 2,3,5-trisubstituted pyridine derivatives.[19] This makes it an invaluable tool for generating libraries of novel compounds for screening in drug discovery and agrochemical development programs.[1][2]

Safety and Handling

  • Handling: Handle in a well-ventilated place, preferably a fume hood. Wear suitable protective clothing, including gloves and safety glasses.[4]

  • Precautions: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols.[4]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Hazards: Halogenated organic compounds should be treated as potentially toxic and irritant. Refer to the specific Safety Data Sheet (SDS) for detailed information.

References

1H NMR and 13C NMR data for 2,5-dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2,5-dichloro-3-iodopyridine

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound. As a Senior Application Scientist, this document is structured to offer not just spectral data, but a foundational understanding of the structural and electronic factors that govern the chemical shifts and coupling patterns of this highly substituted pyridine derivative. The guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical verification. The content synthesizes theoretical predictions based on established substituent effects with practical, field-proven protocols for data acquisition.

Introduction: The Structural Context of this compound

This compound is a polysubstituted aromatic heterocycle. The pyridine ring is electron-deficient by nature, and the presence of three halogen substituents—two chlorine atoms and one iodine atom—further modulates its electronic landscape through inductive and resonance effects. These substitutions create a unique electronic environment for each remaining proton and carbon atom, resulting in a distinctive NMR fingerprint. NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of such molecules.[1] This guide will detail the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind the chemical shift assignments and coupling patterns.

The structure and numbering convention for this compound, which will be used throughout this guide, is presented below.

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing A Insert Sample into Spectrometer B Lock on Deuterium Signal of Solvent A->B C Shim Magnetic Field for Homogeneity B->C D Tune and Match Probe to Nucleus Frequency C->D E Set Acquisition Parameters (e.g., pulse angle, delay) D->E F Acquire Free Induction Decay (FID) Data E->F G Save Raw Data F->G H Fourier Transform (FID to Spectrum) G->H I Phase Correction H->I J Baseline Correction I->J K Calibrate Chemical Shift Axis J->K L Integrate Signals (¹H NMR) K->L

References

mass spectrometry analysis of 2,5-dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2,5-Dichloro-3-iodopyridine

Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for a Versatile Chemical Intermediate

This compound is a halogenated pyridine derivative that serves as a pivotal structural motif in modern chemistry. Its strategic placement of chloro and iodo substituents on the pyridine ring offers differential reactivity, making it a highly valued intermediate in the synthesis of complex molecules. This compound is a cornerstone in the development of novel pharmaceuticals, including antiviral, antibacterial, and anti-cancer agents, as well as in the formulation of advanced agrochemicals like pesticides and herbicides[1].

Given its role in high-value applications, the unambiguous structural confirmation and purity assessment of this compound are not merely procedural—they are fundamental to ensuring the safety, efficacy, and reliability of the final products. Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose. It provides precise molecular weight determination, detailed structural insights through fragmentation analysis, and sensitive quantification of impurities.

This guide provides a comprehensive, field-proven framework for the mass spectrometric analysis of this compound. It moves beyond standard protocols to explain the underlying principles and causal logic behind methodological choices, empowering researchers, scientists, and drug development professionals to select, optimize, and execute robust analytical workflows.

Core Physicochemical Properties and Analytical Implications

A successful mass spectrometry analysis begins with a fundamental understanding of the analyte's properties. These characteristics directly influence the choice of instrumentation and experimental parameters.

PropertyValueAnalytical Implication
Molecular Formula C₅H₂Cl₂INDefines the exact mass and isotopic distribution.
Molecular Weight 273.88 g/mol [1][2]Guides the selection of mass scanning ranges.
CAS Number 942206-23-7[3][4]For unambiguous compound identification.
Boiling Point 278.7°C at 760 mmHg[2]Indicates sufficient volatility and thermal stability for GC-MS analysis.
Melting Point 51-53°C[2]Solid at room temperature; requires dissolution in a suitable solvent.
Structure Halogenated PyridineThe presence of two chlorine atoms will produce a highly characteristic isotopic pattern. The C-I bond is the weakest point, suggesting a primary fragmentation pathway.
Strategic Selection of Analytical Modality: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) is the first critical decision point. This choice is dictated by the analytical objective and the physicochemical properties of the analyte and its potential derivatives.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for analyzing the purity of the this compound starting material itself. Its volatility and thermal stability make it an ideal candidate for GC separation followed by Electron Ionization (EI), a hard ionization technique that provides rich, reproducible fragmentation patterns for structural elucidation[5][6].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable when analyzing reaction products derived from this compound, such as those from Suzuki, Buchwald-Hartwig, or Sonogashira coupling reactions[5]. These derivatives are often larger, more polar, and less volatile, making them unsuitable for GC. LC-MS utilizes soft ionization techniques like Electrospray Ionization (ESI), which typically generates the protonated molecule ([M+H]⁺) with minimal fragmentation, providing clear molecular weight information[5].

Part 1: GC-MS for Purity Assessment and Structural Elucidation

The Principle of Electron Ionization (EI) for Halogenated Heterocycles

Electron Ionization (EI) is a highly robust and reproducible technique that involves bombarding the gaseous analyte with high-energy electrons (typically 70 eV)[7][8]. This energetic collision ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[9]. The excess energy imparted to the molecular ion causes it to undergo predictable fragmentation, breaking down into a series of smaller, stable ions[8][9]. The resulting mass spectrum is a unique "fingerprint" of the molecule, invaluable for structural confirmation and library matching[7][10].

Predicted Mass Spectrum and Fragmentation Pathways
The Molecular Ion (M⁺•) and its Isotopic Signature

The most telling feature in the mass spectrum will be the molecular ion region. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), any fragment containing two chlorine atoms will exhibit a characteristic cluster of peaks[10].

  • M⁺•: The peak corresponding to the molecule with two ³⁵Cl isotopes. (C₅H₂³⁵Cl₂IN)⁺•

  • [M+2]⁺•: The peak for a molecule with one ³⁵Cl and one ³⁷Cl. (C₅H₂³⁵Cl³⁷ClIN)⁺•

  • [M+4]⁺•: The peak for a molecule with two ³⁷Cl isotopes. (C₅H₂³⁷Cl₂IN)⁺•

The theoretical intensity ratio of these peaks is approximately 9:6:1 , providing immediate and conclusive evidence for the presence of two chlorine atoms in the molecule and its fragments[10].

Table of Predicted Fragments for this compound under EI

m/z (for ³⁵Cl)Ion StructureProposed Fragmentation Pathway
273[C₅H₂Cl₂IN]⁺•Molecular Ion (M⁺•)
146[C₅H₂Cl₂N]⁺Loss of Iodine Radical (•I) : The C-I bond is the weakest, making this the most probable initial fragmentation. This ion will retain the 9:6:1 Cl₂ isotope pattern.
111[C₅H₂ClN]⁺•Loss of •I, followed by loss of Chlorine Radical (•Cl)
110[C₅HClN]⁺Loss of •I, followed by loss of HCl
76[C₅H₂N]⁺•Loss of •I and two •Cl radicals
Visualizing the Fragmentation Cascade

The logical sequence of bond cleavages can be visualized as a fragmentation pathway. The initial loss of the iodine radical is the most energetically favorable step.

fragmentation_pathway M [C₅H₂Cl₂IN]⁺• m/z 273, 275, 277 F1 [C₅H₂Cl₂N]⁺ m/z 146, 148, 150 M->F1 - •I F2 [C₅H₂ClN]⁺• m/z 111, 113 F1->F2 - •Cl F3 [C₅HClN]⁺ m/z 110, 112 F1->F3 - HCl

Caption: Predicted EI fragmentation pathway for this compound.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis. Optimization may be required based on the specific instrumentation available.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the this compound sample.

    • Dissolve in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

    • Perform serial dilutions as needed to create working standards (e.g., 1-100 µg/mL) for sensitivity assessment.

  • Instrumentation:

    • Gas Chromatograph: Equipped with a split/splitless injector.

    • Column: A low-to-mid polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is ideal for separating halogenated aromatic compounds.

    • Mass Spectrometer: A quadrupole, ion trap, or time-of-flight (TOF) analyzer with an EI source.

  • GC Method Parameters:

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (adjust to avoid detector saturation).

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

  • MS Method Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV[5].

    • Scan Mode: Full Scan.

    • Mass Range: m/z 50-350 (to ensure capture of the molecular ion and key fragments).

GC-MS Workflow Diagram

gcms_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep1 Weigh Sample Prep2 Dissolve in Dichloromethane (1 mg/mL) Prep1->Prep2 Inject Inject 1 µL into GC Prep2->Inject Separate Chromatographic Separation (HP-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 50-350) Ionize->Detect Chrom Analyze Chromatogram (Purity, Retention Time) Detect->Chrom Spec Interpret Mass Spectrum (M⁺•, Isotope Pattern, Fragments) Chrom->Spec

Caption: Standard operational workflow for GC-MS analysis.

Part 2: LC-MS for Analysis of Reaction Products

The Principle of Electrospray Ionization (ESI) for Derivatives

When this compound is used in synthesis, its derivatives are often more polar and less volatile, making them unsuitable for GC-MS. Electrospray Ionization (ESI) is the ideal alternative. ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal internal energy[5]. This process typically results in the formation of a protonated molecule, [M+H]⁺, in positive ion mode. The major advantage is that the molecular ion is preserved, providing a clear and unambiguous determination of the molecular weight of the synthesized product[5].

For deeper structural analysis, tandem mass spectrometry (MS/MS) can be employed. The [M+H]⁺ ion is selected, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is designed for a typical C-N or C-C coupled product of this compound.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the reaction product in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution with the initial mobile phase composition to a working concentration (e.g., 1-10 µg/mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove particulates before injection.

  • Instrumentation:

    • Liquid Chromatograph: An HPLC or UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a versatile choice.

    • Mass Spectrometer: A triple quadrupole, Orbitrap, or Q-TOF instrument equipped with an ESI source.

  • LC Method Parameters:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Gradient Program:

      • Start with 10% B.

      • Ramp to 95% B over 5 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 10% B and re-equilibrate.

  • MS Method Parameters:

    • Ionization Mode: ESI Positive.

    • Scan Mode:

      • Full Scan (MS1): To identify the [M+H]⁺ of the product (e.g., m/z 100-800).

      • Product Ion Scan (MS/MS): Isolate the [M+H]⁺ precursor ion and scan for all resulting fragment ions to confirm structure.

LC-MS/MS Workflow Diagram

lcms_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Dissolve Reaction Product in Methanol Prep2 Dilute and Filter (0.22 µm) Prep1->Prep2 Inject Inject into HPLC Prep2->Inject Separate Reversed-Phase Separation (C18 column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize MS1 MS1: Full Scan (Detect [M+H]⁺) Ionize->MS1 MS2 MS2: Product Ion Scan (Fragment [M+H]⁺) MS1->MS2 Data Confirm MW from MS1 and Structure from MS/MS MS2->Data

Caption: General workflow for LC-MS/MS analysis of reaction products.

Conclusion: A Synergistic Approach to Confident Analysis

The robust analysis of this compound and its derivatives is achieved not by a single method, but by the strategic application of complementary mass spectrometric techniques. GC-MS with Electron Ionization provides an unparalleled level of detail for the structural confirmation and purity assessment of the volatile starting material, with its characteristic isotopic patterns and fragmentation serving as a definitive molecular fingerprint. For the less volatile and more polar products generated in synthetic campaigns, LC-MS with Electrospray Ionization is the superior choice, offering gentle ionization to confirm molecular weight, coupled with tandem MS capabilities for in-depth structural verification. By mastering both workflows, researchers can ensure the integrity of their chemical entities from starting material to final product, underpinning the quality and reliability of research and development in the pharmaceutical and agrochemical industries.

References

An In-Depth Technical Guide to 2,5-Dichloro-3-iodopyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,5-Dichloro-3-iodopyridine is a halogenated pyridine derivative that has emerged as a critical and versatile building block in modern synthetic chemistry. Its strategic arrangement of three halogen atoms—two chlorine and one iodine—on the pyridine scaffold provides a platform for regioselective functionalization, making it an invaluable intermediate in the synthesis of complex molecular architectures. The differential reactivity of the carbon-halogen bonds allows for a programmed, sequential introduction of various substituents, a feature highly sought after in the fields of pharmaceutical and agrochemical development.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its core physical and chemical properties, explore its synthesis and characteristic reactivity, and discuss its applications as a key intermediate. The information presented herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in synthesis, dictating reaction conditions, purification strategies, and handling procedures. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 942206-23-7[1][2]
Molecular Formula C₅H₂Cl₂IN[1][2]
Molecular Weight 273.89 g/mol [2][3]
Melting Point 51-53 °C[1]
Boiling Point 278.7 °C at 760 mmHg[1]
Density 2.1 ± 0.1 g/cm³[1]
Appearance White to off-white crystalline solid[4]
Solubility Sparingly soluble in water, soluble in organic solvents such as DMSO and DMF.[4]

Synthesis of this compound

While multiple synthetic routes to polysubstituted pyridines exist, a common and effective method for the preparation of this compound involves the direct iodination of a corresponding dichloropyridine precursor. The selection of the iodinating agent and reaction conditions is critical to achieving high regioselectivity and yield.

Proposed Synthetic Protocol: Electrophilic Iodination

This protocol describes a general procedure for the synthesis of this compound from 2,5-dichloropyridine. The choice of an electrophilic iodinating agent, such as N-iodosuccinimide (NIS) in the presence of a strong acid, facilitates the selective introduction of iodine at the C-3 position, which is activated for electrophilic attack.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 2,5-dichloropyridine (1.0 equivalent) in a suitable solvent such as concentrated sulfuric acid under an inert atmosphere.

  • Addition of Iodinating Agent: Cool the solution to 0 °C using an ice bath. Add N-iodosuccinimide (NIS) (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Isolation: Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.

G 2,5-Dichloropyridine 2,5-Dichloropyridine This compound This compound 2,5-Dichloropyridine->this compound  N-Iodosuccinimide (NIS)  H₂SO₄

Caption: Proposed synthesis of this compound.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. Below are the expected spectroscopic signatures for this compound based on its structure and data from analogous compounds.[5][6]

  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The carbons bearing halogen atoms will show characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (273.89 g/mol ). The isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H, C=C, and C=N stretching vibrations of the pyridine ring, as well as C-Cl and C-I stretching vibrations.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in the differential reactivity of its three halogen atoms.[7] The carbon-iodine bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds. This allows for selective functionalization at the C-3 position.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. This compound can be selectively coupled with boronic acids at the C-3 position.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon triple bond by coupling with a terminal alkyne, again with high selectivity for the C-3 position.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling start_suzuki This compound end_suzuki 3-Aryl-2,5-dichloropyridine start_suzuki->end_suzuki  Ar-B(OH)₂  Pd catalyst, Base start_sonogashira This compound end_sonogashira 3-Alkynyl-2,5-dichloropyridine start_sonogashira->end_sonogashira  R-C≡CH  Pd/Cu catalyst, Base

Caption: Regioselective functionalization of this compound.

Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of biologically active molecules.

  • Pharmaceutical Development: It serves as a key building block for the synthesis of various therapeutic agents, including antiviral, antibacterial, and anticancer compounds.[8] The ability to selectively introduce different functional groups allows for the fine-tuning of a molecule's pharmacological properties.

  • Agrochemical Chemistry: In the agrochemical industry, this compound is used in the development of novel pesticides and herbicides.[8] The pyridine core is a common feature in many successful agrochemicals.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety. The compound presents several hazards that must be addressed with appropriate precautions.[3][9]

Hazard CategoryDescriptionPrecautionary Measures
Acute Toxicity (Oral) Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][9]
Skin Irritation Causes skin irritation.Wear protective gloves and clothing. Avoid contact with skin.[3]
Eye Irritation Causes serious eye irritation.Wear eye and face protection. Avoid contact with eyes.[3]
Respiratory Irritation May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust.[3]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials.

Conclusion

This compound is a highly functionalized and synthetically versatile molecule with significant applications in both the pharmaceutical and agrochemical industries. Its unique pattern of halogenation allows for controlled, regioselective modifications, making it an ideal scaffold for the construction of complex and diverse chemical entities. A thorough understanding of its physical properties, synthesis, and reactivity is essential for any researcher looking to leverage this powerful building block in their synthetic endeavors.

References

An In-Depth Technical Guide to the Reactivity Profile of 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 2,5-Dichloro-3-iodopyridine

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries.[1] Its utility stems from the differential reactivity of its three halogen substituents, which allows for selective and sequential functionalization. This unique structural feature makes it a versatile building block for the synthesis of complex, polysubstituted pyridine scaffolds, which are prevalent in a wide array of biologically active molecules. This guide provides a comprehensive overview of the reactivity of this compound, with a focus on its application in key synthetic transformations.

Synthesis of this compound

A common synthetic route to this compound involves the direct iodination of 2,5-dichloropyridine. This transformation can be achieved using various iodinating agents, with a combination of iodine and a strong oxidizing agent in an acidic medium being a prevalent method.

Experimental Protocol: Iodination of 2,5-Dichloropyridine

Materials:

  • 2,5-Dichloropyridine

  • Iodine (I₂)

  • Iodic acid (HIO₃) or other suitable oxidizing agent

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

  • Water

  • Sodium thiosulfate solution

  • Dichloromethane or other suitable organic solvent

Procedure:

  • To a solution of 2,5-dichloropyridine in glacial acetic acid, add iodine and a portion of iodic acid.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid, maintaining the temperature below 10 °C.[2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, pour the reaction mixture into a beaker of ice water.

  • Quench any remaining iodine by adding a saturated solution of sodium thiosulfate until the brown color disappears.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Core Reactivity Principle: Regioselectivity in Cross-Coupling Reactions

The synthetic utility of this compound is primarily dictated by the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl.[3] This hierarchy allows for the selective functionalization of the C-3 position (iodine) under milder conditions, leaving the two chloro substituents at C-2 and C-5 available for subsequent transformations under more forcing conditions.

Reactivity hierarchy of halogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. In the case of this compound, this reaction is expected to proceed with high regioselectivity at the C-3 position.

Causality Behind Experimental Choices: The choice of a suitable palladium catalyst and ligand is crucial. For the initial coupling at the C-I bond, a standard catalyst system like Pd(PPh₃)₄ is often sufficient. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. A mixed solvent system, such as dioxane/water, is commonly used to facilitate the dissolution of both the organic and inorganic reagents.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

  • 1,4-Dioxane/water (4:1 mixture, degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-2,5-dichloropyridine.

CatalystLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₄-K₂CO₃Dioxane/H₂O9012Good to High
PdCl₂(dppf)dppfCs₂CO₃DME808High
Pd(OAc)₂SPhosK₃PO₄Toluene10016High

Table 1: Representative Conditions for Suzuki-Miyaura Coupling.

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L2) Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar_Pd_Ar_Complex Ar-Pd(II)-Ar'(L2) Transmetalation->Ar_Pd_Ar_Complex Reductive_Elimination Reductive Elimination Ar_Pd_Ar_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product Boronic_Acid Ar'B(OH)2 + Base Borate_Complex [Ar'B(OH)3]- Boronic_Acid->Borate_Complex Borate_Complex->Transmetalation

Generalized catalytic cycle for Suzuki-Miyaura coupling.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is expected to occur selectively at the C-3 iodo position of this compound.

Causality Behind Experimental Choices: The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4] CuI reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for transmetalation to the palladium center. An amine base, such as triethylamine or diisopropylethylamine, is used to neutralize the HI formed during the reaction and also serves as a solvent.

Materials:

  • This compound

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) iodide (CuI) (6 mol%)

  • Triethylamine (anhydrous and degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous and degassed triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-alkynyl-2,5-dichloropyridine.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NEt₃NRT8-1670-95
Pd(PPh₃)₄CuIDIPEADMF601275-90

Table 2: Representative Conditions for Sonogashira Coupling.

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by palladium.[5] It is known for its tolerance of a wide variety of functional groups.

Causality Behind Experimental Choices: The choice of palladium source and ligands can influence the reaction rate and yield. Additives like CuI can accelerate the reaction by scavenging free ligands that might inhibit the transmetalation step. The toxicity of organotin reagents necessitates careful handling and purification procedures.

Materials:

  • This compound

  • Organostannane (1.1 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • P(o-tol)₃ (8 mol%)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk tube, add this compound and the organostannane.

  • Evacuate and backfill with an inert gas.

  • Add anhydrous toluene, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to 90-110 °C for 12-16 hours, monitoring by TLC or LC-MS.

  • After cooling, evaporate the solvent and purify the residue by column chromatography to isolate the 2,5-dichloro-3-substituted pyridine.

CatalystLigandAdditiveSolventTemp. (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃P(o-tol)₃-Toluene11016Good
Pd(PPh₃)₄-CuIDMF8012Good to High

Table 3: Representative Conditions for Stille Coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[6] For this compound, the initial amination is expected to occur at the C-3 position.

Causality Behind Experimental Choices: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to promote reductive elimination and prevent β-hydride elimination. A strong base, such as sodium tert-butoxide, is typically used to deprotonate the amine.

Materials:

  • This compound

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos or SPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, charge a Schlenk tube with this compound, the palladium catalyst, ligand, and base.

  • Add the anhydrous solvent and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling, dilute with an organic solvent, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate and purify by column chromatography to obtain the 3-amino-2,5-dichloropyridine.

CatalystLigandBaseSolventTemp. (°C)Time (h)Expected Yield (%)
Pd₂(dba)₃XPhosNaOt-BuToluene11024High
Pd(OAc)₂SPhosCs₂CO₃Dioxane10018High

Table 4: Representative Conditions for Buchwald-Hartwig Amination.

Lithiation and Electrophilic Quench

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, lithiation can potentially occur at multiple positions. The iodine at C-3 is a strong ortho-directing group, suggesting that lithiation with a hindered base like lithium diisopropylamide (LDA) at low temperatures could occur at the C-4 position.

Causality Behind Experimental Choices: The use of a hindered, non-nucleophilic base like LDA at low temperatures (-78 °C) is crucial to prevent nucleophilic addition to the pyridine ring and to control the regioselectivity of the deprotonation. The choice of electrophile will determine the nature of the substituent introduced at the lithiated position.

Materials:

  • This compound

  • Lithium diisopropylamide (LDA) (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., benzaldehyde, dimethylformamide)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of LDA in THF.

  • Stir the mixture at -78 °C for 1-2 hours.

  • Add the electrophile and continue stirring at -78 °C for another hour before allowing the reaction to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C-2 and C-5 positions of the pyridine ring are susceptible to nucleophilic aromatic substitution (SNAr), particularly after the more reactive C-3 position has been functionalized. The electron-withdrawing nature of the pyridine nitrogen activates the C-2 and C-6 (in this case, C-5) positions towards nucleophilic attack.

Causality Behind Experimental Choices: SNAr reactions often require elevated temperatures and can be facilitated by the use of a base to neutralize the HCl generated. The choice of nucleophile (e.g., amines, alkoxides) will determine the substituent introduced.

Materials:

  • 3-Substituted-2,5-dichloropyridine

  • Amine (2-3 equiv)

  • Potassium carbonate or other suitable base

  • N,N-Dimethylformamide (DMF) or other polar aprotic solvent

Procedure:

  • Combine the 3-substituted-2,5-dichloropyridine, amine, and base in a sealed tube.

  • Add the solvent and heat the mixture to 100-150 °C for several hours to days, monitoring the reaction by TLC or LC-MS.

  • After cooling, dilute with water and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify by column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity is dominated by the differential lability of its three halogen atoms, allowing for a predictable and sequential functionalization strategy. By carefully selecting the reaction conditions, chemists can selectively target the C-3 iodo position for a variety of cross-coupling reactions, while preserving the less reactive chloro substituents for subsequent transformations. This guide provides a framework for understanding and exploiting the rich reactivity of this important synthetic intermediate.

References

The Strategic Synthesis and Application of 2,5-Dichloro-3-Iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Halogenated Heterocycle

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical development, the strategic importance of functionalized heterocyclic compounds cannot be overstated. Among these, 2,5-dichloro-3-iodopyridine has emerged as a versatile and highly valuable building block. Its unique arrangement of halogen atoms on the pyridine ring—two deactivating chloro groups and a reactive iodo group—provides a powerful tool for medicinal chemists and process scientists. This guide offers an in-depth exploration of the discovery, synthesis, and multifaceted applications of this pivotal chemical intermediate.

I. Discovery and Historical Context: A Story of Precursors and Potential

While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the historical literature, its emergence is intrinsically linked to the development and optimization of synthetic routes to its precursor, 2,5-dichloropyridine. The journey to unlock the synthetic potential of this compound is, therefore, a story of evolving methodologies for the selective halogenation of the pyridine core.

Initially, the synthesis of dichlorinated pyridines was often challenging, yielding mixtures of isomers that were difficult to separate. Early methods frequently involved high temperatures and lacked selectivity, limiting their industrial applicability. A significant advancement came with the development of processes for the preparation of isomer-free 2,5-dichloropyridine, as detailed in various patents. These methods, starting from readily available materials like 2-chloropyridine or 2-aminopyridine, provided a reliable source of the key precursor.

With a stable supply of 2,5-dichloropyridine, the subsequent challenge lay in the selective introduction of an iodine atom at the 3-position. The principles of electrophilic aromatic substitution on deactivated pyridine rings guided this endeavor. The two chlorine atoms withdraw electron density from the ring, making it less susceptible to substitution. However, the 3-position remains the most favorable site for electrophilic attack among the available carbons. This understanding paved the way for the direct iodination of 2,5-dichloropyridine, leading to the efficient synthesis of the target molecule, this compound.

II. Synthesis and Mechanistic Insights

The primary and most direct route to this compound is the electrophilic iodination of 2,5-dichloropyridine. This reaction leverages the inherent reactivity of the pyridine ring, albeit attenuated by the deactivating chloro substituents.

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of 2,5-dichloropyridine proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species, often generated in situ, is attacked by the electron-rich pyridine ring. The presence of a strong acid or an oxidizing agent is typically required to generate a potent iodinating agent.

G cluster_0 Generation of Electrophilic Iodine cluster_1 Electrophilic Attack cluster_2 Rearomatization I2 I₂ I_plus I⁺ (Electrophilic Iodine) I2->I_plus Activation Oxidant Oxidizing Agent (e.g., HIO₃, H₂O₂) Oxidant->I_plus DCP 2,5-Dichloropyridine Sigma_complex σ-complex (arenium ion) DCP->Sigma_complex + I⁺ Product This compound Sigma_complex->Product - H⁺ H_plus H⁺

Mechanism of Electrophilic Iodination
Experimental Protocol: A Representative Synthesis

The following protocol outlines a general procedure for the synthesis of this compound from 2,5-dichloropyridine.

Materials:

  • 2,5-Dichloropyridine

  • Iodine (I₂)

  • Periodic acid (H₅IO₆) or another suitable oxidizing agent

  • Concentrated sulfuric acid (H₂SO₄)

  • Acetic acid (CH₃COOH)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloropyridine in a mixture of acetic acid and concentrated sulfuric acid.

  • Add iodine and the oxidizing agent (e.g., periodic acid) to the solution.

  • Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with a saturated sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.

III. Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is essential for its application and quality control.

PropertyValue
CAS Number 942206-23-7[1]
Molecular Formula C₅H₂Cl₂IN[1]
Molecular Weight 273.89 g/mol [1]
Appearance Off-white to yellow solid
Melting Point 51-53 °C
TechniqueExpected Characteristics
¹H NMR Two aromatic protons would be observed, likely as doublets, with chemical shifts influenced by the electron-withdrawing effects of the halogens and the nitrogen atom.
¹³C NMR Five distinct signals for the pyridine ring carbons would be expected, with the carbon bearing the iodine atom showing a characteristic low-field shift.
Mass Spectrometry (EI) The mass spectrum would show a molecular ion peak (M⁺) at m/z ≈ 273, with a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of iodine and chlorine atoms.

IV. Applications in Synthesis: A Gateway to Complexity

The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization through various cross-coupling reactions.

G cluster_0 Pharmaceuticals cluster_1 Agrochemicals DCIP This compound Antiviral Antiviral Agents DCIP->Antiviral Key Intermediate Antibacterial Antibacterial Agents DCIP->Antibacterial Anticancer Anti-cancer Agents DCIP->Anticancer Herbicides Herbicides DCIP->Herbicides Pesticides Pesticides DCIP->Pesticides

Applications of this compound
Pharmaceutical Synthesis

The halogenated pyridine scaffold is a common motif in many biologically active molecules. This compound serves as a key starting material for the synthesis of a variety of pharmaceutical agents.[2] The iodine atom is particularly amenable to substitution via palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse functionalities at the 3-position. The less reactive chlorine atoms can then be targeted for further modification under different reaction conditions, enabling the construction of highly substituted and complex molecular architectures. This stepwise functionalization is a powerful strategy in the design of novel therapeutics, including antiviral, antibacterial, and anti-cancer agents.[2]

Agrochemical Development

In the agrochemical sector, the development of new pesticides and herbicides with improved efficacy and environmental profiles is a constant pursuit. This compound provides a valuable platform for the synthesis of novel agrochemicals.[2] The introduction of specific substituents onto the pyridine ring can modulate the biological activity of the resulting molecule, leading to the discovery of new active ingredients for crop protection.

V. Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.

VI. Conclusion

This compound, while not a household name, represents a cornerstone of modern synthetic chemistry. Its strategic design, born from the optimization of halogenated pyridine synthesis, has provided researchers with a powerful and versatile tool. The ability to selectively functionalize its three halogenated positions opens doors to a vast chemical space, enabling the discovery and development of novel pharmaceuticals and agrochemicals. As the demand for more complex and effective molecules continues to grow, the importance of such well-designed building blocks will only increase, solidifying the legacy of this compound in the annals of chemical synthesis.

References

Foreword: The Structural Imperative of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 2,5-dichloro-3-iodopyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks emerge as "privileged scaffolds" due to their versatile reactivity and prevalence in biologically active molecules. This compound is a quintessential example of such a scaffold. Its strategic halogenation provides a platform for sequential, regioselective functionalization through a variety of cross-coupling reactions, making it an invaluable building block for creating complex molecular architectures.[1][2][3]

The efficacy and safety of any therapeutic agent or advanced material derived from this intermediate are inextricably linked to its precise three-dimensional structure. An unambiguous confirmation of its atomic connectivity, conformation, and potential intermolecular interactions is not merely an academic exercise; it is a foundational requirement for rational drug design, process optimization, and regulatory compliance. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of this compound, blending established analytical principles with practical, field-proven insights.

Physicochemical and Molecular Profile

A foundational understanding begins with the compound's basic properties. These data are critical for sample handling, solvent selection, and interpretation of subsequent analytical results.

PropertyValueSource(s)
Molecular Formula C₅H₂Cl₂IN[1][4]
Molecular Weight 273.89 g/mol [4][5]
CAS Number 942206-23-7[1][6]
Appearance White to off-white solid/crystalline powder[7]
Melting Point 51-53 °C[4]
Boiling Point ~278.7 °C at 760 mmHg[4]
Density ~2.1 g/cm³[4]
Purity (Typical) ≥ 97-98%[1][5]

Mass Spectrometry: Unambiguous Molecular Weight and Isotopic Fingerprinting

Mass spectrometry (MS) is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature.

Expertise & Rationale

The presence of chlorine and iodine makes the molecular ion (M⁺) region of the mass spectrum particularly informative. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8][9] Iodine is monoisotopic (¹²⁷I). Therefore, a molecule containing two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.[9] This pattern is a powerful diagnostic tool.

Electron Ionization (EI) is often used to induce fragmentation, providing clues about the molecule's connectivity. The C-I bond is weaker than the C-Cl and C-C/C-N bonds of the pyridine ring and is expected to be a primary site of fragmentation.

Predicted Mass Spectrum Characteristics
  • Molecular Ion Cluster: The molecular ion peak for the most abundant isotopes (C₅H₂³⁵Cl₂¹²⁷IN) is expected at m/z = 273. Subsequent peaks corresponding to the presence of ³⁷Cl isotopes will appear at m/z = 275 (M+2) and m/z = 277 (M+4). The intensity ratio of these peaks should be approximately 9:6:1, confirming the presence of two chlorine atoms.

  • Key Fragmentation Pathways:

    • Loss of an iodine radical (•I, 127 u): A prominent fragment at m/z ≈ 146, corresponding to the [C₅H₂Cl₂N]⁺ cation. This fragment will also exhibit an M'/M'+2 pattern with a ~3:1 ratio, confirming the retention of the two chlorine atoms.

    • Loss of a chlorine radical (•Cl, 35/37 u): A fragment corresponding to the loss of one chlorine atom is also possible, which would lead to a cluster around m/z ≈ 238.

    • Loss of HCN (27 u): A common fragmentation pathway for pyridine rings, leading to smaller fragments.[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve a small quantity (~0.1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

  • Instrument Setup:

    • Use a GC-MS or a direct insertion probe.

    • Set the ionization energy to a standard value of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns while maximizing ion yield.

    • Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-350).

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion cluster (M, M+2, M+4) and confirm its m/z values and isotopic abundance ratio (~9:6:1).

    • Identify major fragment ions and propose fragmentation pathways consistent with the known structure.[11] Compare the observed spectrum to a spectral database if available.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are essential.

Molecular Structure and Predicted NMR Assignments

Caption: Atomic numbering for NMR assignment.

¹H NMR Spectroscopy: Rationale and Predictions

The molecule has two aromatic protons at the C4 and C6 positions. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms. The protons will exhibit spin-spin coupling.

  • Predicted Chemical Shifts (in CDCl₃):

    • H6: Expected to be the most downfield proton (~8.0-8.4 ppm) due to its position alpha to the electronegative nitrogen atom.

    • H4: Expected to be slightly more upfield (~7.8-8.2 ppm) than H6.

  • Predicted Coupling: The two protons (H4 and H6) are four bonds apart (meta-coupling). This will result in a small coupling constant (⁴JH-H) of approximately 2-3 Hz. Both signals should appear as sharp doublets.

¹³C NMR Spectroscopy: Rationale and Predictions

The molecule has five distinct carbon environments. The chemical shifts are heavily influenced by the directly attached substituents (N, Cl, I).

  • Predicted Chemical Shifts (in CDCl₃):

    • C2 & C5 (C-Cl): Carbons attached to chlorine are deshielded. Based on data for 2,5-dichloropyridine, these would be in the ~145-150 ppm range.[12]

    • C6 (C-H, alpha to N): Also significantly deshielded due to the adjacent nitrogen, expected around ~150-155 ppm.

    • C4 (C-H): Expected to be the most shielded of the CH carbons, likely in the ~135-140 ppm range.

    • C3 (C-I): The "heavy atom effect" of iodine is unique. Unlike the deshielding effect of chlorine, the large electron cloud of iodine can induce shielding. This carbon is expected to appear at a significantly upfield position, potentially in the ~90-100 ppm range. This unusually shielded signal is a key diagnostic feature for the position of the iodine atom.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.

    • Ensure adequate spectral width to cover the aromatic region (e.g., 0-10 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to confirm the 1:1 proton ratio. Measure the coupling constant (J-value) of the doublets.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.[13]

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance. A spectral width of 0-200 ppm is standard.

    • Rationale for Advanced Experiments: If assignments are ambiguous, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it, definitively linking the H4 signal to the C4 signal and the H6 signal to the C6 signal.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS establish connectivity, only single-crystal X-ray diffraction (SC-XRD) can provide the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Rationale: The Significance of Halogen Bonding

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base.[15][16] In this compound, the large, polarizable iodine atom is an excellent halogen bond donor.[15] The pyridine nitrogen is an excellent halogen bond acceptor. Therefore, a strong C3-I···N interaction is highly anticipated to be a dominant feature in the crystal packing, directing the supramolecular assembly.[17][18][19] Weaker C-Cl···N or C-I···Cl interactions may also be present.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: This is often the rate-limiting step.[14]

    • Method: Slow evaporation is a common technique. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane/dichloromethane).

    • Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Over several days or weeks, as the solvent slowly evaporates, single crystals suitable for diffraction may form.

  • Crystal Selection and Mounting:

    • Under a microscope, select a well-formed, transparent crystal without visible cracks or defects.

    • Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage during data collection.

  • Data Collection:

    • Mount the sample on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[20]

    • The instrument will automatically center the crystal and determine the unit cell parameters.

    • A full sphere of diffraction data is collected by rotating the crystal through a series of angles and exposing it to a monochromatic X-ray beam.

  • Structure Solution and Refinement:

    • The collected diffraction intensities are processed to solve the phase problem and generate an initial electron density map.

    • An atomic model is built into the map.

    • The model is refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The final R-factor is a measure of the quality of the fit.

  • Data Analysis:

    • Confirm the covalent structure: bond lengths, bond angles, and torsion angles.

    • Analyze the crystal packing. Use software to identify and measure intermolecular distances and angles, specifically searching for short contacts indicative of halogen bonds (e.g., I···N distance significantly shorter than the sum of the van der Waals radii) and favorable geometries (C-I···N angle approaching 180°).

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The true power of structural analysis lies in the integration of orthogonal techniques, where the results of each experiment validate and complement the others.

G cluster_0 Initial Confirmation cluster_1 Detailed Connectivity cluster_2 Definitive 3D Structure cluster_3 Computational Validation MS Mass Spectrometry NMR_1D 1D NMR (¹H, ¹³C) MS->NMR_1D Confirms MW & Formula Final Unambiguous Structural Assignment MS->Final NMR_2D 2D NMR (HSQC, HMBC) NMR_1D->NMR_2D Refines Assignments XRD Single-Crystal X-Ray Diffraction NMR_1D->XRD Validates Connectivity NMR_2D->XRD NMR_2D->Final DFT Computational Modeling (DFT) XRD->DFT Provides Geometry for Calculation XRD->Final DFT->NMR_1D Predicts & Validates Chemical Shifts

Caption: Integrated workflow for structural elucidation.

Computational Modeling as a Validating Tool

Density Functional Theory (DFT) calculations can be used to complement experimental data.[21] By providing the experimentally determined crystal structure as a starting point, one can calculate theoretical NMR chemical shifts. A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the structural assignment. Furthermore, molecular electrostatic potential (MEP) maps can be calculated to visualize the electrophilic σ-hole on the iodine atom, providing theoretical support for the experimentally observed halogen bonding.[16][18]

Conclusion

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray diffraction. While MS confirms the elemental composition and NMR elucidates the precise atomic connectivity, SC-XRD provides the definitive solid-state structure and reveals the crucial role of non-covalent interactions, such as halogen bonding, in its supramolecular assembly. For any researcher utilizing this versatile building block, a rigorous application of the workflows described in this guide is essential for ensuring scientific integrity and accelerating the development of novel chemical entities.

References

Solubility Profile of 2,5-dichloro-3-iodopyridine in Organic Solvents: A Methodical Approach for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

2,5-dichloro-3-iodopyridine is a pivotal halogenated pyridine intermediate, serving as a versatile building block in the synthesis of novel pharmaceuticals and agrochemicals.[1] Its solubility in organic solvents is a fundamental physical property that dictates reaction kinetics, influences purification strategies, and governs formulation efficacy. However, a comprehensive, publicly available dataset quantifying its solubility across a broad spectrum of solvents is notably absent. This technical guide addresses this critical knowledge gap by providing a robust framework for researchers. It synthesizes theoretical principles with actionable experimental protocols, enabling scientific and drug development professionals to precisely determine the solubility of this compound in their specific solvent systems. This document outlines a two-phase experimental approach—qualitative screening followed by rigorous quantitative analysis—and details the necessary analytical methodologies to ensure data integrity and reproducibility.

Introduction: The Significance of Solubility in Process Chemistry

The structural architecture of this compound—a pyridine ring substituted with two electron-withdrawing chlorine atoms and a bulky iodine atom—results in a molecule with distinct physicochemical properties.[2] With a melting point of 51-53°C, it exists as a solid at standard laboratory conditions.[2] Its calculated LogP (XLogP3) of 3.1 suggests a significant degree of lipophilicity, predicting poor solubility in aqueous media but favorable solubility in various organic solvents.[2]

Understanding solubility is not an academic exercise; it is a cornerstone of process development. In synthesis, reactant solubility directly impacts achievable concentration, thereby influencing reaction rates and throughput.[3] During downstream processing, selective crystallization or column chromatography—both common purification techniques for such intermediates—relies entirely on differential solubility in various solvent systems.[4] For instance, the documented use of petroleum ether/ethyl acetate for its purification suggests its solubility in these non-polar to moderately polar systems.[4]

This guide provides the theoretical grounding and practical workflows necessary to systematically evaluate and quantify the solubility of this key intermediate.

Physicochemical Characteristics of this compound

A foundational understanding of the molecule's intrinsic properties is essential for predicting its solubility behavior. The key physical and chemical characteristics are summarized below.

PropertyValueSource
Molecular Formula C₅H₂Cl₂IN[2]
Molecular Weight 273.89 g/mol [2]
Melting Point 51-53 °C[2]
Density 2.1 ± 0.1 g/cm³[2]
XLogP3 3.1[2]
Appearance Solid[5]

The molecule's polarity is complex. The nitrogen atom in the pyridine ring provides a lone pair of electrons and a dipole moment, imparting polar character.[6] However, the bulky, non-polar halogen substituents and the overall molecular size tend to decrease its affinity for highly polar solvents like water, while increasing its affinity for organic solvents. The principle of "like dissolves like" is the guiding axiom here; solvents with polarity and structural features similar to the solute will generally be more effective.[7]

Reference Data: Solubility of a Structurally Analogous Compound

In the absence of direct quantitative data for this compound, we can draw initial insights from structurally related compounds. The solubility of 3,5-Dichloro-2-(trichloromethyl)pyridine has been documented and serves as a valuable, albeit approximate, reference for designing initial solvent screening experiments.[4]

Organic SolventTemperature (°C)Solubility ( g/100 mL)Source
Acetone20198[4]
Methylene Chloride20>100 (Implied)[4]

Causality Behind This Choice: This analog was chosen because it shares the dichloropyridine core. While the trichloromethyl group differs electronically and sterically from the iodo-substituent, the high solubility in a polar aprotic solvent (Acetone) and a non-polar solvent (Methylene Chloride) strongly suggests that this compound will also exhibit good solubility in a range of common organic solvents. Researchers are strongly cautioned to experimentally verify this for the target compound. [4]

Experimental Determination of Solubility: A Comprehensive Workflow

This section provides a detailed, self-validating protocol for determining the solubility of this compound. The workflow is designed to be logical and efficient, moving from rapid qualitative assessment to precise quantitative measurement.

G cluster_0 Phase 1: Qualitative Screening cluster_1 Phase 2: Quantitative Analysis (Isothermal Equilibrium) cluster_2 Analytical Method Development start Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) qual_test Add ~25 mg Solute to 0.75 mL Solvent start->qual_test observe Vigorous Agitation & Observation (60 seconds) qual_test->observe classify Classify: Soluble, Partially Soluble, Insoluble observe->classify prep_sat Prepare Saturated Solution (Excess solid solute in selected solvent) classify->prep_sat Select Solvents for Quantification equilibrate Equilibrate at Constant Temperature (e.g., 24h with stirring) prep_sat->equilibrate separate Phase Separation (Centrifugation / Filtration) equilibrate->separate quantify Quantify Supernatant Concentration (HPLC-UV or GC-FID) separate->quantify cal_curve Prepare Calibration Standards run_cal Analyze Standards & Build Calibration Curve cal_curve->run_cal validate Validate Method (Linearity, Accuracy) run_cal->validate validate->quantify Use Validated Method

Caption: Experimental workflow for determining the solubility of this compound.

Part 4.1: Qualitative Solubility Screening

Objective: To rapidly assess the solubility of this compound in a broad range of solvents and identify suitable candidates for quantitative analysis.

Methodology: [8][9]

  • Preparation: Into a series of small, dry test tubes or glass vials, add approximately 25 mg of this compound.

  • Solvent Addition: To each tube, add 0.75 mL of a single test solvent in small portions. A suggested list of solvents includes:

    • Non-polar: Hexane, Toluene

    • Polar Aprotic: Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

    • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Agitation: Seal each tube and shake vigorously for at least 60 seconds.

  • Observation: Allow any undissolved solid to settle. Observe the solution against a contrasting background.

  • Classification: Record the results as:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.

    • Insoluble: The solid appears unchanged.

Part 4.2: Quantitative Solubility Determination (Isothermal Equilibrium Method)

Objective: To accurately measure the solubility of this compound in selected solvents at a specified temperature.

Trustworthiness Pillar: The validity of this protocol hinges on achieving a true thermodynamic equilibrium. Adding excess solid ensures the solution becomes saturated, and the extended equilibration time allows the dissolution rate to equal the precipitation rate.[7]

Methodology:

  • Preparation of Saturated Solution: In a jacketed glass vessel equipped with a magnetic stirrer, add a precisely known volume (e.g., 10 mL) of the chosen solvent. Add an excess amount of this compound (e.g., 2-3 times the estimated solubility from the qualitative screen). The presence of undissolved solid is essential.[4]

  • Equilibration: Seal the vessel to prevent solvent evaporation. Maintain a constant temperature (e.g., 25.0 ± 0.1 °C) using a circulating water bath. Stir the suspension at a constant rate for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: Stop the stirring and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid artificially high results.

  • Dilution: Immediately dilute the clear, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method (determined in Part 4.3).

  • Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV or GC-FID.

Part 4.3: Analytical Quantification Protocol (HPLC-UV Example)

Objective: To develop a reliable method for quantifying the concentration of this compound.

Expertise Pillar: HPLC-UV is chosen as a primary technique due to its wide availability and the presence of a chromophore (the pyridine ring) in the analyte, making it detectable by UV absorbance.[10][11] Gas chromatography is also a viable alternative.[12][13]

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform a series of serial dilutions from the stock solution to prepare at least five calibration standards spanning the expected concentration range of the diluted samples.

  • Instrumental Analysis:

    • System: High-Performance Liquid Chromatograph with a UV Detector.

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by scanning the UV spectrum of a standard solution to find the absorbance maximum (λ-max).

    • Injection Volume: 10 µL.

  • Calibration Curve Construction: Inject the calibration standards and plot the peak area response versus the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a reliable calibration.

  • Sample Analysis: Inject the diluted sample from Part 4.2 and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Solubility (mg/mL) = (Concentration from Curve) x (Dilution Factor)

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Final Solubility Value (mg/mL or g/100mL) Polarity_S Polarity Polarity_S->Solubility MW Molecular Weight MW->Solubility MP Melting Point MP->Solubility Polarity_V Polarity ('Like dissolves like') Polarity_V->Solubility H_Bond Hydrogen Bonding Capacity H_Bond->Solubility Temp Temperature Temp->Solubility Equilibrium Equilibrium Time Equilibrium->Solubility Purity Sample Purity Purity->Solubility

Caption: Logical relationship of factors influencing the final solubility measurement.

Conclusion and Recommendations

This guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound in organic solvents. By acknowledging the current data gap and providing a detailed, validated methodology, researchers are empowered to generate the precise data required for their specific applications. It is recommended to perform these solubility determinations at multiple temperatures relevant to the intended process conditions (e.g., reaction temperature, crystallization temperature). The resulting data will be invaluable for optimizing synthetic routes, improving purification efficiency, and developing robust formulations, ultimately accelerating the drug development and agrochemical innovation pipeline.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 2,5-dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Functionalization of a Privileged Heterocycle

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design, appearing in numerous blockbuster pharmaceuticals. The strategic introduction of molecular diversity onto this core is paramount for optimizing pharmacological properties. 2,5-dichloro-3-iodopyridine is a particularly valuable building block, offering three distinct halogenated positions for sequential, site-selective functionalization. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds, making it an indispensable tool for elaborating such scaffolds.[1]

This guide provides an in-depth technical overview and a field-proven protocol for the regioselective Suzuki-Miyaura coupling of this compound. By leveraging the differential reactivity of the carbon-halogen bonds (C-I > C-Br >> C-Cl), this protocol enables the selective arylation at the C-3 position, leaving the two chloro substituents untouched for subsequent downstream modifications.[2] This allows for a modular and efficient approach to synthesizing complex, multi-substituted pyridine derivatives.

The Mechanistic Underpinnings: A Self-Validating System

The success of a Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[3][4] Understanding this mechanism is not merely academic; it informs every choice of reagent and condition, creating a self-validating and robust experimental design. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting itself into the most labile carbon-halogen bond. In the case of this compound, the C-I bond is significantly weaker and more reactive than the C-Cl bonds, ensuring a highly selective oxidative addition at the C-3 position.[2] This forms a Pd(II) intermediate.

  • Transmetalation: This is a critical, often rate-limiting, step where the organic moiety from the boronic acid derivative is transferred to the palladium center. This step requires activation of the boronic acid by a base.[5] The base converts the boronic acid into a more nucleophilic boronate "ate" complex (the "boronate pathway"), which then readily exchanges its organic group with the halide on the palladium complex.[6]

  • Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic groups on the palladium center couple and are expelled. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Suzuki_Miyaura_Cycle cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Product 3-Aryl-2,5- dichloropyridine (Ar-Ar') ArX 2,5-dichloro- 3-iodopyridine (Ar-X) ArB Arylboronic Acid (Ar'-B(OR)2) caption Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Selective C-3 Arylation

This protocol is designed for the reliable and selective Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStarting material.
Arylboronic Acid≥97%Commercially AvailableCoupling partner (1.1 - 1.5 equivalents).
Pd(PPh₃)₄ (Tetrakis)Catalyst GradeCommercially AvailablePalladium(0) source (2-5 mol%).
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableBase (2.0 - 3.0 equivalents).
1,4-DioxaneAnhydrousCommercially AvailableSolvent.
WaterDegassed, DIIn-houseCo-solvent.
Nitrogen or Argon GasHigh PurityIn-houseFor creating an inert atmosphere.
Standard Glassware------Schlenk flask, condenser, etc.
Step-by-Step Methodology

Experimental Workflow:

Experimental_Workflow start Start reagents 1. Charge Schlenk Flask - this compound - Arylboronic Acid - K₂CO₃ - Pd(PPh₃)₄ start->reagents inert 2. Inert Atmosphere Evacuate and backfill with N₂/Ar (3x) reagents->inert solvents 3. Add Solvents - Anhydrous 1,4-Dioxane - Degassed Water inert->solvents reaction 4. Reaction Heat to 80-100 °C with stirring solvents->reaction monitoring 5. Monitor Progress TLC or GC-MS reaction->monitoring workup 6. Aqueous Workup - Cool to RT - Dilute with Water - Extract with Ethyl Acetate monitoring->workup Reaction Complete purification 7. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Flash Chromatography workup->purification product Isolated Product 3-Aryl-2,5-dichloropyridine purification->product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%).

    • Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the limiting iodopyridine. K₂CO₃ is a moderately strong inorganic base that is effective in promoting the formation of the reactive boronate species without causing degradation of sensitive functional groups.[6] Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst that is effective for a wide range of substrates.[8]

  • Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with high-purity nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.

    • Causality Insight: The Pd(0) catalytic species is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of palladium black. Maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane and degassed deionized water to the flask via syringe to create a 4:1 or 5:1 dioxane/water mixture. The solvent volume should be sufficient to make the mixture stirrable (typically a 0.1 M to 0.5 M concentration of the limiting reagent).

    • Causality Insight: A mixed solvent system is often beneficial. Dioxane solubilizes the organic reagents, while water helps to dissolve the inorganic base and facilitates the transmetalation step.[9] Degassing the solvents removes dissolved oxygen.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Causality Insight: Heating is necessary to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. The optimal temperature may vary depending on the reactivity of the specific arylboronic acid used.[10]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting this compound is consumed (typically 4-12 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Causality Insight: The aqueous workup removes the inorganic base, boronic acid byproducts, and any remaining water-soluble components from the organic product.

  • Purification: Concentrate the filtered organic solution under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aryl-2,5-dichloropyridine product.

Troubleshooting and Optimization
IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure a truly inert atmosphere; use a fresh bottle of catalyst.
Insufficiently strong baseTry a stronger base like K₃PO₄ or Cs₂CO₃, especially for electron-poor boronic acids.[11]
Low reaction temperatureIncrease the temperature in 10 °C increments, up to the boiling point of the solvent.
Protodeboronation Presence of excess water or acidUse anhydrous base and solvents; ensure the boronic acid is of high quality.
Homocoupling of Boronic Acid Presence of oxygenThoroughly degas solvents and maintain a strict inert atmosphere.
Dehalogenation (loss of I) Catalyst deactivation/side reactionsLower the reaction temperature; screen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos with a Pd(OAc)₂ precursor) which can stabilize the catalyst and promote efficient reductive elimination.[8][12]

Conclusion: A Gateway to Novel Pyridine Analogs

The protocol detailed herein provides a robust and reliable method for the selective C-3 arylation of this compound. By understanding the underlying mechanism and the rationale for each experimental parameter, researchers can confidently apply and adapt this methodology to synthesize a diverse library of 3-aryl-2,5-dichloropyridines. These intermediates are primed for further functionalization at the C-2 and C-5 positions, offering a powerful and modular entry point into novel chemical space for drug discovery and materials science applications.

References

Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 2,5-dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in Polyhalogenated Pyridine Functionalization

The substituted aminopyridine motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. The Buchwald-Hartwig amination has emerged as a powerful and versatile C-N bond-forming reaction, prized for its broad substrate scope and functional group tolerance.[1] However, the application of this methodology to polyhalogenated pyridines, such as 2,5-dichloro-3-iodopyridine, presents a significant synthetic challenge: achieving high chemoselectivity. The presence of multiple halogen atoms with differing reactivities necessitates precise control over the reaction conditions to favor the desired product.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selective Buchwald-Hartwig amination of this compound. We will delve into the mechanistic principles governing selectivity, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization. The inherent reactivity difference between the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions is the linchpin for achieving selectivity.[2] The weaker carbon-iodine bond facilitates preferential oxidative addition of the palladium(0) catalyst, enabling selective amination at the C-3 position while preserving the chloro-substituents for subsequent synthetic transformations.[3][4]

Mechanistic Overview: The Pathway to Selective C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] The cycle commences with the active Pd(0) species undergoing oxidative addition to the aryl halide. In the case of this compound, the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bonds dictates that oxidative addition will occur preferentially at the C-3 position. Following coordination of the amine and subsequent deprotonation by a base, the resulting palladium-amido complex undergoes reductive elimination to furnish the desired 3-amino-2,5-dichloropyridine product and regenerate the active Pd(0) catalyst.[1][7]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-I Bond) Pd(0)L2->Oxidative_Addition Ar-I (Substrate) Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product (Ar-NR2) Final_Product 3-Amino-2,5-dichloropyridine Reductive_Elimination->Final_Product Substrate This compound Substrate->Oxidative_Addition Amine Primary or Secondary Amine Amine->Amine_Coordination Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_reagents Add Amine & Base setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent reaction Heat & Stir (Monitor Progress) add_solvent->reaction workup Cool, Dilute & Filter reaction->workup extraction Aqueous Extraction workup->extraction dry_concentrate Dry & Concentrate extraction->dry_concentrate purification Column Chromatography dry_concentrate->purification end Pure Product purification->end

References

Application Notes & Protocols: The Strategic Use of 2,5-dichloro-3-iodopyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers and synthetic chemists on the application of 2,5-dichloro-3-iodopyridine as a pivotal intermediate in the synthesis of advanced agrochemicals. We delve into the unique reactivity profile of this tri-halogenated pyridine, focusing on selective functionalization strategies through palladium-catalyzed cross-coupling reactions. Detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, illustrating the synthesis of key precursors for modern fungicide and herbicide development. The causality behind experimental design, catalyst selection, and reaction optimization is explained to ensure reproducible and high-yield outcomes.

Introduction: The Synthetic Value of this compound

This compound is a highly versatile heterocyclic building block valued in both pharmaceutical and agrochemical research and development.[1] Its synthetic utility is derived from the differential reactivity of its three halogen substituents, which allows for a programmed, regioselective approach to constructing complex molecular architectures.

The core advantage lies in the significant difference in bond dissociation energy between the Carbon-Iodine (C-I) bond and the Carbon-Chlorine (C-Cl) bonds. The C-I bond is substantially weaker, making the 3-position the primary site for oxidative addition in palladium-catalyzed cross-coupling reactions under mild conditions. This inherent reactivity hierarchy enables chemists to selectively functionalize the C-3 position while leaving the two chloro-substituents at the C-2 and C-5 positions intact for subsequent transformations. This step-wise functionalization is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of novel active ingredients.[2][3]

Core Application: Selective Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, a methodology that has found countless applications in the synthesis of agrochemicals and pharmaceuticals.[3][4] For this compound, palladium-catalyzed systems are particularly effective for achieving high regioselectivity.[5][6]

Synthesis of Picolinamide Fungicide Precursors via Suzuki-Miyaura Coupling

The picolinamide scaffold is present in numerous modern fungicides.[7] The Suzuki-Miyaura reaction is an exceptionally robust method for creating C-C bonds, making it ideal for introducing aryl or heteroaryl moieties at the C-3 position of the pyridine ring to build the core of a picolinamide-type fungicide.

Causality of Protocol Design: The protocol below is designed to selectively couple an arylboronic acid at the C-3 position.

  • Catalyst System: A palladium(II) acetate [Pd(OAc)₂] precursor with a phosphine ligand like SPhos or XPhos is chosen. These bulky, electron-rich ligands facilitate the oxidative addition at the C-I bond and promote high catalytic turnover.

  • Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is used as a mild inorganic base essential for the transmetalation step of the catalytic cycle.

  • Solvent: A polar aprotic solvent system like 1,4-dioxane/water or toluene/water provides the necessary solubility for both the organic and inorganic reagents and facilitates the reaction.

Protocol 2.1: Selective C-3 Arylation via Suzuki-Miyaura Coupling

Objective: To synthesize 3-Aryl-2,5-dichloropyridine from this compound and a representative arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound, the arylboronic acid, and K₂CO₃.

  • In a separate vial, dissolve Pd(OAc)₂ and SPhos in a minimal amount of 1,4-dioxane. Add this catalyst solution to the Schlenk flask.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-Aryl-2,5-dichloropyridine.

Data Summary Table

ParameterConditionRationale
Catalyst Pd(OAc)₂ / SPhosHigh efficiency and selectivity for C-I bond activation.
Base K₂CO₃Mild, effective base for transmetalation.
Solvent 1,4-Dioxane / H₂OGood solubility for reagents; promotes reaction.
Temperature 80-100 °CProvides sufficient thermal energy for catalytic turnover.
Typical Yield 75-95%Based on literature for similar Suzuki couplings.

Workflow Visualization

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 1. Add Reagents (Substrate, Boronic Acid, Base) to Schlenk Flask prep2 2. Prepare Catalyst Solution (Pd(OAc)₂, SPhos in Dioxane) prep1->prep2 prep3 3. Combine & Add Solvents (Dioxane/Water) prep2->prep3 react 4. Heat & Stir (80-100°C, 4-12h) Monitor by TLC/LC-MS prep3->react workup1 5. Cool & Dilute (Ethyl Acetate/Water) react->workup1 workup2 6. Aqueous Wash (Water, Brine) workup1->workup2 workup3 7. Dry & Concentrate workup2->workup3 purify 8. Flash Chromatography workup3->purify end end purify->end Final Product

Suzuki-Miyaura Coupling Workflow Diagram.
Synthesis of Herbicide Precursors via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, crucial for synthesizing various herbicides and other bioactive molecules.[2][5] This reaction allows for the selective introduction of an amine at the C-3 position of this compound, creating a versatile intermediate for further elaboration.

Causality of Protocol Design:

  • Catalyst System: A pre-catalyst like G3-XPhos or a combination of Pd₂(dba)₃ and a bulky biarylphosphine ligand (e.g., XPhos, RuPhos) is optimal. These systems are highly active for C-N bond formation with a wide range of amines.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent: Anhydrous, aprotic solvents like toluene or tetrahydrofuran (THF) are necessary to prevent quenching of the strong base and deactivation of the catalyst.

Protocol 2.2: Selective C-3 Amination via Buchwald-Hartwig Reaction

Objective: To synthesize a 3-Amino-2,5-dichloropyridine derivative from this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (e.g., Morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • XPhos (3.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Dichloromethane (DCM)

Procedure:

  • Set up a glovebox or use standard Schlenk line techniques to maintain an inert atmosphere.

  • To an oven-dried reaction tube, add NaOt-Bu, Pd₂(dba)₃, and XPhos.

  • Add this compound, followed by anhydrous toluene and the amine.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours. Monitor progress by LC-MS.

  • After cooling to room temperature, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Reaction Pathway Visualization

References

Application Notes and Protocols for Palladium-Catalyzed Reactions of 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Heterocyclic Building Block

2,5-Dichloro-3-iodopyridine is a highly functionalized heterocyclic compound of significant interest to researchers in pharmaceutical development and agricultural chemistry.[1] Its unique arrangement of three distinct halogen atoms on the pyridine ring offers a platform for selective, sequential functionalization, making it an invaluable scaffold for the synthesis of complex, biologically active molecules.[1][2] The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium-catalyzed conditions is the cornerstone of its synthetic utility, allowing for a programmed introduction of diverse substituents.[3][4]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling reactions of this compound, offering detailed protocols and expert insights for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The focus is on achieving high regioselectivity, primarily targeting the highly reactive C-I bond at the 3-position.

Principle of Regioselective Cross-Coupling

The success of sequential functionalization hinges on the predictable reactivity of the different halogen substituents. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the C-X bond to the Pd(0) center is a critical step in the catalytic cycle.[5][6][7] The bond dissociation energy of the C-X bond plays a crucial role, with the weaker C-I bond being significantly more susceptible to cleavage by the palladium catalyst than the stronger C-Cl bonds. This inherent difference in reactivity allows for selective functionalization at the C3 position, leaving the two chloro-substituents at the C2 and C5 positions available for subsequent transformations.

G cluster_0 Reactivity Hierarchy cluster_1 Sequential Functionalization Strategy C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity A This compound B Pd(0) Catalyzed Reaction 1 (e.g., Suzuki, Sonogashira) A->B C 3-Substituted-2,5-dichloropyridine B->C D Pd(0) Catalyzed Reaction 2 (e.g., Buchwald-Hartwig) C->D E Di-substituted Pyridine D->E

Caption: Sequential functionalization of this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[6][8] For this compound, this reaction is ideal for introducing aryl, heteroaryl, or vinyl groups at the C3 position with high selectivity.

Protocol 1: Selective C3-Arylation via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C3 position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-2,5-dichloropyridine.

Expertise & Experience: Why These Conditions?
  • Catalyst System: The combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand like SPhos is highly effective for the coupling of challenging substrates.[9] The ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

  • Base and Solvent: Potassium phosphate is a moderately strong base that is effective in the transmetalation step without promoting significant side reactions.[10] The 1,4-dioxane/water solvent system is a common choice for Suzuki reactions, as it effectively dissolves both the organic and inorganic reagents.[11][12]

G Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex Transmetalation Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Isomerization Reductive Elimination Complex->Pd(0)L2 Reductive Elimination Coupled Product Coupled Product Reductive Elimination Complex->Coupled Product This compound This compound This compound->Oxidative Addition Complex Arylboronic Acid + Base Arylboronic Acid + Base Arylboronic Acid + Base->Transmetalation Complex

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] This reaction is exceptionally useful for installing alkynyl moieties onto the this compound core.

Protocol 2: Selective C3-Alkynylation via Sonogashira Coupling

This protocol outlines a general procedure for the selective Sonogashira coupling of a terminal alkyne with this compound.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene (10 mL) and triethylamine (5 mL) via syringe.

  • Add the terminal alkyne (1.5 mmol, 1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature or heat to 50-70 °C if necessary.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2,5-dichloropyridine.

Expertise & Experience: Mechanistic Considerations

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[13] The palladium catalyst undergoes oxidative addition with the aryl iodide, while the copper acetylide, formed from the terminal alkyne and CuI, acts as the transmetalating agent.[13] Triethylamine serves as both the base and a solvent.[13]

Heck Reaction: Vinylation of the Pyridine Core

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[5] This allows for the introduction of vinyl groups at the C3 position of this compound.

Protocol 3: Selective C3-Vinylation via Heck Reaction

This protocol provides a general method for the Heck coupling of an alkene with this compound.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (TEA) (2.0 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF (10 mL), triethylamine (2.0 mmol, 2.0 equiv.), and the alkene (1.5 mmol, 1.5 equiv.).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expertise & Experience: Controlling Stereoselectivity

The Heck reaction typically proceeds with trans selectivity in the product alkene.[15] The mechanism involves the migratory insertion of the alkene into the Pd-C bond, followed by a β-hydride elimination to release the product and regenerate the palladium catalyst.[16][17]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[18][19] This reaction is key for synthesizing arylamines derived from this compound.

Protocol 4: Selective C3-Amination via Buchwald-Hartwig Coupling

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound

  • Amine (primary or secondary) (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.02 mmol, 2 mol%) to a dry Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • In a separate flask, add this compound (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Evacuate and backfill this flask with inert gas.

  • Transfer the catalyst solution to the flask containing the substrate and base.

  • Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Expertise & Experience: The Role of Ligand and Base
  • Ligand Choice: Bulky, electron-rich ligands like Xantphos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the Buchwald-Hartwig amination.[20][21]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[19]

Data Summary Table

Reaction TypePalladium SourceLigandBaseSolventTemp. (°C)
Suzuki-Miyaura Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O100
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃TEATolueneRT - 70
Heck Pd(OAc)₂PPh₃TEADMF80 - 100
Buchwald-Hartwig Pd₂(dba)₃XantphosNaOtBuToluene100 - 110

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile toolkit for the synthesis of a wide array of substituted pyridines. The predictable regioselectivity, driven by the differential reactivity of the carbon-halogen bonds, allows for a strategic and efficient approach to molecular construction. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers and drug development professionals to harness the full potential of this valuable synthetic intermediate. Further exploration into ligand development and reaction optimization will undoubtedly continue to expand the scope and utility of these transformations.

References

Application Notes and Protocols for the Regioselective Functionalization of 2,5-Dichloro-3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2,5-Dichloro-3-Iodopyridine in Synthesis

The substituted pyridine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1] Its prevalence stems from the pyridine ring's unique electronic properties and its ability to participate in crucial biological interactions. Within the vast landscape of pyridine-based building blocks, this compound stands out as a particularly versatile intermediate for the synthesis of complex, polysubstituted pyridines.[2] The strategic arrangement of three halogen atoms with distinct reactivities on the pyridine core offers a powerful handle for controlled, regioselective functionalization. This guide provides an in-depth exploration of the chemical behavior of this compound and delivers a suite of detailed protocols for its selective transformation, empowering researchers in drug discovery and chemical synthesis to unlock its full potential.

The key to the synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity order is well-established: C-I > C-Br > C-Cl.[3][4] This predictable hierarchy allows for the selective functionalization of the C3 position (iodo) while leaving the two chloro-substituents at C2 and C5 untouched for subsequent transformations. This inherent regioselectivity can be further modulated by the careful selection of catalysts, ligands, and reaction conditions. Beyond cross-coupling, the electronic landscape of the molecule also permits functionalization through metal-halogen exchange and directed ortho-metalation, offering alternative and complementary pathways to novel pyridine derivatives.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position

The C-I bond at the 3-position of this compound is the most labile site for oxidative addition to a palladium(0) catalyst, making it the preferred position for a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5] In the case of this compound, this reaction enables the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the C3 position with high selectivity.

Causality of Experimental Choices: The choice of a palladium catalyst and a suitable ligand is critical for achieving high efficiency. Catalysts like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly employed.[6] The base, typically a carbonate or phosphate, is essential for the transmetalation step of the catalytic cycle.[7] The solvent system, often a mixture of an organic solvent and water, facilitates the dissolution of both the organic and inorganic reagents.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

  • Reagents and Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as K₂CO₃ or K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03 mmol, 3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Couplings

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O9012>95[8]
24-Methoxyphenylboronic acidPdCl₂(dppf) (5)Na₂CO₃ (2)Toluene/EtOH110285
3Thiophen-2-ylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄ (2)Toluene1001692[6]

Workflow Visualization: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions start1 This compound process Suzuki-Miyaura Coupling start1->process start2 Arylboronic Acid start2->process catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->process base Base (e.g., K2CO3) base->process solvent Solvent (e.g., Dioxane/H2O) solvent->process product 3-Aryl-2,5-dichloropyridine process->product

Caption: Workflow for the regioselective Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction provides a direct route to 3-alkynyl-2,5-dichloropyridines, which are valuable intermediates for further transformations.

Causality of Experimental Choices: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex and a copper(I) salt (e.g., CuI).[3] The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[10] An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent.

Experimental Protocol: Regioselective Sonogashira Coupling

  • Reagents and Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a degassed solvent, typically an amine like triethylamine or a mixture such as THF/triethylamine (2:1, 6 mL).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Follow the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: After completion, filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate is concentrated, and the residue is purified by flash column chromatography.

Data Presentation: Representative Sonogashira Couplings

EntryAlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT690[11][12]
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)i-Pr₂NHDMF50888[11][12]
31-HexynePd₂(dba)₃ (1.5) / XPhos (3)CuI (3)Cs₂CO₃Dioxane601285

Workflow Visualization: Sonogashira Coupling

Sonogashira_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions start1 This compound process Sonogashira Coupling start1->process start2 Terminal Alkyne start2->process catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->process cocatalyst Cu(I) Source (e.g., CuI) cocatalyst->process base Amine Base (e.g., Et3N) base->process product 3-Alkynyl-2,5-dichloropyridine process->product

Caption: Workflow for the regioselective Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][13] This methodology allows for the selective introduction of primary and secondary amines at the C3 position of this compound.

Causality of Experimental Choices: The success of the Buchwald-Hartwig amination hinges on the selection of a suitable palladium precatalyst and a bulky, electron-rich phosphine ligand.[13] These ligands facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to deprotonate the amine and generate the active nucleophile.

Experimental Protocol: Regioselective Buchwald-Hartwig Amination

  • Reagents and Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 80-110 °C.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, and purify by flash column chromatography.

Data Presentation: Representative Buchwald-Hartwig Aminations

EntryAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
1MorpholinePd₂(dba)₃ (1)XPhos (4)NaOtBu (1.4)Toluene1001889[10][14]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1102482[10][14]
3n-ButylaminePd₂(dba)₃ (1.5)RuPhos (3)LHMDS (1.5)THF801691[10][14]

Workflow Visualization: Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reagents Reaction Conditions start1 This compound process Buchwald-Hartwig Amination start1->process start2 Amine (R2NH) start2->process catalyst Pd Precatalyst catalyst->process ligand Bulky Phosphine Ligand ligand->process base Strong Base (e.g., NaOtBu) base->process product 3-Amino-2,5-dichloropyridine process->product

Caption: Workflow for the regioselective Buchwald-Hartwig amination.

Part 2: Alternative Functionalization Strategies

While palladium-catalyzed cross-coupling reactions are the workhorse for functionalizing the C3-position, other methods provide valuable alternatives, particularly for the introduction of functionalities that are not amenable to cross-coupling or for achieving different regioselectivities under specific conditions.

Metal-Halogen Exchange: Generating Organolithium Intermediates

Metal-halogen exchange is a powerful method for converting an aryl halide into a highly reactive organometallic species.[15] The reaction is typically very fast and occurs at low temperatures. For this compound, the much weaker C-I bond undergoes selective exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to form the corresponding 3-lithiated pyridine.[7][15] This intermediate can then be trapped with a wide variety of electrophiles.

Causality of Experimental Choices: The choice of the organolithium reagent and the reaction temperature are crucial. The exchange is kinetically controlled, with the rate following the trend I > Br > Cl.[15] Low temperatures (typically -78 °C) are essential to prevent side reactions, such as decomposition of the organolithium intermediate or reaction with the solvent.

Experimental Protocol: Lithium-Iodine Exchange and Electrophilic Quench

  • Reagents and Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous THF (10 mL) and cool the solution to -78 °C.

  • Organolithium Addition: Slowly add a solution of n-butyllithium (1.1 mmol, 1.1 equiv.) in hexanes to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench: Add the desired electrophile (1.2 mmol, 1.2 equiv.) to the reaction mixture at -78 °C.

  • Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the crude product by flash column chromatography.

Data Presentation: Representative Metal-Halogen Exchange Reactions

EntryOrganolithium ReagentElectrophileProductYield (%)Reference
1n-BuLiDMF2,5-Dichloro-3-pyridinecarboxaldehyde85[16][17]
2t-BuLiCO₂2,5-Dichloro-3-pyridinecarboxylic acid78[16][17]
3n-BuLiI₂This compound (starting material)-[16][17]

Logical Relationship Visualization: Metal-Halogen Exchange

Metal_Halogen_Exchange start This compound reagent Organolithium (e.g., n-BuLi) -78 °C, THF start->reagent intermediate 3-Lithio-2,5-dichloropyridine reagent->intermediate electrophile Electrophile (E+) intermediate->electrophile product 3-Substituted-2,5-dichloropyridine electrophile->product

Caption: Logical flow of the metal-halogen exchange and electrophilic quench.

Directed ortho-Metalation (DoM): Functionalization Adjacent to a Directing Group

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective deprotonation of an aromatic ring at a position ortho to a directing metalation group (DMG).[18][19] While the halogens themselves are weak DMGs, the nitrogen atom of the pyridine ring can act as a directing group. More importantly, functional groups introduced at the C3 position can serve as powerful DMGs to direct metalation to the C4 position.

While direct C-H metalation of this compound is challenging due to the presence of the reactive C-I bond, a two-step strategy can be envisioned. First, functionalize the C3 position with a group that can act as a DMG (e.g., an amide or a methoxy group). Then, in a subsequent step, perform a directed ortho-metalation to functionalize the C4 position.

Conceptual Protocol: Two-Step C4-Functionalization via DoM

  • Step 1: C3-Functionalization with a DMG: Introduce a directing group at the C3 position of this compound using one of the methods described above (e.g., Suzuki coupling with a boronic acid bearing a DMG precursor).

  • Step 2: Directed ortho-Metalation:

    • Reagents and Setup: Dissolve the C3-functionalized pyridine in anhydrous THF at -78 °C under an inert atmosphere.

    • Base Addition: Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sec-butyllithium in the presence of TMEDA.

    • Metalation: Allow the deprotonation to proceed at low temperature.

    • Electrophilic Quench: Add the desired electrophile to trap the C4-lithiated intermediate.

    • Work-up and Purification: Follow standard procedures for quenching, extraction, and purification.

Logical Relationship Visualization: DoM Strategy

DoM_Strategy start This compound step1 C3-Functionalization (e.g., Suzuki Coupling) start->step1 intermediate 3-DMG-2,5-dichloropyridine step1->intermediate step2 Directed ortho-Metalation (LDA or s-BuLi/TMEDA) intermediate->step2 intermediate2 4-Lithio-3-DMG-2,5-dichloropyridine step2->intermediate2 step3 Electrophilic Quench (E+) intermediate2->step3 product 4-Substituted-3-DMG-2,5-dichloropyridine step3->product

Caption: Conceptual workflow for C4-functionalization via a DoM strategy.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the synthesis of complex, polysubstituted pyridines. The predictable and hierarchical reactivity of its three halogen substituents allows for a high degree of control in regioselective functionalization. This guide has provided a comprehensive overview of the key synthetic transformations of this molecule, including detailed protocols for palladium-catalyzed cross-coupling reactions and alternative strategies such as metal-halogen exchange. By understanding the underlying principles of reactivity and the causality behind experimental choices, researchers can effectively leverage this compound to accelerate their research and development efforts in medicinal chemistry and materials science. The continued development of novel catalysts and synthetic methodologies will undoubtedly further expand the synthetic utility of this powerful chemical intermediate.

References

Application Note and Protocol: Regioselective St-ille Coupling of 2,5-dichloro-3-iodopyridine for the Synthesis of Functionalized Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and selective methods for the functionalization of substituted pyridines is of paramount importance in modern organic synthesis and drug discovery.[1][2][3] The Stille cross-coupling reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide, stands out as a powerful tool for this purpose.[4][5][6] Its broad functional group tolerance, coupled with the use of air- and moisture-stable organostannane reagents, makes it a highly versatile and reliable method.[7][8][9][10]

This application note provides a detailed experimental procedure for the regioselective Stille coupling of 2,5-dichloro-3-iodopyridine. This substrate offers a unique opportunity for selective functionalization due to the differential reactivity of its halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order I > Br > OTf >> Cl.[11] Therefore, the carbon-iodine bond at the C3 position of this compound is expected to be significantly more reactive than the carbon-chlorine bonds at the C2 and C5 positions, allowing for selective coupling at the C3 position while leaving the chloro substituents intact for potential subsequent transformations.

This protocol is designed for researchers, scientists, and drug development professionals seeking a robust and reproducible method for the synthesis of 3-substituted-2,5-dichloropyridine derivatives, which are valuable intermediates for the construction of more complex molecular architectures.

Mechanistic Overview: The Stille Coupling Catalytic Cycle

The Stille reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][7][8] The cycle can be broadly divided into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-halogen bond of the organic electrophile (in this case, the C-I bond of this compound) to form a Pd(II) intermediate.[7][8]

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) complex. This is often the rate-determining step of the reaction.[5]

  • Reductive Elimination: The newly formed organopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]

The choice of palladium precursor, ligands, solvent, and additives can significantly influence the efficiency and selectivity of the reaction.[4][9]

Experimental Workflow

Stille_Coupling_Workflow prep Reaction Setup (Flask, Stir Bar, Septum) reagents Addition of Reagents - this compound - Organostannane - Pd Catalyst & Ligand - Solvent prep->reagents 1 degas Degassing (Argon Purge) reagents->degas 2 reaction Reaction (Heating under Argon) degas->reaction 3 workup Work-up - Quenching - Extraction reaction->workup 4 purification Purification (Column Chromatography) workup->purification 5 product Characterized Product purification->product 6

Caption: Experimental workflow for the Stille coupling of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially Available
Organostannane (e.g., Tributyl(vinyl)stannane)≥97%Commercially AvailableCaution: Highly Toxic
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive, store under inert gas
Anhydrous Toluene≥99.8%Commercially AvailableUse a freshly opened bottle or dry over sodium/benzophenone
Saturated Aqueous Potassium Fluoride (KF)Reagent GradeFor work-up to remove tin byproducts
Diethyl EtherACS GradeFor extraction
Brine (Saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic layers
Silica Gel230-400 meshFor column chromatography
Argon or Nitrogen GasHigh PurityFor creating an inert atmosphere

Safety Precautions:

  • Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood. [12][13] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[14][15][16]

  • Palladium catalysts are expensive and can be toxic. Handle with care and avoid inhalation of dust.

  • Toluene is a flammable and toxic solvent. Work in a well-ventilated area and away from ignition sources.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Detailed Experimental Protocol

This protocol describes the Stille coupling of this compound with a generic organostannane (R-SnBu₃). The specific organostannane used will determine the nature of the substituent introduced at the 3-position of the pyridine ring.

1. Reaction Setup:

1.1. To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum, add this compound (1.0 mmol, 1.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

1.2. Evacuate the flask and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

2. Addition of Reagents:

2.1. Under a positive flow of argon, add anhydrous toluene (10 mL) via syringe.

2.2. Add the organostannane (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.

3. Reaction:

3.1. Immerse the reaction flask in a preheated oil bath at 100 °C.

3.2. Stir the reaction mixture vigorously under an argon atmosphere.

3.3. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

4. Work-up:

4.1. Once the reaction is complete, cool the mixture to room temperature.

4.2. Dilute the reaction mixture with diethyl ether (20 mL).

4.3. Add a saturated aqueous solution of potassium fluoride (KF) (15 mL) and stir the mixture vigorously for 30 minutes. This will precipitate the tin byproducts as insoluble tributyltin fluoride.[7][10]

4.4. Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether (3 x 10 mL).

4.5. Transfer the filtrate to a separatory funnel and separate the organic layer.

4.6. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

5. Purification:

5.1. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired 3-substituted-2,5-dichloropyridine.

Results and Discussion

Expected Outcome:

The Stille coupling of this compound is expected to proceed with high regioselectivity at the C3 position, yielding the corresponding 3-substituted-2,5-dichloropyridine as the major product. The high selectivity is a direct consequence of the significantly weaker carbon-iodine bond compared to the carbon-chlorine bonds, leading to preferential oxidative addition of the palladium catalyst at the C-I bond.[11]

Troubleshooting:

  • Low or no conversion:

    • Inactive catalyst: Ensure the palladium catalyst is active. Using a freshly opened bottle or storing it properly under an inert atmosphere is crucial.

    • Insufficiently degassed system: Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction setup is thoroughly purged with an inert gas.

    • Low reaction temperature: While 100 °C is a general guideline, some less reactive organostannanes may require higher temperatures.

  • Formation of homocoupled byproduct: Homocoupling of the organostannane can occur as a side reaction.[7] This can sometimes be minimized by using a slight excess of the organohalide or by the addition of certain additives, though not typically required for this substrate.

  • Difficulty in removing tin byproducts: The KF work-up is generally effective.[7][10] If residual tin compounds are still present, repeated KF washes or alternative work-up procedures, such as treatment with DBU/iodine, may be necessary.

Conclusion

This application note provides a comprehensive and reliable protocol for the regioselective Stille coupling of this compound. By leveraging the differential reactivity of the halogen substituents, this method allows for the selective introduction of a wide variety of organic groups at the C3 position of the pyridine ring. The resulting 3-substituted-2,5-dichloropyridine products are valuable building blocks for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The protocol emphasizes safe handling of toxic organotin reagents and provides practical guidance for reaction setup, execution, and purification.

References

Application Notes and Protocols for the Synthesis of Trisubstituted Pyridines from 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of highly functionalized trisubstituted pyridines, utilizing the versatile building block, 2,5-dichloro-3-iodopyridine. The strategic placement of three distinct halogen atoms on the pyridine core allows for a programmed, regioselective approach to molecular diversification. This document outlines the synthesis of the key starting material and provides step-by-step protocols for its sequential functionalization via palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The rationale behind experimental design, mechanistic considerations, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel pyridine-based compounds.

Introduction: The Strategic Advantage of this compound

The pyridine scaffold is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. The ability to precisely install various substituents onto this privileged heterocycle is of paramount importance in drug discovery and development. This compound emerges as a particularly valuable starting material due to the differential reactivity of its three halogen atoms in palladium-catalyzed cross-coupling reactions. The well-established reactivity trend of C-I > C-Br > C-Cl allows for a predictable and sequential functionalization strategy.[1][2] This hierarchical reactivity enables the selective modification of the C3 position, followed by distinct transformations at the C5 and C2 positions, thereby facilitating the synthesis of a diverse array of trisubstituted pyridines from a single, readily accessible precursor.

Part 1: Synthesis of the Starting Material: this compound

While this compound is commercially available from several suppliers[3][4], its synthesis in the laboratory can be achieved through a multi-step sequence starting from more common precursors. A plausible and effective route involves the directed ortho-metalation and subsequent iodination of 2,5-dichloropyridine.

Causality Behind the Synthetic Route:

Direct electrophilic iodination of 2,5-dichloropyridine is challenging due to the deactivating effect of the two chlorine atoms and the pyridine nitrogen, which can lead to low yields and mixtures of regioisomers. A more controlled approach is to utilize directed ortho-metalation. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective deprotonation at the C3 position, which is activated by the adjacent C2-chloro and pyridine nitrogen atoms. The resulting lithiated intermediate can then be quenched with an iodine source to afford the desired this compound. This method offers high regioselectivity and good yields.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,5-Dichloropyridine

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Iodine (I₂)

  • Dry ice/acetone bath

  • Standard glassware for anhydrous reactions

Procedure:

  • Preparation of LDA: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. To this, add diisopropylamine (1.1 equivalents) followed by the slow, dropwise addition of n-BuLi (1.05 equivalents). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2,5-dichloropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Iodination: Prepare a solution of iodine (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Quenching and Work-up: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield this compound.

Part 2: Sequential Functionalization of this compound

The cornerstone of the utility of this compound lies in the sequential nature of its functionalization. The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Cl bonds, allowing for selective transformations at the C3 position under mild conditions.

Diagram of the Sequential Functionalization Workflow:

G start This compound step1 Step 1: C3-Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) start->step1 intermediate 2,5-Dichloro-3-substituted-pyridine step1->intermediate step2 Step 2: C5-Functionalization (e.g., Suzuki, Buchwald-Hartwig under more forcing conditions) intermediate->step2 disubstituted 2-Chloro-3,5-disubstituted-pyridine step2->disubstituted step3 Step 3: C2-Functionalization (e.g., Nucleophilic Aromatic Substitution or Cross-Coupling) disubstituted->step3 final_product Trisubstituted Pyridine step3->final_product

Caption: Sequential functionalization of this compound.

C3-Functionalization: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[5] At the C3-iodo position of our starting material, this reaction can be achieved with high selectivity.

Causality Behind Experimental Choices:

The choice of a palladium catalyst and a suitable ligand is crucial for efficient coupling. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed. The base is required to activate the boronic acid for transmetalation. The reaction is typically performed in a mixture of an organic solvent and water to facilitate the dissolution of both the organic and inorganic reagents.

Catalytic Cycle of the Suzuki-Miyaura Coupling:

Suzuki_Cycle pd0 Pd(0)L₂ pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition (R¹-X) pd2_transmetalation R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetalation Transmetalation (R²-B(OR)₂ + Base) pd2_transmetalation->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 mixture)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-2,5-dichloropyridine.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O8585-95
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10090-98

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at C3.

C3-Functionalization: Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, introducing an alkyne moiety onto the pyridine ring.[6] This reaction is also highly selective for the C-I bond.

Causality Behind Experimental Choices:

The Sonogashira reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as the solvent.

Experimental Protocol: Selective Sonogashira Coupling at C3

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with nitrogen or argon.

  • Add anhydrous THF and TEA, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature for 6-18 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to obtain the 3-alkynyl-2,5-dichloropyridine.

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₂Cl₂CuITEATHF2580-90
Pd(OAc)₂ / PPh₃CuIDIPEADMF5085-95

Table 2: Representative Conditions for Sonogashira Coupling at C3.

C3-Functionalization: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of substituted anilines and other amino-heterocycles.[7]

Causality Behind Experimental Choices:

This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being the most effective for the coupling of less reactive aryl chlorides. However, for the more reactive C-I bond, a wider range of ligands can be employed. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically used to deprotonate the amine.

Experimental Protocol: Selective Buchwald-Hartwig Amination at C3

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add this compound and the amine.

  • Add anhydrous toluene and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-amino-2,5-dichloropyridine derivative.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃XantphosNaOtBuToluene10075-85
Pd(OAc)₂BINAPCs₂CO₃Dioxane11070-80

Table 3: Representative Conditions for Buchwald-Hartwig Amination at C3.

Part 3: Subsequent Functionalization at C5 and C2

Following the selective functionalization at the C3 position, the remaining two chlorine atoms at C5 and C2 can be sequentially addressed under more forcing reaction conditions. Generally, the C5-Cl is more susceptible to palladium-catalyzed cross-coupling than the C2-Cl due to steric hindrance at the C2 position. However, nucleophilic aromatic substitution often proceeds preferentially at the C2 position. This differential reactivity allows for further controlled elaboration of the pyridine core.

The protocols for Suzuki, Sonogashira, and Buchwald-Hartwig reactions at the C5 and C2 positions are similar to those described for the C3 position but typically require higher temperatures, longer reaction times, and potentially more active catalyst systems (e.g., using more electron-rich and bulky phosphine ligands).[8][9]

Conclusion

This compound is a powerful and versatile building block for the synthesis of trisubstituted pyridines. Its unique halogenation pattern allows for a highly regioselective and sequential functionalization strategy, providing access to a wide range of complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers in the fields of medicinal chemistry, agrochemistry, and materials science to leverage this valuable synthetic intermediate in their research and development endeavors.

References

Troubleshooting & Optimization

Introduction: The Challenge and Opportunity of 2,5-Dichloro-3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource for researchers, scientists, and drug development professionals, this guide provides in-depth troubleshooting and frequently asked questions for optimizing the Suzuki-Miyaura coupling yield with 2,5-dichloro-3-iodopyridine. As a senior application scientist, this guide is structured to provide not just protocols, but a foundational understanding of the reaction's intricacies to empower you in your experimental design and execution.

This compound is a valuable building block in medicinal chemistry, offering three distinct handles for functionalization. The significant difference in reactivity among the carbon-halogen bonds (C-I >> C-Cl) is the key to its synthetic utility, allowing for selective cross-coupling reactions.[1] The primary goal is typically to achieve a high-yield Suzuki-Miyaura coupling at the C-3 position (the iodo-substituent) while preserving the chloro-substituents for subsequent transformations. This guide will address the common pitfalls and provide strategies to maximize the yield and purity of your desired 3-aryl-2,5-dichloropyridine product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium(0) species.[2][3]

Suzuki_Miyaura_Cycle cluster_catalyst Catalyst State Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)L2-X OxAdd->ArPdX Ar-X Transmetal Transmetalation (Ar'-B(OR)2) ArPdX->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product Boronate Ar'-B(OR)3- Boronate->Transmetal Base Base Base->Boronate BoronicAcid Ar'-B(OH)2 BoronicAcid->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses specific problems you might encounter during the Suzuki coupling of this compound.

Problem 1: Low to No Yield of the Desired Product

Possible Cause A: Inactive Catalyst

  • Why it happens: The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) species. If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inefficient reduction can lead to a sluggish or failed reaction. Additionally, oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation.[4]

  • Solutions:

    • Ensure an Inert Atmosphere: Thoroughly degas your solvent and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for an extended period before adding the catalyst.[5][6] Maintain a positive pressure of the inert gas throughout the reaction.

    • Use a Pd(0) Source: Consider using a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[7]

    • Ligand Selection: For challenging substrates, especially those involving less reactive halides, bulky, electron-rich phosphine ligands like SPhos or XPhos can stabilize the Pd(0) species and promote the oxidative addition step.[8][9]

Possible Cause B: Inefficient Transmetalation

  • Why it happens: The transmetalation step involves the transfer of the organic group from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[8][10] An inappropriate choice of base or solvent can hinder this crucial step.

  • Solutions:

    • Base Optimization: The choice of base is critical. While weaker bases like K₂CO₃ can be effective, more challenging couplings often benefit from stronger bases like K₃PO₄ or Cs₂CO₃.[4][8][11] It's important to screen a few different bases to find the optimal one for your specific substrate.

    • Solvent System: The solvent plays a significant role in solubilizing the reagents and influencing the efficacy of the base. A mixture of an aprotic solvent (like 1,4-dioxane, THF, or DMF) with water is often beneficial.[12][13][14] The water can help dissolve the inorganic base and facilitate the formation of the boronate species.

    • Boronic Acid Quality: Ensure your boronic acid is pure and has not degraded. Consider using a boronic acid pinacol ester, which can be more stable and less prone to side reactions like protodeboronation.[4][8]

Problem 2: Significant Formation of Side Products

Side Product A: Dehalogenated Starting Material (2,5-Dichloropyridine)

  • Why it happens: Dehalogenation is a common side reaction where the iodine atom is replaced by a hydrogen atom. This typically occurs via a palladium-hydride (Pd-H) intermediate, which can form from reactions with the base, solvent, or trace water.[15] Aryl iodides are particularly susceptible to this side reaction.[15]

  • Solutions:

    • Ligand Choice: Employing bulky, electron-rich ligands can accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[15]

    • Base Selection: Avoid strongly basic conditions that might promote the formation of Pd-H species. A careful screening of bases is recommended.

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help minimize side reactions.[4]

Side Product B: Protodeboronated Starting Material

  • Why it happens: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by high temperatures and the presence of aqueous bases.[6][16]

  • Solutions:

    • Use Boronic Esters: As mentioned earlier, boronic acid pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation.[4][6]

    • Anhydrous Conditions: If protodeboronation is a major issue, consider running the reaction under strictly anhydrous conditions, although this may require careful selection of a base that is soluble and active in organic solvents.

    • Milder Base: A milder base might reduce the rate of protodeboronation.[6]

Side Product C: Homocoupling of the Boronic Acid

  • Why it happens: The boronic acid can couple with itself to form a biaryl byproduct. This is often a sign of the presence of oxygen, which can interfere with the catalytic cycle.[6][8]

  • Solutions:

    • Rigorous Degassing: This is the most critical step to prevent homocoupling. Ensure all reagents and the reaction vessel are thoroughly deoxygenated.[6]

    • Use a Pd(0) Source: Using a Pd(0) precatalyst can sometimes reduce the likelihood of side reactions that are promoted by Pd(II) species.[8]

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Yield CheckInert Is the reaction under a strictly inert atmosphere? Start->CheckInert Degas Action: Rigorously degas all reagents and solvents. Maintain positive inert gas pressure. CheckInert->Degas No CheckCatalyst Is the catalyst system active enough for an iodo-pyridine? CheckInert->CheckCatalyst Yes Degas->CheckCatalyst ChangeCatalyst Action: Switch to a Pd(0) source (e.g., Pd(PPh3)4) or use a more active ligand (e.g., SPhos, XPhos). CheckCatalyst->ChangeCatalyst No CheckBaseSolvent Have the base and solvent been optimized? CheckCatalyst->CheckBaseSolvent Yes ChangeCatalyst->CheckBaseSolvent ScreenConditions Action: Screen different bases (K3PO4, Cs2CO3) and solvent systems (e.g., Dioxane/H2O, DMF/H2O). CheckBaseSolvent->ScreenConditions No SideProducts Are side products (dehalogenation, protodeboronation) the main issue? CheckBaseSolvent->SideProducts Yes ScreenConditions->SideProducts AddressSideProducts Action: Use a boronic ester, try milder bases, and run at the lowest effective temperature. SideProducts->AddressSideProducts Yes Success Improved Yield SideProducts->Success No AddressSideProducts->Success

Caption: A workflow diagram for troubleshooting low yields in the Suzuki coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand system is the best starting point for the Suzuki coupling of this compound?

For the coupling at the highly reactive C-I bond, a standard and reliable catalyst system like Pd(PPh₃)₄ is often sufficient.[1] However, if you encounter issues with yield or reaction time, switching to a more active system consisting of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand can be beneficial. These advanced ligands can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9]

Q2: How do I choose the right base and solvent for my reaction?

The choice of base and solvent is highly interdependent and substrate-specific. A good starting point is an inorganic base like K₂CO₃ or K₃PO₄ in a mixed solvent system like 1,4-dioxane/water or DMF/water.[12][13][14]

Parameter Recommendation Rationale
Base Start with K₂CO₃ (2-3 equivalents). If the reaction is sluggish, switch to K₃PO₄ or Cs₂CO₃.The base is required to activate the boronic acid to form the boronate species for transmetalation.[10] Stronger bases can be more effective but may also increase the risk of side reactions.
Solvent A mixture of an aprotic solvent and water (e.g., 4:1 or 5:1 ratio) is often optimal.The organic solvent helps to dissolve the starting materials and catalyst, while water aids in dissolving the inorganic base and promoting the reaction.[12][14]

Q3: Can I perform a sequential Suzuki coupling on this compound?

Absolutely. This is one of the primary advantages of this substrate. The reactivity of the halogens follows the order I > Cl.[1] You can perform the first Suzuki coupling under relatively mild conditions to react selectively at the C-I bond. The resulting 3-aryl-2,5-dichloropyridine can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, more active catalyst system with a ligand like SPhos) to react at one or both of the C-Cl bonds.[17]

Q4: My reaction seems to stall after some time. What could be the cause?

Reaction stalling can be due to catalyst deactivation. The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[18] Using a bulky ligand can sterically hinder this coordination.[8] Another possibility is the precipitation of your product, which can be an issue with highly conjugated systems, effectively removing it from the reaction mixture. In such cases, a solvent with better solubilizing properties at higher temperatures might be necessary.

Q5: Is microwave irradiation a viable option for this reaction?

Yes, microwave-assisted Suzuki couplings can be very effective. Microwave heating can significantly reduce reaction times and sometimes improve yields, even with lower catalyst loadings.[16] It is an excellent tool for rapid reaction condition screening.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C-3 Position

This protocol is a starting point and should be optimized for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and water (4:1 ratio, degassed)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS until the starting iodide is consumed (typically 4-12 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2,5-dichloropyridine.

References

Technical Support Center: Sonogashira Coupling of 2,5-Dichloro-3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Sonogashira coupling with the challenging 2,5-dichloro-3-iodopyridine substrate. This electron-deficient, polyhalogenated heterocycle presents unique opportunities for selective functionalization but also comes with a specific set of potential side reactions.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve optimal results in your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate for Sonogashira coupling?

The reactivity of this substrate is governed by two main factors: the high reactivity of the C-I bond and the electron-deficient nature of the pyridine ring. The order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[1][2] This inherent difference allows for selective coupling at the 3-position (iodo) while leaving the chloro groups at the 2- and 5-positions untouched, provided the reaction conditions are mild. However, the electron-withdrawing nature of the nitrogen atom and the chlorine substituents can influence catalyst activity and promote side reactions.

Q2: What is the most common and frustrating side reaction with this substrate?

The most frequently encountered side reaction is the homocoupling of the terminal alkyne, often referred to as Glaser or Hay coupling.[3][4] This reaction leads to the formation of a symmetrical 1,3-diyne (a dimer of your alkyne), which consumes your valuable starting material and can complicate purification. This is particularly prevalent in standard Sonogashira conditions that use a copper(I) co-catalyst, as the presence of oxygen promotes this undesired pathway.[5][6]

Q3: Is a copper co-catalyst necessary for this reaction?

While the classic Sonogashira protocol utilizes a copper(I) salt (e.g., CuI) to facilitate the formation of a copper acetylide intermediate and increase the reaction rate, it is not strictly necessary.[1][6] In fact, given that the primary side reaction (homocoupling) is copper-mediated, a "copper-free" Sonogashira protocol is often the preferred strategy to ensure high yields of the desired cross-coupled product.[6][7] Copper-free systems have been extensively developed to circumvent the issue of alkyne dimerization.[8]

Q4: How do I ensure the reaction is selective for the iodo group and doesn't react at the chloro groups?

Selectivity is controlled by exploiting the differential reactivity of the C-X bonds. The C-I bond is significantly weaker and more susceptible to oxidative addition to the palladium(0) catalyst than the C-Cl bonds. To maintain this selectivity, it is crucial to use mild reaction conditions. Avoid high temperatures and highly active catalyst systems designed for C-Cl activation.[9] The reaction should proceed readily at or slightly above room temperature for the C-I bond, whereas C-Cl activation typically requires more forcing conditions.[9][10]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you may encounter during the Sonogashira coupling of this compound.

Problem 1: Low yield of the desired product with significant formation of a symmetrical diyne.
  • Probable Cause: You are observing significant alkyne homocoupling (Glaser coupling) . This occurs when the copper acetylide intermediate is oxidatively coupled in the presence of oxygen.[3][11] The mechanism involves the oxidation of Cu(I) to Cu(II), which facilitates the dimerization of the alkyne.

  • Solutions & Scientific Rationale:

    • Rigorous Degassing: The most critical step is the complete removal of oxygen from your reaction mixture. Before adding the catalyst, thoroughly degas your solvent and the entire reaction setup (flask, reagents) by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintaining a positive pressure of inert gas throughout the reaction is essential.[6]

    • Switch to a Copper-Free Protocol: The most robust solution is to eliminate the root cause of the problem. Copper-free Sonogashira variants avoid the formation of the highly reactive copper acetylide intermediate, thus preventing homocoupling.[6][7][12] These reactions may require a slightly different base or solvent system but are highly effective.

    • Use an Amine Base as Solvent: Using an amine like triethylamine or diisopropylamine as the solvent or co-solvent can help. Amines act as both the base and a reducing agent for any oxidized copper species, helping to keep the copper in its active Cu(I) state.[13]

Problem 2: Formation of 2,5-dichloropyridine as a major byproduct.
  • Probable Cause: You are experiencing hydrodehalogenation , where the iodine atom is replaced by a hydrogen atom.[14] This is a common side reaction in palladium-catalyzed couplings and can be caused by various hydrogen sources, including water, the amine base, or even the solvent (e.g., alcohols).[14][15][16] The mechanism can be complex, but it often involves the formation of a palladium-hydride species.

  • Solutions & Scientific Rationale:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly. Traces of water can be a proton source leading to hydrodehalogenation.[15]

    • Choice of Base: The base plays a crucial role. While amine bases are standard, their N-H protons can sometimes contribute to this side reaction.[13] Consider using a non-protic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), especially in copper-free protocols.[17][18]

    • Solvent Selection: Avoid alcohol-based solvents if hydrodehalogenation is a persistent issue, as they can be a source of hydrides.[14] Aprotic solvents like THF, Dioxane, or DMF are generally preferred.[19]

Problem 3: The reaction is sluggish or does not go to completion.
  • Probable Cause: This can be due to poor catalyst activity, catalyst decomposition (visible as the formation of palladium black), or insufficient reactivity of the chosen alkyne.

  • Solutions & Scientific Rationale:

    • Catalyst and Ligand Choice: For this electron-deficient substrate, a standard catalyst like Pd(PPh₃)₂Cl₂ or one generated in situ from Pd(OAc)₂ and PPh₃ is often sufficient.[1] If the reaction is still slow, consider using a more electron-rich and bulky phosphine ligand, which can accelerate the rate-determining oxidative addition step.[1]

    • Check Reagent Purity: Ensure the alkyne is pure and the amine base has not been oxidized (often indicated by a yellow/brown color). Old or impure reagents can inhibit the catalyst.

    • Temperature Control: While high temperatures risk side reactions at the chlorine sites, a gentle increase in temperature (e.g., to 40-60 °C) can sometimes be necessary to drive the reaction to completion, especially with less reactive alkynes.[10][20] Monitor the reaction closely by TLC or GC-MS to track product formation versus byproduct formation.

Problem 4: A mixture of products is observed, including di-alkynylated pyridines.
  • Probable Cause: Loss of selectivity and reaction at one or both of the C-Cl bonds. This indicates the reaction conditions are too harsh.

  • Solutions & Scientific Rationale:

    • Reduce Reaction Temperature: This is the most effective way to prevent C-Cl activation. Bring the temperature back down to room temperature or slightly above.[2]

    • Use a Less Active Catalyst: Avoid highly specialized, electron-rich ligands that are specifically designed for activating aryl chlorides. A standard triphenylphosphine-based ligand is generally sufficient for the C-I bond and less likely to activate the C-Cl bonds under mild conditions.[1]

    • Limit Reaction Time: Once the starting material (this compound) is consumed (as monitored by TLC/GC), work up the reaction promptly. Extended reaction times at elevated temperatures increase the likelihood of non-selective coupling.

Visual Workflow and Reaction Diagrams

Diagram 1: Key Reaction Pathways

This diagram illustrates the desired cross-coupling pathway versus the two most common competing side reactions.

G cluster_start Starting Materials cluster_conditions Reaction Conditions SM This compound + Terminal Alkyne Cond [Pd], [Cu], Base, Solvent SM->Cond Product Desired Product (3-Alkynyl-2,5-Dichloropyridine) Cond->Product Desired Pathway (Cross-Coupling) Side1 Homocoupling Product (Diyne) Cond->Side1 Side Reaction 1 (Glaser Coupling) Side2 Hydrodehalogenation (2,5-Dichloropyridine) Cond->Side2 Side Reaction 2 (De-iodination)

Caption: Main vs. Side Reaction Pathways.

Diagram 2: Troubleshooting Decision Tree

A logical workflow to diagnose and solve experimental issues.

G Start Reaction Complete. Analyze Crude Product (GC-MS, NMR). Q1 Is Yield Low or Are Byproducts Present? Start->Q1 Success High Yield of Pure Product. Process Complete. Q1->Success No Q2 Major Byproduct? Q1->Q2 Yes Homocoupling Alkyne Dimer (Homocoupling) Q2->Homocoupling Hydrodehalogenation De-iodinated SM (Hydrodehalogenation) Q2->Hydrodehalogenation NoReaction Mainly Unreacted Starting Material Q2->NoReaction Sol1 1. Rigorously degas system. 2. Switch to copper-free protocol. Homocoupling->Sol1 Sol2 1. Use anhydrous solvents/reagents. 2. Consider inorganic base (e.g., K₂CO₃). Hydrodehalogenation->Sol2 Sol3 1. Check catalyst/reagent quality. 2. Increase temperature moderately (40-60°C). 3. Consider a more active ligand. NoReaction->Sol3

Caption: A step-by-step troubleshooting workflow.

Validated Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is optimized to minimize homocoupling and hydrodehalogenation side reactions.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Triethylamine (Et₃N) (2.5 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add this compound.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Under a positive flow of inert gas, add the PdCl₂(PPh₃)₂ catalyst.

  • Solvent and Base: Add anhydrous, degassed THF via syringe, followed by triethylamine.

  • Degassing: Stir the resulting mixture and gently bubble Argon through the solution for 15-20 minutes to ensure all dissolved oxygen is removed.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the iodopyridine starting material (typically 2-6 hours). If the reaction is sluggish, it can be gently warmed to 40°C.

  • Workup:

    • Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to isolate the desired 3-alkynyl-2,5-dichloropyridine product.

References

Technical Support Center: Managing Regioselectivity in Cross-Coupling of 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic methodologies. This guide is designed for researchers, scientists, and professionals in drug development who are working with the polyhalogenated scaffold, 2,5-dichloro-3-iodopyridine. Here, we provide in-depth, field-proven insights into controlling regioselectivity during cross-coupling reactions. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your synthetic strategies effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle governing regioselectivity in the cross-coupling of this compound?

A1: The regioselectivity is primarily dictated by the significant difference in the bond dissociation energies (BDEs) of the carbon-halogen bonds. The established reactivity hierarchy for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F.[1] The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by a low-valent palladium(0) catalyst under milder conditions than the more robust C-Cl bonds.[1] This inherent difference allows for selective functionalization at the C3 position (iodo) while leaving the C2 and C5 positions (chloro) untouched for subsequent transformations.

Q2: Which cross-coupling reactions are most effective for selective functionalization at the C3 (iodo) position?

A2: Several palladium-catalyzed cross-coupling reactions can be employed with high regioselectivity at the C3 position. The most common and effective include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids/esters.[2]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with a wide range of primary and secondary amines.[4]

The key to success in each of these reactions is the careful optimization of reaction conditions to favor the activation of the C-I bond exclusively.

Q3: Can I functionalize the C-Cl bonds? If so, how?

A3: Yes, the C-Cl bonds at the C2 and C5 positions can be functionalized after the initial reaction at the C3-I position. This sequential approach requires significantly more forcing conditions for the second coupling step. This may involve higher temperatures, stronger bases, or more active catalyst systems, often employing specialized phosphine ligands to facilitate the oxidative addition to the stronger C-Cl bond.[1] The relative reactivity between the two C-Cl bonds (C2 vs. C5) can also be influenced by the nature of the newly introduced substituent at C3, as well as electronic and steric factors inherent to the pyridine ring.[5]

Q4: What are the most common side reactions, and how can they be minimized?

A4: The primary side reaction is the undesired coupling at one of the C-Cl positions, leading to a mixture of di-substituted products. Another common issue, particularly in Suzuki and Sonogashira couplings, is the homocoupling of the coupling partner (e.g., boronic acid or alkyne). To minimize these:

  • Maintain Mild Conditions: Use the lowest possible temperature that allows for the C-I coupling to proceed efficiently.

  • Optimize Catalyst Loading: Use a sufficient but not excessive amount of palladium catalyst. High catalyst loading can sometimes lead to reduced selectivity.

  • Control Stoichiometry: Use a slight excess (typically 1.1-1.2 equivalents) of the boronic acid, alkyne, or amine to ensure complete consumption of the starting material without promoting side reactions.

  • Degas Solvents Thoroughly: Oxygen can deactivate the Pd(0) catalyst. Ensure all solvents are properly degassed to maintain catalyst activity and longevity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Conversion of the Starting Material

You've set up a Suzuki coupling at the C3-I position, but after several hours, TLC or LC-MS analysis shows predominantly unreacted this compound.

Potential Cause Scientific Rationale & Troubleshooting Steps
Inactive Catalyst The active Pd(0) species is crucial for initiating the catalytic cycle via oxidative addition.[6] If the catalyst is oxidized or otherwise deactivated, the reaction will not start. Solution: 1. Use a fresh bottle of palladium precatalyst. 2. Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). 3. Thoroughly degas all solvents and reagents before use.
Ineffective Base The base plays a critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. An inappropriate or weak base can stall the reaction. Solution: 1. Switch to a stronger base. For Suzuki couplings, aqueous K₂CO₃ or K₃PO₄ are often effective. 2. Ensure the base is fully dissolved. A biphasic solvent system (e.g., Dioxane/Water) can facilitate this.
Low Reaction Temperature While mild conditions are key for selectivity, the temperature must be sufficient to overcome the activation energy of the oxidative addition step. Solution: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress. A typical starting point for C-I Suzuki coupling is 80-90 °C.
Issue 2: Poor Regioselectivity - Significant Formation of Di-substituted Product

Your reaction is proceeding, but you are observing a significant amount of a product corresponding to the coupling at both the C3 (iodo) and one of the C2/C5 (chloro) positions.

Potential Cause Scientific Rationale & Troubleshooting Steps
Reaction Temperature is Too High Excessive thermal energy can provide the necessary activation energy to overcome the higher barrier for C-Cl bond oxidative addition, leading to a loss of selectivity. Solution: 1. Reduce the reaction temperature. If the reaction is slow at lower temperatures, consider a longer reaction time. 2. Perform a temperature screen experiment to find the optimal balance between reaction rate and selectivity.
Overly Active Catalyst/Ligand System Certain highly active phosphine ligands, especially bulky, electron-rich biarylphosphines often used for C-Cl activation, can be too reactive for selective C-I coupling.[7] Solution: 1. Switch to a less reactive, "standard" ligand. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often an excellent first choice for selective C-I couplings due to its moderate reactivity.[8]
Prolonged Reaction Time Leaving the reaction for an extended period after the initial C-I coupling is complete can lead to the slow, undesired reaction at the C-Cl positions. Solution: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed and the mono-substituted product is formed, work up the reaction promptly.

Visualizing the Strategy: Regioselective Functionalization

The core principle of managing regioselectivity is based on a hierarchical approach to bond activation, as illustrated below.

Caption: Sequential cross-coupling strategy for this compound.

Recommended Protocols for Selective C3-I Functionalization

The following tables provide starting-point conditions for achieving high regioselectivity. Optimization may be required based on the specific coupling partners.

Table 1: Suzuki-Miyaura Coupling Conditions
ParameterRecommended ConditionRationale
Substrate This compound (1.0 equiv)
Coupling Partner Arylboronic Acid (1.2 equiv)Slight excess ensures complete reaction of the starting material.
Catalyst Pd(PPh₃)₄ (5 mol %)A reliable and moderately active catalyst suitable for selective C-I coupling.[9]
Base K₂CO₃ (2.0 equiv)Common and effective base for Suzuki couplings.
Solvent 1,4-Dioxane / H₂O (4:1)Biphasic system aids in dissolving both organic and inorganic reagents.
Temperature 90 °CBalances reaction rate with selectivity.
Atmosphere Nitrogen or ArgonPrevents catalyst deactivation by oxygen.
Table 2: Sonogashira Coupling Conditions
ParameterRecommended ConditionRationale
Substrate This compound (1.0 equiv)
Coupling Partner Terminal Alkyne (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol %)Standard palladium source.
Co-catalyst CuI (10 mol %)Essential for the Sonogashira catalytic cycle.[10]
Base Triethylamine (TEA) or Diisopropylamine (DIPA) (2.0 equiv)Acts as both a base and a solvent in some cases.
Solvent THF or DMFAnhydrous and degassed.
Temperature Room Temperature to 50 °CC-I Sonogashira couplings are often feasible at lower temperatures.
Atmosphere Nitrogen or Argon
Table 3: Buchwald-Hartwig Amination Conditions
ParameterRecommended ConditionRationale
Substrate This compound (1.0 equiv)
Coupling Partner Amine (1.2 equiv)
Catalyst Pd₂(dba)₃ (2-4 mol %)Common Pd(0) source.
Ligand Xantphos (4-8 mol %)A robust ligand that is effective but generally does not activate C-Cl bonds under these conditions.
Base Cs₂CO₃ or K₃PO₄ (2.0 equiv)Strong, non-nucleophilic bases are preferred.
Solvent Toluene or 1,4-DioxaneAnhydrous and degassed.
Temperature 90 - 100 °CAminations often require slightly higher temperatures than Suzuki couplings.
Atmosphere Nitrogen or Argon

Mechanistic Considerations: The Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The palladium-catalyzed cross-coupling reaction proceeds through a well-established cycle.

Catalytic_Cycle Pd0 Pd(0)Ln OA Oxidative Addition Product R-R' PdII R-Pd(II)Ln (I) OA->PdII + Ar-I TM Transmetalation PdII_R R-Pd(II)Ln (R') TM->PdII_R + R'-[M] RE Reductive Elimination RE->Pd0 RE->Product Product Formation RX Ar-I R_M R'-[M]

References

Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling Reactions with 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2,5-dichloro-3-iodopyridine. This resource provides in-depth guidance on catalyst selection and offers practical, field-proven solutions to common experimental challenges. The structure of this guide is designed to address your questions directly, moving from catalyst selection to troubleshooting and frequently asked questions, all grounded in established chemical principles.

Part 1: Catalyst Selection Guide - Navigating the Reactivity of this compound

The primary challenge and opportunity when functionalizing this compound lies in its differential halide reactivity. The Carbon-Iodine (C-I) bond at the C3 position is significantly more susceptible to oxidative addition by a low-valent metal catalyst (like Pd(0)) compared to the Carbon-Chlorine (C-Cl) bonds at the C2 and C5 positions. This inherent reactivity difference is the cornerstone of achieving selective monofunctionalization at the C3 position.

Why is the C-I bond more reactive? The bond dissociation energy for a C-I bond on an aromatic ring is considerably lower than that of a C-Cl bond, making it the kinetically favored site for oxidative addition, the first and often rate-limiting step in many cross-coupling catalytic cycles.[1][2]

The following table summarizes recommended starting points for catalyst systems for common cross-coupling reactions targeting the C3-iodide position.

Reaction Type Catalyst System Recommended Ligand(s) Typical Base Solvent Key Considerations & Causality
Suzuki-Miyaura (C-C)Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂SPhos, PPh₃, Buchwald-type biarylphosphinesK₃PO₄, K₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, DMF, TolueneThe base is crucial for activating the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step.[3][4] Bulky, electron-rich phosphine ligands stabilize the Pd(0) center and promote both oxidative addition and reductive elimination.[5]
Sonogashira (C-C, alkyne)Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄PPh₃ (often part of the precatalyst)Et₃N, DIPEATHF, DMFThis reaction classically employs a copper(I) co-catalyst (e.g., CuI) to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][7] The amine base serves both to deprotonate the terminal alkyne and as a solvent.
Buchwald-Hartwig (C-N)Pd(OAc)₂, Pd₂(dba)₃XPhos, BrettPhos, RuPhosNaOt-Bu, LHMDS, Cs₂CO₃Toluene, 1,4-DioxaneA strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex.[8][9] The choice of bulky, electron-rich biarylphosphine ligands is critical to prevent β-hydride elimination and facilitate the C-N reductive elimination.[8][10]
Heck (C-C, alkene)Pd(OAc)₂PPh₃, P(o-tolyl)₃K₂CO₃, Et₃NDMF, NMPThe Heck reaction involves the coupling of the aryl halide with an alkene.[11] The base is used to regenerate the active Pd(0) catalyst at the end of the cycle. Phosphine-free conditions (Jeffery conditions) can sometimes be effective.[12]
Ullmann (C-N, C-O)CuI, Cu(OAc)₂1,10-Phenanthroline, L-prolineK₂CO₃, Cs₂CO₃DMF, DMSOFor certain C-N or C-O couplings, copper catalysis offers an alternative to palladium.[13] These reactions often require higher temperatures but can be more cost-effective. The ligand accelerates the reaction, which might otherwise require stoichiometric copper.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows very low or no conversion to the desired product. What are the first things I should check?

A1: Low or no yield is a common issue that can typically be resolved by systematically evaluating your reaction components and conditions.[14]

  • Reagent Integrity: The primary culprits are often moisture and oxygen. Ensure your solvents are anhydrous and that your reaction vessel was properly degassed (e.g., via several vacuum/inert gas cycles) and maintained under an inert atmosphere (Argon or Nitrogen).[14] Bases like K₃PO₄ and Cs₂CO₃ can be hygroscopic; dry them in an oven before use. Boronic acids can degrade over time; check their purity.

  • Catalyst Activity: The active catalyst in most of these reactions is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[10] If this reduction is inefficient, the reaction will not start. The presence of a phosphine ligand can often facilitate this reduction. Consider using a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst (e.g., a Buchwald G3 precatalyst) that generates the active L-Pd(0) species cleanly and efficiently.[10]

  • Reaction Temperature: Many cross-coupling reactions require heating to overcome activation barriers. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 60-100 °C) may be necessary.[10]

  • Ligand Choice: The ligand is not just a spectator; it is intimately involved in the catalytic cycle. If one ligand is not working, screening others can be effective. For example, if PPh₃ fails, a more electron-rich and bulky biarylphosphine ligand like SPhos or XPhos might promote a sluggish oxidative addition or reductive elimination step.[5][15]

Q2: I'm observing significant amounts of side products, such as homocoupling of my starting materials or dehalogenation of my pyridine. How can I minimize these?

A2: Side product formation points to competing reaction pathways.

  • Homocoupling:

    • Suzuki: Homocoupling of the boronic acid (to form a biaryl) can occur, especially at higher temperatures or if oxygen is present. Ensure thorough degassing.

    • Sonogashira: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often promoted by the copper co-catalyst in the presence of oxygen. Again, maintaining a strictly inert atmosphere is critical.[6] Running the reaction under "copper-free" Sonogashira conditions can also eliminate this pathway.[7]

  • Dehalogenation (Hydrodehalogenation): This occurs when the organopalladium intermediate reacts with a hydrogen source instead of the desired coupling partner. In Buchwald-Hartwig aminations, this can happen via β-hydride elimination from the palladium-amido complex.[8] Using a bulkier ligand can sterically hinder this pathway and favor the desired C-N reductive elimination. A different base may also solve the issue.

Q3: My reaction starts well but then stops, or I see palladium black crashing out of the solution. What is happening?

A3: This is a classic sign of catalyst deactivation or decomposition. The formation of palladium black (insoluble Pd(0) aggregates) indicates that the active, ligand-stabilized palladium species has been lost.[16]

  • Insufficient Ligand: The ratio of ligand to palladium is critical. The ligand stabilizes the palladium nanoparticles and prevents them from aggregating. An insufficient amount of ligand can lead to catalyst death.[10] It is common practice to use a ligand-to-palladium ratio of 1:1 to 4:1.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at high temperatures.

  • Unstable Intermediates: In some cases, intermediates in the catalytic cycle can be unstable and lead to catalyst decomposition. Using more robust, sterically hindered ligands can often create a more stable catalytic complex that resists decomposition pathways like dimerization.[16] Modern precatalysts are designed to circumvent many of these issues by providing a slow, continuous release of the active catalyst.

Q4: I am seeing some reaction at the C-Cl positions. How do I improve selectivity for the C-I position?

A4: While the C-I bond is inherently more reactive, forcing conditions can begin to activate the C-Cl bonds. To maximize selectivity for the C3-iodide:

  • Use Milder Conditions: Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction by TLC or GC-MS and stop it once the this compound has been consumed.

  • Choose the Right Catalyst System: Some highly active catalyst systems designed for activating aryl chlorides might be too reactive and could compromise selectivity. Start with standard conditions known for aryl iodide/bromide coupling. For instance, a simple Pd(PPh₃)₄ catalyst is often highly selective for C-I over C-Cl.

It is important to note that selectively functionalizing the C-Cl positions while leaving the C-I bond intact is a significantly more complex synthetic challenge that requires specialized catalytic systems, often involving nickel or specific ligand-controlled palladium catalysis.[12][17]

Part 3: Frequently Asked Questions (FAQs)

Q: Which cross-coupling reaction should I choose? A: The choice depends on the bond you want to form.

  • For Carbon-Carbon bonds: Use Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), or Heck (with alkenes).

  • For Carbon-Nitrogen bonds: Use Buchwald-Hartwig amination (with amines/amides).

  • For Carbon-Oxygen bonds: A variation of the Buchwald-Hartwig reaction or a copper-catalyzed Ullmann condensation is typically used.

Q: How do I physically set up a typical palladium-catalyzed cross-coupling reaction? A: The general setup involves the careful exclusion of air and moisture.[18]

  • Add your solid reagents (this compound, coupling partner, base) to an oven-dried flask (e.g., a Schlenk flask) equipped with a stir bar.

  • Seal the flask, and then evacuate the atmosphere and backfill with an inert gas (e.g., Argon). Repeat this process 3-5 times.

  • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction in an oil bath to the desired temperature with vigorous stirring.

  • Monitor the reaction's progress using TLC, GC-MS, or LC-MS.

Q: What is the specific role of the copper co-catalyst in the Sonogashira reaction? A: The Sonogashira reaction has two interlinked catalytic cycles: a palladium cycle and a copper cycle.[6][19] The base deprotonates the terminal alkyne. This acetylide then coordinates to the copper(I) salt to form a copper(I) acetylide. This species is more reactive and readily undergoes transmetalation with the Pd(II)-aryl intermediate, transferring the alkyne group to the palladium center and regenerating the copper catalyst. This process is generally faster than the direct reaction of the acetylide with the palladium complex.

Part 4: Visualizations & Diagrams

dot digraph "Palladium Cross-Coupling Cycle" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

// Nodes Pd0 [label="LₙPd(0)\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-I (Substrate)\nthis compound", shape=ellipse, fillcolor="#FFFFFF"]; OA_complex [label="LₙPd(II)(Ar)(I)\n(Oxidative Addition Complex)", fillcolor="#FBBC05"]; Nuc [label="Nucleophile\n(e.g., R-B(OH)₂, R-NH₂, R-C≡CH)", shape=ellipse, fillcolor="#FFFFFF"]; Base [label="Base", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; RE_complex [label="LₙPd(II)(Ar)(Nuc)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Ar-Nuc\n(Coupled Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OA_complex [label=" Oxidative\n Addition"]; ArX -> OA_complex; OA_complex -> RE_complex [label=" Transmetalation\n or Amine Coordination/\n Deprotonation"]; Nuc -> RE_complex; Base -> RE_complex [style=dashed]; RE_complex -> Pd0 [label=" Reductive\n Elimination"]; RE_complex -> Product; } ondot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

dot digraph "Troubleshooting_Low_Yield" { graph [bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];

start [label="Low or No Product Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="1. Verify Reagent Quality\n(Anhydrous? Pure?)"]; check_atmosphere [label="2. Ensure Inert Atmosphere\n(Properly Degassed?)"]; check_catalyst [label="3. Evaluate Catalyst System\n(Active? Correct Ligand?)"]; optimize_conditions [label="4. Optimize Conditions\n(Increase Temp? Change Base?)"]; success [label="Reaction Successful", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; check_reagents -> check_atmosphere [label="Reagents OK"]; check_atmosphere -> check_catalyst [label="Atmosphere OK"]; check_catalyst -> optimize_conditions [label="Catalyst System OK"]; optimize_conditions -> success; } ondot Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

Part 5: Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for different boronic acids.[20][21]

  • Reagents & Equipment:

    • This compound (1 equiv.)

    • Phenylboronic acid (1.2 equiv.)

    • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv., 2 mol%)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv., 4 mol%)

    • Potassium Phosphate (K₃PO₄, 2.0 equiv.), finely ground and dried

    • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v mixture)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.

    • Seal the flask with a septum, then evacuate and backfill with argon gas. Repeat this cycle three times.

    • Under a positive flow of argon, quickly add the Pd(OAc)₂ and SPhos.

    • Using a syringe, add the anhydrous 1,4-dioxane and degassed water.

    • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Monitor the reaction by TLC or GC-MS. A typical reaction time is 4-12 hours.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2,5-dichloro-3-phenylpyridine.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol uses a classic Pd/Cu co-catalyst system.[6][22]

  • Reagents & Equipment:

    • This compound (1 equiv.)

    • Phenylacetylene (1.2 equiv.)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv., 2 mol%)

    • Copper(I) Iodide (CuI, 0.04 equiv., 4 mol%)

    • Triethylamine (Et₃N, 2.0 equiv.), freshly distilled

    • Anhydrous Tetrahydrofuran (THF)

    • Oven-dried Schlenk flask with a magnetic stir bar

  • Procedure:

    • To the Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

    • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

    • Via syringe, add anhydrous THF, followed by triethylamine and phenylacetylene.

    • Stir the reaction mixture at room temperature. The reaction is often complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50 °C.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble salts, washing with THF or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2,5-dichloro-3-(phenylethynyl)pyridine.

References

impact of base and solvent on 2,5-dichloro-3-iodopyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic methodologies involving 2,5-dichloro-3-iodopyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of functionalizing this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions in a direct Q&A format, providing field-proven insights and troubleshooting strategies with a focus on the critical impact of base and solvent selection.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

The unique electronic properties and distinct reactivity of the three halogen atoms on the this compound ring make it a valuable but challenging substrate. The iodine at the C3 position is the most reactive site for oxidative addition to a Pd(0) catalyst, followed by the chlorine atoms, which are activated by the electron-deficient nature of the pyridine ring.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[2] However, its application to substrates like this compound requires careful optimization to achieve high yield and selectivity.

Frequently Asked Questions & Troubleshooting

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What is the most common cause?

A1: The most frequent issue is poor solubility of the inorganic base (e.g., K₂CO₃, K₃PO₄) in anhydrous organic solvents like toluene or dioxane.[3] If the base is not at least partially dissolved, it cannot effectively participate in the catalytic cycle to form the reactive boronate species, stalling the reaction. Another common issue is catalyst inhibition, potentially caused by the pyridine nitrogen coordinating to the palladium center, especially with less bulky ligands.[4]

  • Troubleshooting Steps:

    • Switch to a Biphasic Solvent System: The addition of water (e.g., toluene/water or dioxane/water mixtures) is often essential.[5][6] Water helps dissolve the inorganic base, facilitating its role in the transmetalation step.

    • Use a Finer Base: Grinding your inorganic base (e.g., K₃PO₄) to a very fine powder increases its surface area and can significantly improve reproducibility and reaction rates in anhydrous conditions.[7]

    • Change the Base: Consider switching to a more soluble base like Cesium Carbonate (Cs₂CO₃) or an organic base such as triethylamine (NEt₃), although the latter is generally less effective for activating boronic acids.[6]

    • Screen Ligands: If catalyst inhibition is suspected, switching to a bulkier, electron-rich phosphine ligand (e.g., from the Buchwald ligand family) can often mitigate this issue.[7]

Q2: I'm getting a mixture of products. How can I selectively couple at the C3-iodo position without reacting at the C2 or C5 chloro positions?

A2: The reactivity of aryl halides in oxidative addition to palladium(0) follows the general trend: I > OTf > Br >> Cl.[6] For this compound, the C-I bond is significantly more reactive than the C-Cl bonds. Selective coupling at the C3 position is the expected outcome under standard Suzuki conditions. If you are observing substitution at the chloro positions, it implies the reaction conditions are too harsh.

  • Optimization for Selectivity:

    • Lower the Temperature: Run the reaction at the lowest temperature that still allows for reasonable conversion (e.g., 80-90 °C instead of >100 °C).

    • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.

    • Catalyst Choice: While highly active catalysts are generally desirable, a less reactive catalyst system might provide better selectivity in this case.

Q3: Which base and solvent combination do you recommend as a starting point for coupling at the C3 position?

A3: A robust starting point for selective C3-arylation is a palladium catalyst like Pd(PPh₃)₄ or Pd(dppf)Cl₂ with an inorganic carbonate base in a biphasic solvent system.

ParameterRecommended Starting ConditionRationale
Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%)Commercially available and effective for a wide range of substrates.
Base K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv.)Effective at activating the boronic acid and generally compatible with many functional groups.[8]
Solvent 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/WaterEnsures solubility of both organic substrates and the inorganic base.[6]
Temperature 80-100 °CProvides a good balance between reaction rate and selectivity.
Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds, creating aryl alkynes.[9] Success with this compound hinges on managing the catalyst system and preventing side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction is sluggish, and I'm recovering unreacted starting material. How can I increase the reaction rate?

A1: Sluggishness in Sonogashira couplings is often related to catalyst activity or the choice of base and solvent. The traditional system uses a palladium catalyst and a copper(I) co-catalyst. The base, typically an amine like triethylamine (TEA) or piperidine, plays a dual role: it deprotonates the terminal alkyne and acts as a solvent or co-solvent.[9]

  • Troubleshooting Steps:

    • Ensure Anhydrous & Oxygen-Free Conditions: The catalytic cycle, especially the copper acetylide formation, is sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is run under an inert atmosphere (Argon or Nitrogen).

    • Increase Temperature: While many Sonogashira reactions can run at room temperature, electron-deficient substrates may require heating (e.g., 50-80 °C).[9][10]

    • Solvent Choice: The solvent must dissolve all components.[11] Non-polar solvents like toluene can sometimes lead to faster kinetics, but polar aprotic solvents like DMF or NMP may be necessary for solubility.[11] However, be aware that DMF can sometimes inhibit the catalyst by displacing ligands.[11] THF is another common choice.

    • Base Selection: Triethylamine is a common choice. For more challenging couplings, a stronger base like DBU or an inorganic base like K₂CO₃ in a suitable solvent might be effective.[12]

Q2: I'm seeing a lot of alkyne homocoupling (Glaser coupling). How can I suppress this major side reaction?

A2: Homocoupling is a common side reaction, particularly in copper-catalyzed Sonogashira reactions, and is often promoted by the presence of oxygen.[13][14]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: The most critical factor is to rigorously exclude oxygen from the reaction mixture.

    • Copper-Free Conditions: Modern protocols often omit the copper co-catalyst.[14] While this may require more active palladium catalysts (e.g., with bulky, electron-rich phosphine ligands) and sometimes higher temperatures, it completely eliminates the primary pathway for Glaser coupling.

    • Use of an Amine Solvent: Using the amine base (e.g., triethylamine) as the solvent can sometimes help to minimize homocoupling.

Experimental Protocol: Copper-Free Sonogashira Coupling

This protocol is a general starting point for the selective C3-alkynylation of this compound.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a phosphine ligand if required.

  • Inert Atmosphere: Seal the flask and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Under an inert atmosphere, add degassed solvent (e.g., THF or DMF, to a concentration of ~0.1 M). Add the terminal alkyne (1.1-1.2 equiv.) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Reaction: Heat the reaction to 60-80 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[15] When working with this compound, the primary challenges are selecting a base that is strong enough to deprotonate the amine without causing substrate decomposition and ensuring all components remain in solution.[16][17]

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination failed. The starting material is mostly unreacted. What went wrong?

A1: The most common reason for failure is an inappropriate choice of base or poor solubility.[17] Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine-Pd complex in the catalytic cycle.[16][17] If the base is not strong enough or is insoluble in the reaction medium, the reaction will not proceed.

  • Troubleshooting Flowchart:

G start Reaction Failed: No Conversion q1 Is the base strong enough? (e.g., NaOtBu, LHMDS) start->q1 q2 Are all components soluble? q1->q2 Yes a1 Switch to a stronger base: NaOtBu, KOtBu, or LHMDS. q1->a1 No q3 Is the ligand appropriate? q2->q3 Yes a2 Change solvent to improve solubility (e.g., Toluene, Dioxane, CPME). Ensure vigorous stirring. q2->a2 No a3 Screen bulky, electron-rich ligands (e.g., XPhos, RuPhos). q3->a3 No a4 Consider catalyst deactivation. Check reagent purity and ensure inert atmosphere. q3->a4 Yes G cluster_0 SNAr Solvent Selection Workflow start Select Nucleophile and Substrate q1 Is the nucleophile charged (e.g., NaOMe, PhSNa)? start->q1 q2 Is the nucleophile neutral (e.g., R-OH, R-NH2)? q1->q2 No a1 Use a polar aprotic solvent (DMSO, DMF, NMP) to maximize rate. q1->a1 Yes a2 Add a non-nucleophilic base (e.g., K2CO3, NaH) to deprotonate the nucleophile in situ. Use a polar aprotic solvent. q2->a2 Yes end Monitor reaction (TLC, LC-MS) a1->end Proceed to reaction a2->end Proceed to reaction

References

Technical Support Center: Strategies to Minimize Dehalogenation of 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2,5-dichloro-3-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable strategies for minimizing the common side reaction of dehalogenation, specifically the undesired loss of the iodine atom at the C3 position.

The unique electronic and steric properties of this compound make it a valuable building block in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] However, the inherent reactivity of the carbon-iodine (C-I) bond, which is weaker and more susceptible to oxidative addition than C-Cl or C-Br bonds, presents a significant challenge.[2][3] Dehalogenation, the replacement of a halogen with a hydrogen atom, is a frequent competing reaction that can diminish yields and introduce impurities.[4] This guide provides a structured approach to troubleshooting and optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation is an undesired side reaction where the iodine atom at the C3 position is replaced by a hydrogen atom, leading to the formation of 2,5-dichloropyridine as a byproduct.[5][6] This is particularly problematic because the C-I bond is the most reactive site on the molecule, often targeted for selective functionalization in cross-coupling reactions.[2][7] The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[2] Therefore, aryl and heteroaryl iodides are most prone to this side reaction.[2]

Q2: What is the primary mechanism of deiodination in palladium-catalyzed reactions?

A2: The most widely accepted mechanism involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through several pathways, including the reaction of the palladium complex with bases, solvents (like alcohols), or trace amounts of water.[2][4][8] This Pd-H species can then undergo reductive elimination with the heteroaryl group on the palladium intermediate to yield the dehalogenated product, 2,5-dichloropyridine.[2][4]

Q3: Are certain reaction types more prone to causing dehalogenation of this substrate?

A3: Yes. Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions are particularly susceptible to dehalogenation, especially when reaction kinetics are slow.[5][9][10] If the desired coupling step is sluggish, the opportunity for the competing dehalogenation pathway increases.[2][5]

Troubleshooting Guide: Minimizing Deiodination

This section provides a structured, issue-based approach to systematically troubleshoot and optimize your reaction conditions.

Issue 1: Significant formation of 2,5-dichloropyridine byproduct in Suzuki-Miyaura Coupling.

This is a common issue, particularly with heteroaryl iodides which are more susceptible to dehalogenation.[2]

Root Causes & Recommended Solutions
Potential Cause Scientific Rationale Recommended Action & Protocol
Inappropriate Ligand Choice The ligand's steric bulk and electronic properties are critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can accelerate the rate of reductive elimination for the desired product, outcompeting the dehalogenation pathway.[11]Action: Screen a panel of ligands. Good starting points include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or NHC ligands like IPr.[5][12][13]
Incorrect Base Selection Strong bases can sometimes promote the formation of Pd-H species, leading to dehalogenation.[11] The choice of base is often substrate-dependent and may require screening.[11]Action: Switch to a weaker inorganic base. If using a strong base like NaOtBu, consider milder options such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][5][11]
High Reaction Temperature Elevated temperatures can increase the rate of dehalogenation.[11]Action: Attempt the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Consider microwave-assisted synthesis, which can sometimes accelerate the desired coupling, minimizing the time for side reactions.[11][14]
Solvent Effects Protic solvents (e.g., alcohols) or certain aprotic polar solvents (e.g., DMF, dioxane) can act as hydride sources.[2][5][11][14]Action: Switch to a less coordinating, aprotic solvent such as toluene or THF.[2][5][11][14]
Issue 2: Deiodination observed during Sonogashira Coupling.

The Sonogashira coupling, while powerful for forming C-C bonds with terminal alkynes, can also be prone to dehalogenation.[15][16]

Root Causes & Recommended Solutions
Potential Cause Scientific Rationale Recommended Action & Protocol
Copper Co-catalyst Issues The copper(I) co-catalyst is crucial for activating the alkyne.[17] If the copper cycle is inefficient, the palladium catalyst may be more likely to participate in dehalogenation pathways.Action: Ensure the quality and activity of your CuI source. Consider using a copper-free Sonogashira protocol if dehalogenation persists.
Base and Solvent Combination The amine base used in Sonogashira reactions can influence side reactions.Action: Screen different amine bases (e.g., Et₃N, DIPEA). Aprotic polar solvents like DMF or NMP are common, but if dehalogenation is an issue, consider a switch to a less reducible solvent like toluene or dioxane.[5]
Slow Reaction Kinetics A slow coupling reaction provides more time for the dehalogenation side reaction to occur.Action: Optimize the catalyst loading and temperature. A slightly higher catalyst loading or a modest increase in temperature might accelerate the desired reaction sufficiently to outpace dehalogenation.
Issue 3: Dehalogenation as a major side reaction in Heck Coupling.

The Heck reaction can be particularly susceptible to dehalogenation, especially at the higher temperatures often required.[5][9]

Root Causes & Recommended Solutions
Potential Cause Scientific Rationale Recommended Action & Protocol
β-Hydride Elimination Pathway The Heck reaction mechanism involves a β-hydride elimination step.[18] Under certain conditions, this can lead to the formation of Pd-H species that cause dehalogenation.Action: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.[5]
High Temperatures Higher temperatures can promote catalyst decomposition and increase the rate of dehalogenation.Action: If possible, run the reaction at a lower temperature for a longer duration. Screen different palladium sources and ligands that may be more stable at elevated temperatures.
Choice of Base and Solvent The combination of base and solvent is critical in the Heck reaction.Action: Inorganic bases like K₂CO₃ or NaOAc are often effective.[5] If dehalogenation is an issue in a solvent like DMF, which can be a hydride source, switching to a less reducible solvent like toluene or dioxane may be beneficial.[5]

Experimental Workflow & Protocols

General Protocol for Ligand and Base Screening in a Suzuki-Miyaura Coupling

This protocol is a starting point for optimizing the reaction to minimize deiodination.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., SPhos)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the this compound (1.0 mmol), arylboronic acid (1.2 mmol), and base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand mixture to the Schlenk flask.

  • Add the anhydrous, degassed solvent (5 mL).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS, quantifying the ratio of the desired product to the 2,5-dichloropyridine byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

Optimization Workflow Diagram

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Pathway cluster_2 Successful Outcome Start Standard Conditions: Pd₂(dba)₃/SPhos, K₃PO₄, Toluene, 90°C Analysis Analyze Product Ratio by LC-MS (Desired Product vs. Dehalogenated) Start->Analysis High_Dehalogenation High Dehalogenation (>10%) Analysis->High_Dehalogenation Dehalogenation > 10% Success Optimized Conditions: Low Dehalogenation (<5%) Analysis->Success Dehalogenation < 5% Ligand_Screen Ligand Screening (XPhos, RuPhos, NHCs) High_Dehalogenation->Ligand_Screen Base_Screen Base Screening (Cs₂CO₃, K₂CO₃) Ligand_Screen->Base_Screen Solvent_Screen Solvent Screening (Dioxane, THF) Base_Screen->Solvent_Screen Temp_Screen Temperature Optimization (Lower Temp, Longer Time) Solvent_Screen->Temp_Screen Temp_Screen->Analysis Re-analyze

Caption: A decision-making workflow for troubleshooting dehalogenation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,5-Dichloro-3-iodopyridine and 2,5-Dibromopyridine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated pyridines stand as indispensable building blocks for the construction of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Their utility stems from the ability to undergo various palladium-catalyzed cross-coupling reactions, allowing for the selective introduction of a wide array of functional groups. This guide provides an in-depth technical comparison of the reactivity of two key polyhalogenated pyridines: 2,5-dichloro-3-iodopyridine and 2,5-dibromopyridine . Understanding the nuanced differences in their reactivity is paramount for rational synthetic design and the efficient construction of target molecules.

At a Glance: The Hierarchy of Halogen Reactivity

The cornerstone of understanding the comparative reactivity of these two molecules lies in the well-established principle of C-X bond activation in palladium-catalyzed cross-coupling reactions. The bond dissociation energy of the carbon-halogen bond dictates the ease of oxidative addition of the palladium catalyst, which is often the rate-determining step. This leads to a clear reactivity hierarchy:

C-I > C-Br > C-Cl

This fundamental principle predicts that the C-I bond in this compound will be significantly more reactive than the C-Br bonds in 2,5-dibromopyridine, which in turn are more reactive than the C-Cl bonds present in the iodo-compound. This differential reactivity is the key to achieving selective functionalization.

The Strategic Advantage of this compound

This compound offers a distinct advantage for sequential, site-selective functionalization due to the presence of three different halogens with widely differing reactivities. This allows for a stepwise approach to introduce diverse substituents at the C3, and subsequently at the C2 or C5 positions.

G A This compound B Selective C-3 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Mild Pd-catalysis C 2,5-Dichloro-3-substituted-pyridine B->C D Further Functionalization at C-2 or C-5 C->D Harsher conditions

Caption: Stepwise functionalization of this compound.

Comparative Reactivity in Key Cross-Coupling Reactions

While direct, side-by-side comparative experimental data under identical conditions is scarce in the literature, a comprehensive analysis of existing data for each compound and related analogues allows for a robust comparison of their reactivity profiles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful tool for the formation of carbon-carbon bonds.[1][2] The choice between this compound and 2,5-dibromopyridine will be dictated by the desired position of arylation or vinylation.

This compound: Based on the reactivity hierarchy, the Suzuki-Miyaura coupling is expected to occur exclusively at the C-3 position under mild conditions, leaving the two chloro-substituents intact for subsequent transformations. This allows for the clean introduction of an aryl or vinyl group at the 3-position.

2,5-Dibromopyridine: In this case, the situation is more complex as there are two C-Br bonds at electronically distinct positions (C-2 and C-5). Generally, the C-2 position in dihalopyridines is more electrophilic and thus more reactive towards oxidative addition.[3] However, the regioselectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.[3] Achieving mono-substitution at a specific position requires careful optimization to avoid mixtures of products or double substitution.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Representative Conditions)

CompoundHalogen ReactivityTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (Mono-arylation)Selectivity
This compound C-I >> C-ClPd(PPh₃)₄ or PdCl₂(dppf)K₂CO₃, Cs₂CO₃Toluene/H₂O, Dioxane/H₂O80-1002-12Good to ExcellentHighly selective for C-3
2,5-Dibromopyridine C-Br (C-2 vs C-5)Pd(OAc)₂/SPhos or Pd(PPh₃)₄K₃PO₄, K₂CO₃Dioxane/H₂O, Toluene100-11012-24Moderate to GoodPredominantly C-2, but can be influenced by conditions

Note: The data for this compound is inferred from the reactivity of other iodo-pyridines, while data for 2,5-dibromopyridine is based on reported experimental results. Yields and selectivity are highly dependent on the specific substrates and conditions used.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups onto aromatic rings.[4][5] The differential reactivity of the halogens in our two compounds of interest again dictates the synthetic strategy.

This compound: The high reactivity of the C-I bond allows for the selective Sonogashira coupling at the C-3 position under mild conditions, typically using a palladium catalyst and a copper(I) co-catalyst.[6][7] This provides a straightforward route to 3-alkynyl-2,5-dichloropyridines.

2,5-Dibromopyridine: For 2,5-dibromopyridine, achieving mono-alkynylation requires careful control of the reaction conditions to favor reaction at one of the two C-Br bonds, with the C-2 position generally being more reactive. The use of specific ligands and control of stoichiometry are crucial to prevent the formation of di-alkynylated byproducts.

Table 2: Comparative Performance in Sonogashira Coupling (Representative Conditions)

CompoundHalogen ReactivityTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (Mono-alkynylation)Selectivity
This compound C-I >> C-ClPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMFRoom Temp. to 602-18Good to ExcellentHighly selective for C-3
2,5-Dibromopyridine C-Br (C-2 vs C-5)Pd(PPh₃)₄ / CuIEt₃N, K₂CO₃THF/Et₃N, DMFRoom Temp. to 8012-24Moderate to GoodPredominantly C-2, requires optimization

Note: The data for this compound is inferred from the reactivity of other iodo-pyridines, while data for 2,5-dibromopyridine is based on reported experimental results. Yields and selectivity are highly dependent on the specific substrates and conditions used.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, crucial for the synthesis of many biologically active compounds.[4][8] The choice of substrate and conditions is critical for achieving the desired amination product.

This compound: The C-I bond is the most susceptible to oxidative addition in the Buchwald-Hartwig catalytic cycle. Therefore, selective amination at the C-3 position can be achieved under relatively mild conditions, leaving the C-Cl bonds untouched for potential further diversification.

2,5-Dibromopyridine: Similar to other cross-coupling reactions, the amination of 2,5-dibromopyridine presents a challenge in regioselectivity. The C-2 position is generally favored for amination.[9] However, the choice of phosphine ligand and base can influence the C-2 versus C-5 selectivity. For instance, bulkier ligands can sometimes favor reaction at the less sterically hindered C-5 position.

Table 3: Comparative Performance in Buchwald-Hartwig Amination (Representative Conditions)

CompoundHalogen ReactivityTypical Catalyst SystemBaseSolventTemp. (°C)Time (h)Expected Yield (Mono-amination)Selectivity
This compound C-I >> C-ClPd₂(dba)₃ / Xantphos or Pd(OAc)₂ / BINAPNaOtBu, Cs₂CO₃Dioxane, Toluene80-1104-24Good to ExcellentHighly selective for C-3
2,5-Dibromopyridine C-Br (C-2 vs C-5)Pd₂(dba)₃ / Xantphos or Pd(OAc)₂ / RuPhosNaOtBu, K₂CO₃Dioxane, Toluene100-12012-24Moderate to GoodGenerally favors C-2, but can be ligand-controlled

Note: The data for this compound is inferred from the reactivity of other iodo-pyridines, while data for 2,5-dibromopyridine is based on reported experimental results. Yields and selectivity are highly dependent on the specific substrates and conditions used.

Experimental Protocols: A Practical Guide

To illustrate the practical application of these principles, the following are representative, detailed experimental protocols for a selective cross-coupling reaction for each of the two compounds.

Protocol 1: Selective Sonogashira Coupling of this compound at the C-3 Position

This protocol is designed for the selective introduction of an alkynyl group at the most reactive C-I bond of this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF, followed by triethylamine.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-50 °C, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-alkynyl-2,5-dichloropyridine.

G cluster_workflow Experimental Workflow A Combine Reactants (this compound, Pd catalyst, CuI, base) B Add Solvent and Degas A->B C Add Terminal Alkyne B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: General workflow for Sonogashira coupling.

Protocol 2: Selective Suzuki-Miyaura Coupling of 2,5-Dibromopyridine at the C-2 Position

This protocol is designed to favor the arylation at the more reactive C-2 position of 2,5-dibromopyridine.

Materials:

  • 2,5-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromopyridine, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the dioxane/water mixture.

  • Add the remaining degassed dioxane/water mixture to the Schlenk flask.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-5-bromopyridine.

Mechanistic Considerations and Causality

The observed reactivity and selectivity are governed by the fundamental steps of the palladium-catalyzed cross-coupling catalytic cycle.

G A Pd(0)L_n B Oxidative Addition A->B Ar-X C R-Pd(II)-X(L_n) B->C D Transmetalation C->D R'-M E R-Pd(II)-R'(L_n) D->E F Reductive Elimination E->F F->A Regeneration G R-R' F->G

Caption: Generalized catalytic cycle for cross-coupling reactions.

  • Oxidative Addition: This is the initial and often rate-limiting step where the palladium(0) catalyst inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond compared to C-Br and C-Cl makes oxidative addition to the C-I bond of this compound significantly faster.

  • Transmetalation: Following oxidative addition, the organic group from the coupling partner (e.g., boronic acid in Suzuki coupling) is transferred to the palladium center.

  • Reductive Elimination: The final step involves the formation of the new C-C, C-N, or C-S bond and regeneration of the palladium(0) catalyst.

For 2,5-dibromopyridine, the electronic environment of the pyridine ring makes the C-2 position more electron-deficient and thus more susceptible to oxidative addition than the C-5 position. However, the use of bulky phosphine ligands can introduce steric hindrance around the palladium center, potentially favoring approach to the less hindered C-5 position.

Conclusion and Future Outlook

The choice between this compound and 2,5-dibromopyridine as a synthetic precursor is a strategic decision that depends on the desired final structure and the intended synthetic route.

  • This compound is the superior choice for the selective introduction of a functional group at the C-3 position, providing a clean and efficient route to 3-substituted-2,5-dichloropyridines. These intermediates are then available for further diversification at the C-2 and C-5 positions under more forcing conditions.

  • 2,5-Dibromopyridine offers a platform for functionalization at the C-2 and C-5 positions. While selective mono-functionalization can be achieved, it often requires careful optimization of reaction conditions to control regioselectivity and avoid di-substitution.

The continued development of novel catalyst systems, particularly those with tailored ligands, will undoubtedly provide even greater control over the regioselectivity of cross-coupling reactions with polyhalogenated pyridines, further expanding their utility in the synthesis of complex molecules for a wide range of applications.

References

A Comparative Guide to Halogenated Pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, synthetic chemists, and professionals in drug development, the functionalization of the pyridine scaffold is a foundational technique. Palladium-catalyzed cross-coupling reactions stand as the premier method for this purpose, offering a convergent and efficient route to complex, value-added molecules. However, the choice of the halogen on the pyridine ring—iodine, bromine, or chlorine—profoundly impacts reaction success, dictating everything from catalyst selection to reaction kinetics.

This guide provides an in-depth comparison of iodo-, bromo-, and chloropyridines in common cross-coupling reactions. Moving beyond a simple recitation of facts, we will explore the underlying mechanistic principles, present comparative experimental data, and offer detailed protocols to empower you to make informed decisions in your synthetic endeavors.

The Fundamental Principle: A Hierarchy of Reactivity

The reactivity of halogenated pyridines in most palladium-catalyzed cross-coupling reactions follows a well-established trend:

Iodo-pyridines > Bromo-pyridines >> Chloro-pyridines

This hierarchy is a direct consequence of the carbon-halogen (C–X) bond dissociation energy (BDE).[1][2] The energy required to break the C–X bond decreases as one moves down the halogen group: C–Cl > C–Br > C–I.[3]

The initial, and often rate-determining, step in many cross-coupling catalytic cycles is the oxidative addition of the halopyridine to a low-valent palladium(0) complex.[4] During this step, the palladium atom inserts itself into the C–X bond. A weaker C–X bond, as in iodopyridines, facilitates a faster oxidative addition, leading to a more rapid overall reaction.[5] Conversely, the strength of the C–Cl bond makes chloropyridines significantly less reactive, often requiring more specialized and highly active catalysts to achieve efficient coupling.[6][7]

Recent mechanistic studies have revealed a more nuanced picture. While iodopyridines tend to react via a classical concerted mechanism for oxidative addition, the pathway for bromo- and chloropyridines can shift towards an SNAr-type mechanism, depending on the substrate and reaction conditions.[8][9] This distinction underscores the importance of tailoring catalytic systems to the specific halogen being used.

Positional Reactivity within the Pyridine Ring

Beyond the nature of the halogen, its position on the pyridine ring also dictates reactivity. The pyridine nitrogen is electron-withdrawing, which makes the C2 (ortho) and C4 (para) positions more electrophilic.[1] Consequently, oxidative addition is generally favored at these positions over the C3 (meta) position.[1] This is rationalized by the lower C–X bond dissociation energies at the C2 and C4 positions.[1] This intrinsic electronic preference allows for predictable site-selectivity in the functionalization of polyhalogenated pyridines.[1][10]

Comparative Analysis in Key Cross-Coupling Reactions

We will now examine the performance of iodo-, bromo-, and chloropyridines in three of the most vital cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling reaction in pharmaceutical and materials science.[11][12] The choice of halopyridine significantly impacts the required reaction conditions.

  • Iodo- and Bromo-pyridines: These are the "workhorse" substrates for Suzuki couplings. They react reliably under a wide range of conditions, often with standard palladium sources like Pd(PPh₃)₄ or Pd(dppf)Cl₂ and common bases such as Na₂CO₃ or K₃PO₄.[13][14] Bromopyridines are frequently used due to their optimal balance of reactivity and stability, making them commercially available and cost-effective.[12]

  • Chloro-pyridines: As expected, chloropyridines are far more challenging substrates.[6][7] Standard catalysts like Pd(PPh₃)₄ are often ineffective.[15] Achieving high yields requires the use of highly active, specialized catalytic systems. These typically involve bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos, SPhos) paired with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.[13][16] The development of these advanced ligands has been crucial in making the coupling of chloropyridines a viable and routine transformation.

SubstrateCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Time (h)Typical Yield (%)
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90[12][13]
3-ChloropyridinePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80[13]
Resin-supported ChloropyrimidinePd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate[13][16]

This protocol is a representative example for the coupling of a challenging chloropyridine substrate, adapted from established methods requiring highly active catalysts.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the arylboronic acid and potassium phosphate.

  • Evacuate and backfill the flask with inert gas three times.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and P(t-Bu)₃ in a small amount of dioxane under an inert atmosphere.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add the remaining dioxane, followed by the 2-chloropyridine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-X C Ar-Pd(II)(X)L₂ B->C D Transmetalation C->D R-B(OR)₂ E Ar-Pd(II)(R)L₂ D->E F Reductive Elimination E->F Ar-R F->A caption Catalytic cycle for Suzuki-Miyaura cross-coupling.

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[17][18] The reactivity trends of halopyridines in this reaction mirror those seen in Suzuki couplings.

  • Iodo- and Bromo-pyridines: These substrates are readily coupled with a wide variety of primary and secondary amines.[19] Early generations of catalysts were effective for these halides, and modern systems allow for reactions under mild conditions with broad functional group tolerance.[17]

  • Chloro-pyridines: The amination of chloropyridines was a significant challenge that drove much of the ligand development in the field.[20] Success hinges on using highly active catalysts, often palladium precatalysts paired with sterically hindered, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos.[13] Strong bases, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), are typically required to facilitate the catalytic cycle.[13][19]

SubstrateAmineCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)Typical Yield (%)
2-BromopyridineVolatile AminesPd(OAc)₂ / dpppNaOt-BuToluene8055-98[19]
Aryl ChloridesPrimary/Secondary Amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄Water100Good-Excellent[20]
2-ChloropyridineMorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene100>95[13]

This protocol provides a general procedure for the amination of an unactivated chloropyridine using a modern, highly active catalyst system.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (0.02 equiv)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

  • Add the anhydrous, degassed toluene and stir for a few minutes to form the active catalyst.

  • Add the 2-chloropyridine and the secondary amine to the mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow start Start: Dry Schlenk Tube (Inert Atmosphere) add_solids Add Pd₂(dba)₃, Ligand, Base start->add_solids add_solvent Add Anhydrous Toluene add_solids->add_solvent stir Stir to Form Active Catalyst add_solvent->stir add_reagents Add Chloropyridine and Amine stir->add_reagents heat Seal and Heat (e.g., 100 °C, 12-24h) add_reagents->heat monitor Monitor by TLC / LC-MS heat->monitor monitor->heat Incomplete workup Cool, Quench, Extract monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Sonogashira Coupling: Forging C-C (sp) Bonds

The Sonogashira coupling creates a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, a transformation of immense value in materials science and medicinal chemistry.[21][22] The reaction typically employs a dual catalytic system of palladium and copper(I).[21] The reactivity hierarchy of halopyridines is particularly pronounced here, enabling highly selective reactions.

  • Iodo-pyridines: These are the ideal substrates for Sonogashira coupling. Their high reactivity allows for coupling under very mild conditions, often at room temperature.[23] This high reactivity forms the basis for selective functionalization of dihalo-substrates, such as 2-bromo-4-iodopyridine, where the coupling occurs exclusively at the C-I bond.[23]

  • Bromo-pyridines: Bromopyridines are also effective substrates but generally require higher temperatures or more active catalyst systems to achieve comparable reaction rates to iodopyridines.[21]

  • Chloro-pyridines: Chloropyridines are very unreactive in traditional Sonogashira couplings. While some specialized, often copper-free, protocols have been developed, their use is far less common compared to Suzuki or Buchwald-Hartwig reactions.[21] The high temperatures required often lead to side reactions, such as alkyne homocoupling (Glaser coupling).[23]

SubstrateAlkyneCatalyst SystemConditionsProductYield
2-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, Room Temp2-Bromo-4-(phenylethynyl)pyridineHigh (>90%)*[23]
3,5-Dibromo-2,6-dichloropyridinePhenylacetylenePd(PPh₃)₄, CuI, Et₃NTHF, 60 °CMono-alkynylation at C-BrGood[24]

*Estimated yield based on established reactivity principles.[23]

This protocol leverages the differential reactivity of C-I and C-Br bonds to achieve selective mono-alkynylation.[23]

Materials:

  • 2-Bromo-4-iodopyridine (1.0 equiv)

  • Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)

  • Copper(I) iodide (CuI, 0.1 equiv)

  • Triethylamine (Et₃N, anhydrous and degassed, ~3 equiv)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 2-bromo-4-iodopyridine, Pd(PPh₃)₄, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous and degassed THF and Et₃N via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Upon consumption of the starting material, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reactivity_Hierarchy cluster_rate cluster_cond title Halopyridine Reactivity in Oxidative Addition reactivity C-I > C-Br >> C-Cl bde Bond Dissociation Energy (BDE) C-I < C-Br << C-Cl reactivity->bde is inversely related to rate Rate of Oxidative Addition bde->rate determines conditions Reaction Conditions rate->conditions influences required iodide Iodide: Fastest Rate bromide Bromide: Moderate Rate chloride Chloride: Slowest Rate iodide_cond Mild Conditions (e.g., Room Temp) bromide_cond Moderate Heating chloride_cond Harsh Conditions + Active Catalysts

Caption: Relationship between bond energy and reaction rate.

Conclusion and Future Outlook

The choice of halogenated pyridine is a critical parameter in the design of any cross-coupling strategy.

  • Iodopyridines offer the highest reactivity, enabling reactions under the mildest conditions and forming the basis for chemoselective functionalizations.

  • Bromopyridines represent a practical balance of high reactivity and cost-effectiveness, making them the most common choice for general applications.

  • Chloropyridines , once considered inert, are now viable substrates thanks to major advances in catalyst development. Their use is advantageous in late-stage functionalization where the corresponding bromo- or iodo- precursors may not be available, and their lower cost is beneficial for large-scale synthesis.

Understanding the fundamental principles of C-X bond activation and the specific demands of each named reaction allows the modern chemist to harness the full power of cross-coupling chemistry. As catalyst technology continues to evolve, the reactivity gap between the different halogens will likely narrow, further expanding the synthetic chemist's toolbox for the efficient construction of complex pyridine-containing molecules.

References

alternative reagents to 2,5-dichloro-3-iodopyridine for pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the substituted pyridine core is a cornerstone of molecular design. While functionalizing pre-formed, halogenated pyridines like 2,5-dichloro-3-iodopyridine is a common tactic, it often confines synthetic design to the substitution patterns dictated by the starting material. True innovation in molecular architecture frequently demands a more fundamental approach: building the pyridine ring from the ground up.

This guide provides an in-depth comparison of the principal de novo strategies for pyridine synthesis. Moving beyond the simple modification of existing rings, we will explore robust, versatile, and efficient methods that construct the heterocyclic core from simple, acyclic precursors. This approach offers unparalleled flexibility in substituent placement, enabling the creation of novel chemical entities. We will delve into the mechanistic underpinnings, practical applications, and comparative performance of both time-honored classical reactions and powerful modern methodologies, supported by detailed experimental protocols and quantitative data.

The Pillars of Pyridine Synthesis: Classical Condensation Strategies

The foundational methods for pyridine construction are elegant multicomponent reactions that assemble the ring through a series of condensation steps. These reactions have remained staples in organic synthesis due to their reliability, use of readily available starting materials, and operational simplicity.

The Hantzsch Pyridine Synthesis

First reported in 1882, the Hantzsch synthesis is a one-pot condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1] The initial product is a 1,4-dihydropyridine (DHP), which is then oxidized in a separate step to furnish the aromatic pyridine ring. This method is exceptionally reliable for producing symmetrically substituted pyridines.

Causality of Experimental Choices: The reaction is typically run in a simple protic solvent like ethanol or under acidic conditions (e.g., acetic acid) to facilitate both the initial Knoevenagel condensation and the final cyclization. The subsequent oxidation step is critical; while spontaneous air oxidation can occur, chemical oxidants like nitric acid, manganese dioxide, or sodium nitrite are often employed to ensure high conversion to the final aromatic product.[1]

Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]

  • Step 1: 1,4-Dihydropyridine Synthesis:

    • In a round-bottom flask equipped with a magnetic stirrer, combine benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (1.16 g, 15 mmol).

    • The mixture is stirred at 80 °C for 3 hours.

    • Upon completion, add ice-cold water (10 mL) to the reaction mixture and scratch the flask to induce precipitation.

    • Collect the solid crude product by filtration and recrystallize from methanol to yield diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate as white crystals (Yield: ~45%).[2]

  • Step 2: Aromatization:

    • Dissolve the obtained 1,4-dihydropyridine (1.0 g) in glacial acetic acid (10 mL).

    • Add a solution of sodium nitrite (0.3 g) in water (1 mL) dropwise with stirring.

    • Heat the mixture at 80 °C for 1 hour.

    • After cooling, pour the mixture into water. Collect the precipitated product by filtration, wash with water, and recrystallize from ethanol to afford the final pyridine derivative (Yield for oxidation step: ~80%).[2]

The Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly convergent and high-yielding route to 2,4,6-trisubstituted pyridines.[3][4] The key transformation involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound (a chalcone, for instance) in the presence of ammonium acetate as the nitrogen source.[3]

Mechanism & Workflow: The reaction is initiated by the formation of a pyridinium ylide from the ketone salt. This ylide undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate is not isolated but undergoes an in-situ cyclization and dehydration cascade with ammonia to form the pyridine ring.[4]

DOT Script for Kröhnke Synthesis Workflow

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: One-Pot Cyclization Acetophenone Acetophenone Salt N-Phenacylpyridinium bromide Acetophenone->Salt Reflux PyridineI2 Pyridine, Iodine PyridineI2->Salt PyridineProduct 2,4,6-Triphenylpyridine Salt->PyridineProduct Chalcone Chalcone Chalcone->PyridineProduct NH4OAc Ammonium Acetate (Nitrogen Source) NH4OAc->PyridineProduct Solvent Glacial Acetic Acid Solvent->PyridineProduct Reflux, 4h

Caption: Workflow for the Kröhnke synthesis of 2,4,6-triphenylpyridine.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [3]

  • Step 1: Synthesis of N-Phenacylpyridinium Bromide:

    • Dissolve acetophenone (1.20 g, 10 mmol) in pyridine (10 mL).

    • Add iodine (2.54 g, 10 mmol) and heat the mixture at 100 °C for 2 hours.

    • After cooling, the resulting pyridinium salt precipitates. Collect the solid by filtration and wash thoroughly with ether.

  • Step 2: Pyridine Synthesis:

    • To a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL), add the N-phenacylpyridinium bromide salt from Step 1.

    • Reflux the mixture for 4 hours.

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Collect the solid by filtration and recrystallize from ethanol to yield pure 2,4,6-triphenylpyridine (Overall Yield: ~90%).

Additional Classical Routes
  • Bohlmann-Rahtz Synthesis: This method constructs the pyridine ring from an enamine and an ethynyl ketone.[5][6] The initial Michael addition is followed by a heat-induced cyclodehydration. A key advantage is that it directly produces the aromatic pyridine without a separate oxidation step.[5] Modifications using acid catalysts can lower the high temperatures typically required for the final cyclization.[7]

  • Guareschi-Thorpe Synthesis: This reaction condenses a β-ketoester with cyanoacetamide (or an alkyl cyanoacetate with a nitrogen source) to produce a 2-pyridone derivative.[8] Recent advancements have demonstrated this reaction proceeds in high yield in environmentally friendly aqueous media using ammonium carbonate as both the nitrogen source and a promoter.[8][9]

Modern Approaches: Cycloadditions and Cascade Reactions

Modern synthetic chemistry has introduced powerful new strategies for pyridine synthesis that offer high atom economy, modularity, and often milder reaction conditions. These methods typically rely on transition-metal catalysis or elegant cascade sequences.

Transition Metal-Catalyzed [2+2+2] Cycloaddition

This is one of the most direct and atom-economical methods for constructing the pyridine ring. It involves the formal cycloaddition of two alkyne molecules and one nitrile molecule, catalyzed by a transition metal, most notably cobalt or ruthenium.[10] This approach allows for the rapid assembly of complex, polysubstituted pyridines from simple, linear precursors.

Causality of Experimental Choices: The choice of catalyst is crucial for both efficiency and regioselectivity. Low-valent cobalt complexes, often generated in situ from a precursor like CoBr₂ with a reducing agent (e.g., zinc), are highly effective.[11] The reaction mechanism proceeds through the formation of a cobaltacyclopentadiene intermediate, which then coordinates and inserts the nitrile to form a seven-membered metallacycle before reductive elimination yields the pyridine product.

DOT Script for [2+2+2] Cycloaddition Mechanism

G Start 2x Alkyne + Nitrile + Co(I) Catalyst Metallacycle1 Cobaltacyclopentadiene Start->Metallacycle1 Oxidative Cyclization Metallacycle2 Aza-cobaltacycloheptadiene Metallacycle1->Metallacycle2 + Nitrile Insertion Product Substituted Pyridine Metallacycle2->Product Reductive Elimination Catalyst Co(I) Catalyst Product->Catalyst Catalyst Regeneration

Caption: Simplified mechanism of Co-catalyzed [2+2+2] cycloaddition.

Copper-Catalyzed Cascade Synthesis

A versatile and modular method for preparing highly substituted pyridines involves a copper-catalyzed cascade reaction.[12][13] This process begins with a novel N-iminative cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime. The resulting 3-azatriene intermediate undergoes a thermal 6π-electrocyclization to form a dihydropyridine, which is then oxidized by air to the final pyridine product.

Trustworthiness and Self-Validation: This protocol is self-validating as the reaction proceeds through a predictable cascade of well-established transformations (cross-coupling, electrocyclization, oxidation). The mild conditions and high functional group tolerance (esters, ethers, halides) make it a trustworthy method for complex molecule synthesis, with reported yields often in the 43-91% range.[12][13]

Experimental Protocol: General Procedure for Copper-Catalyzed Pyridine Synthesis [12]

  • To an oven-dried vial, add Cu(OAc)₂ (0.1 equiv.), the α,β-unsaturated ketoxime O-pentafluorobenzoate (1.0 equiv.), and the alkenylboronic acid (1.5 equiv.).

  • Add 1,2-dichloroethane as the solvent.

  • Stir the mixture at 60 °C under an air atmosphere. The reaction is typically complete within 12-24 hours, monitored by TLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired polysubstituted pyridine.

Inverse Electron-Demand Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis. For electron-poor heterocycles like pyridine, the most effective strategy is often an inverse electron-demand Diels-Alder (IEDDA) reaction.[14] In this approach, an electron-deficient azadiene (such as a 1,2,4-triazine) reacts with an electron-rich dienophile (such as an enamine).[15] The initial cycloadduct is unstable and typically extrudes a small, stable molecule (like N₂) to form a dihydropyridine, which then aromatizes to the pyridine.

Expertise in Application: This method provides powerful regiochemical control based on the electronics of the reacting partners. It is a premier strategy for accessing highly substituted pyridines that are difficult to prepare by other means and has been famously applied in the total synthesis of complex natural products like streptonigrin.[14]

Comparative Performance and Data

To provide an objective comparison, the following table summarizes the performance of these methods for the synthesis of representative polysubstituted pyridine targets.

Synthesis MethodKey ReagentsCatalyst / ConditionsTimeYield (%)Ref.
Kröhnke Synthesis N-phenacylpyridinium bromide, Chalcone, NH₄OAcGlacial Acetic Acid, Reflux4 h~90%[3]
Hantzsch Synthesis Benzaldehyde, Ethyl Acetoacetate, NH₄OAc80°C, then NaNO₂/AcOH3h + 1h~36% (overall)[2]
Bohlmann-Rahtz Enamines, Ethynyl ketonesToluene/AcOH or EtOHVariableGood-Excellent[5]
Guareschi-Thorpe Ethyl cyanoacetate, 1,3-dicarbonyl, (NH₄)₂CO₃Aqueous Medium, 80°C0.5-4 hHigh[8]
Cu-Catalyzed Cascade α,β-Unsaturated ketoxime, Alkenylboronic acidCu(OAc)₂, 60°C, Air12-24 h43-91%[12]
Co-Catalyzed [2+2+2] Alkynes, NitrilesCo(I) complex, HeatVariableGood-Excellent[10]
IEDDA Reaction 1,2,4-Triazine, EnamineHeat (e.g., 110°C)VariableGood[14]

Conclusion: Selecting the Optimal Strategy

The choice of a synthetic route to a substituted pyridine is a strategic decision guided by the desired substitution pattern, required functional group tolerance, and considerations of scale and reagent availability.

  • Classical Condensation Reactions (Hantzsch, Kröhnke) remain highly valuable for their robustness, operational simplicity, and use of inexpensive, readily available starting materials. They are particularly powerful for creating specific, often symmetrical, substitution patterns.

  • Modern Cycloaddition and Cascade Methodologies (Co/Cu-catalyzed, IEDDA) offer unparalleled efficiency, atom economy, and modularity. These approaches excel in the rapid construction of complex and highly functionalized pyridines from simple acyclic components, providing chemists with the tools to build truly novel molecular architectures beyond the constraints of pre-functionalized reagents.

By understanding the principles and practical applications of these diverse de novo strategies, researchers can make informed decisions, moving beyond simple building blocks to rationally design and construct the next generation of pyridine-containing molecules.

References

A Comparative Guide to the Efficiency of Palladium Catalysts in Cross-Coupling Reactions of 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of polysubstituted pyridines is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among these scaffolds, 2,5-dichloro-3-iodopyridine presents a versatile platform for molecular elaboration due to its distinct halogen substitution pattern. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) under palladium catalysis allows for selective and sequential cross-coupling reactions, enabling the precise installation of various substituents.[1] This guide provides a comprehensive comparison of palladium catalyst systems for the functionalization of this compound, focusing on Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. By examining the interplay between palladium precursors, ligands, and reaction conditions, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

The Principle of Regioselectivity: A Predictable Hierarchy of Reactivity

The primary consideration in the cross-coupling of this compound is the predictable regioselectivity governed by the bond dissociation energies of the carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl bonds, making the 3-position the primary site for oxidative addition to a Pd(0) center.[1] This inherent reactivity allows for selective functionalization at the C3 position while leaving the two chloro substituents available for subsequent transformations under potentially more forcing conditions.

However, the choice of palladium catalyst and, most critically, the ancillary ligands can influence the reactivity and even override inherent substrate biases in some dihalopyridine systems.[2][3] For instance, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can significantly enhance the rate of oxidative addition, particularly for the more challenging C-Cl bonds.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction is ideal for introducing aryl, heteroaryl, or vinyl groups at the C3 position. The choice of catalyst system is crucial for achieving high yields and preventing unwanted side reactions.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Analogous Dihaloheterocycles

Direct comparative studies on this compound are limited in the public domain. However, data from analogous dihalo- and trihalo-pyridines and pyrazines provide valuable insights into catalyst performance.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O90122,5-DiiodopyrazineGood[5]
PdCl₂(dppf)-K₂CO₃DME8022,5-DiiodopyrazineHigh[5]
Pd(OAc)₂SPhosK₃PO₄Toluene100162,5-DiiodopyrazineHigh[5]
Pd(OAc)₂NoneK₂CO₃NMP/H₂O100122,5-Dichloropyridine85 (C5-selective)[6]
Pd(PPh₃)₄-K₂CO₃Toluene110-2,4,6-Trichloropyrido[2,3-d]pyrimidine83 (C4-selective)[7]

Causality Behind Experimental Choices:

  • Pd(PPh₃)₄ and PdCl₂(dppf): These are considered reliable, general-purpose catalysts for Suzuki-Miyaura couplings of iodo- and bromo-pyridines.[5] They are commercially available and often provide good to excellent yields under standard conditions.

  • Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): For more challenging substrates or to achieve higher turnover numbers, catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos are often superior.[5] These ligands promote the oxidative addition step and stabilize the active catalytic species.

  • Ligand-Free "Jeffery" Conditions: Interestingly, for some dichloropyridines, ligand-free conditions, often referred to as "Jeffery" conditions, can lead to high selectivity for the less electronically favored position (e.g., C5 in 2,5-dichloropyridine).[3][6] This is thought to involve the formation of palladium nanoparticles as the active catalytic species.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)(L)₂-I Ar-Pd(II)(L)₂-I Pd(0)L₂->Ar-Pd(II)(L)₂-I Oxidative Addition (this compound) Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)(L)₂-I->Ar-Pd(II)(L)₂-Ar' Transmetalation (Ar'B(OH)₂) Ar-Pd(II)(L)₂-Ar'->Pd(0)L₂ Ar-Ar' Ar-Ar' Ar-Pd(II)(L)₂-Ar'->Ar-Ar' Reductive Elimination caption Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling at the C3 Position

This protocol is a generalized procedure based on common practices for the Suzuki-Miyaura coupling of iodo-pyridines.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[1]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2,5-dichloropyridine.

G start Start reagents Combine Substrate, Boronic Acid, Base start->reagents catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify end End Product purify->end caption Suzuki-Miyaura Experimental Workflow

Caption: Suzuki-Miyaura Experimental Workflow.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for the formation of carbon-nitrogen bonds.[8] For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the C3 position. The efficiency of this transformation is highly dependent on the choice of a palladium precursor and a sterically demanding, electron-rich phosphine ligand.

Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination of Analogous Dihaloheterocycles
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)SubstrateAmineYield (%)Reference
Pd(OAc)₂XPhosNaOtBuToluene110182,4-DichloropyridineAnilineHigh (C2-selective)[9]
Pd₂(dba)₃XPhosNaOtBuDioxane100-2,3-DichloropyridineMorpholine- (C2-selective)[10]
Pd(OAc)₂BINAPCs₂CO₃Toluene110-Aryl BromideAniline-[11]
Pd(OAc)₂XantphosCs₂CO₃Dioxane100-11012-242,5-DichloropyridineVarious AminesGood to High[12]

Causality Behind Experimental Choices:

  • Bulky Biarylphosphine Ligands (e.g., XPhos, RuPhos): These ligands are essential for the successful amination of heteroaryl halides.[13] Their steric bulk promotes the formation of a monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination.[8]

  • Bidentate Ligands (e.g., BINAP, Xantphos): Bidentate phosphine ligands can also be highly effective, particularly for aryl iodides and triflates.[8] They are believed to prevent the formation of inactive palladium dimers after oxidative addition. Xantphos, with its wide bite angle, is particularly effective for coupling with dichloropyridines.[12]

  • Strong Bases (NaOtBu, K₃PO₄, Cs₂CO₃): A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.

Detailed Experimental Protocol: Buchwald-Hartwig Amination at the C3 Position

This protocol is a generalized procedure based on established methods for the amination of iodo-pyridines.

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.

  • Catalyst Pre-formation: Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane) and stir for 10 minutes.

  • Substrate and Base Addition: In a separate flask, combine this compound (1.0 equiv) and a strong base such as sodium tert-butoxide (1.4 equiv).

  • Reaction Initiation: Transfer the catalyst solution to the flask containing the substrate and base. Add the amine (1.2 equiv) via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction with saturated aqueous ammonium chloride. Extract with an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[14] This reaction is highly effective for the alkynylation of the C3 position of this compound.

Comparative Performance of Palladium Catalysts in Sonogashira Coupling of Analogous Dihaloheterocycles
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateYield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-2,5-DiiodopyrazineHigh[5]
Pd(PPh₃)₄CuIEt₃NDMF80-2,6-Dichloro-4-iodopyridineGood to High[9]
Pd(OAc)₂/PPh₃CuIPiperidineDMF100-Aryl IodideHigh[15]
Pd/CCu₂ONaOHMethanol100<14-Iodo-anisole53[16]

Causality Behind Experimental Choices:

  • Pd(PPh₃)₂Cl₂/CuI System: This is the classic and most widely used catalyst system for Sonogashira couplings.[5] The palladium catalyst facilitates the cross-coupling, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate.[14]

  • Copper-Free Conditions: While the copper co-catalyst generally accelerates the reaction, it can also lead to the undesirable homocoupling of the alkyne (Glaser coupling). In such cases, copper-free Sonogashira protocols have been developed, often requiring different palladium catalysts or reaction conditions.[16]

  • Heterogeneous Catalysts: For ease of separation and catalyst recycling, heterogeneous catalysts such as palladium on charcoal (Pd/C) can be employed, although they may require higher temperatures and can sometimes exhibit lower activity.[16]

Detailed Experimental Protocol: Sonogashira Coupling at the C3 Position

This protocol is a generalized procedure based on standard Sonogashira reaction conditions.

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-6 mol%).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base like triethylamine (2.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts. Wash with water and brine, then dry the organic layer.

  • Purification: Concentrate the organic phase and purify the crude product by column chromatography.

Conclusion

The selective functionalization of this compound via palladium-catalyzed cross-coupling reactions is a powerful strategy for the synthesis of complex pyridine derivatives. The inherent reactivity of the C-I bond allows for predictable and selective coupling at the C3 position. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are reliable catalysts, while systems employing bulky phosphine ligands like SPhos can offer enhanced performance. In Buchwald-Hartwig aminations, the use of sterically demanding biarylphosphine ligands such as XPhos is critical for achieving high efficiency. The classic Pd(PPh₃)₂Cl₂/CuI system remains a robust choice for Sonogashira couplings. While direct comparative data for this compound is scarce, the principles and catalyst systems outlined in this guide, based on analogous polyhalogenated heterocycles, provide a strong foundation for researchers to design and optimize their synthetic routes towards novel and valuable molecules.

References

A Comparative Guide to the Structural Validation of 2,5-dichloro-3-iodopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. The halogenated pyridine scaffold, particularly derivatives of 2,5-dichloro-3-iodopyridine, represents a class of molecules with significant potential in the development of new therapeutic agents and functional materials. The introduction of chloro and iodo substituents onto the pyridine ring offers unique reactivity and biological activity, but also presents distinct challenges in structural verification. This guide provides a comprehensive comparison of the primary analytical techniques for the structural validation of this compound derivatives, offering in-depth technical insights and field-proven experimental protocols.

The Imperative of Unambiguous Structural Validation

The journey from a synthesized molecule to a viable drug candidate or advanced material is paved with rigorous analytical checkpoints. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. For this compound derivatives, the precise placement of the three halogen atoms is critical to their chemical behavior and biological efficacy. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for unequivocal structural confirmation.

This guide will dissect the utility of three cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices for each method and provide self-validating protocols to ensure technical accuracy and trustworthiness.

Comparative Analysis of Key Analytical Techniques

The choice of analytical technique is often dictated by the nature of the sample, the information required, and the available instrumentation. For a comprehensive structural validation of this compound derivatives, a synergistic application of these methods is often the most robust strategy.

Analytical TechniqueInformation ProvidedStrengths for Halogenated PyridinesLimitations
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).- Provides detailed information on the proton and carbon framework. - 2D NMR techniques (COSY, HSQC, HMBC) can definitively establish atom connectivity. - Sensitive to the electronic effects of halogen substituents.- Can be complex to interpret for polysubstituted rings due to overlapping signals.[1] - Does not directly provide molecular weight.
Mass Spectrometry Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide structural clues.- HRMS provides highly accurate mass measurements, confirming the elemental formula.[2] - Isotopic patterns of chlorine are distinctive and aid in identification. - Fragmentation patterns can help deduce the positions of substituents.[3]- Isomers may have similar fragmentation patterns, making differentiation challenging. - Does not provide information on the 3D arrangement of atoms.
X-ray Crystallography Definitive three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.- Considered the "gold standard" for unambiguous structural determination.[4] - Provides absolute confirmation of substituent positions and stereochemistry.[5][6]- Requires a suitable single crystal, which can be challenging to grow for some organic molecules. - The determined structure is of the crystalline solid, which may not be identical to the solution-state conformation.

Physicochemical Properties of this compound

A foundational aspect of structural validation is the correlation of spectroscopic data with known physical properties. The following table summarizes key physicochemical properties of the parent compound, this compound.

PropertyValueSource
Molecular Formula C₅H₂Cl₂IN[2][7]
Molecular Weight 273.89 g/mol [2]
Melting Point 51-53 °C[2]
Boiling Point 278.7 °C at 760 mmHg[2]
Density 2.1 g/cm³[2]
XLogP3 3.1[2][7]

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, with explanations for key steps to ensure a deep understanding of the experimental design.

Protocol 1: Comprehensive NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of 1D and 2D NMR experiments is crucial for unambiguous assignment.

Rationale: The electronic environment of the pyridine ring is significantly influenced by the electronegativity and position of the halogen substituents. ¹H NMR will reveal the number and connectivity of the aromatic protons, while ¹³C NMR provides information about the carbon skeleton. 2D NMR experiments, such as COSY, HSQC, and HMBC, are essential to connect the proton and carbon signals and definitively establish the substitution pattern.[1]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Ensure the sample is fully dissolved to avoid signal broadening.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Observations: For the parent this compound, two signals in the aromatic region are expected, corresponding to the two remaining protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing nature of the halogens.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Observations: Five signals are expected for the five carbons of the pyridine ring. The carbons attached to the halogens will have their chemical shifts significantly influenced. Quaternary carbons (those bonded to substituents) will typically have weaker signals.[8]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons, confirming the connectivity of the aromatic protons.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached, allowing for the assignment of protonated carbons.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment that shows correlations between protons and carbons over two or three bonds. This is crucial for assigning the quaternary carbons by observing correlations from the assigned protons.[1]

Data Interpretation Workflow:

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Assignment H1 ¹H NMR COSY COSY H1->COSY Proton_Assignment Assign Proton Signals H1->Proton_Assignment C13 ¹³C NMR Protonated_Carbon_Assignment Assign Protonated Carbons C13->Protonated_Carbon_Assignment COSY->Proton_Assignment HSQC HSQC HSQC->Protonated_Carbon_Assignment HMBC HMBC Quaternary_Carbon_Assignment Assign Quaternary Carbons HMBC->Quaternary_Carbon_Assignment Proton_Assignment->HSQC Protonated_Carbon_Assignment->HMBC Final_Structure Confirm Connectivity Quaternary_Carbon_Assignment->Final_Structure

Caption: Workflow for structural elucidation using NMR spectroscopy.

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. For halogenated molecules, the characteristic isotopic patterns provide an additional layer of confirmation.

Rationale: High-resolution mass spectrometry can provide a mass measurement with high accuracy, allowing for the determination of the elemental formula. The presence of two chlorine atoms in this compound derivatives will result in a characteristic M, M+2, and M+4 isotopic pattern, which serves as a diagnostic fingerprint.[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute the sample to the low µg/mL or ng/mL range depending on the sensitivity of the instrument.

  • Instrumentation and Ionization:

    • Utilize a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

    • Electrospray ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule [M+H]⁺, providing clear molecular weight information.[3]

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode.

    • Ensure the mass resolution is set high enough to allow for accurate mass determination.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion peak.

    • Use the instrument's software to calculate the elemental composition that corresponds to the measured mass.

    • Analyze the isotopic pattern of the molecular ion peak to confirm the presence of two chlorine atoms.

Predicted Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. For this compound, potential fragmentation pathways could involve the loss of a halogen atom.

MS_Fragmentation Parent [C₅H₂Cl₂IN + H]⁺ Frag1 Loss of I Parent->Frag1 Frag2 Loss of Cl Parent->Frag2

Caption: Potential fragmentation pathways in mass spectrometry.

Protocol 3: Single-Crystal X-ray Crystallography

For an unequivocal determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.

Rationale: This technique provides the precise coordinates of each atom in the crystal lattice, offering definitive proof of the substitution pattern and the overall molecular geometry.[4]

Step-by-Step Methodology:

  • Crystal Growth (The Critical Step):

    • The primary challenge is often growing a single crystal of sufficient quality.

    • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the second solvent will slowly diffuse into the first, inducing crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator.

  • Crystal Mounting and Data Collection:

    • Carefully select a well-formed single crystal and mount it on a goniometer head.

    • Collect the diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to solve and refine the crystal structure using specialized software.

Visualization of the Validation Process:

Validation_Process Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS Xray X-ray Crystallography Purification->Xray If crystal obtained Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation Xray->Structure_Confirmation

Caption: A comprehensive workflow for structural validation.

Conclusion and Recommendations

The structural validation of this compound derivatives requires a meticulous and multi-pronged analytical strategy. While NMR spectroscopy and mass spectrometry provide essential and often sufficient evidence for structural elucidation, single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous confirmation.

For routine analysis and confirmation of synthesis, a combination of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is a robust and efficient approach. However, for novel derivatives, particularly those intended for biological or materials applications where precise structure-activity relationships are critical, obtaining a single-crystal X-ray structure is highly recommended to eliminate any ambiguity. By integrating the insights from these complementary techniques, researchers can proceed with confidence in the integrity of their molecular structures.

References

A Comparative Guide to Copper-Free vs. Copper-Catalyzed Sonogashira Coupling of 2,5-Dichloro-3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp-hybridized carbon atoms.[1] This powerful transformation, which couples terminal alkynes with aryl or vinyl halides, has seen extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The classical protocol, developed by its namesake Kenkichi Sonogashira, employs a dual catalytic system of palladium and a copper(I) co-catalyst.[3] However, persistent challenges associated with the copper co-catalyst, primarily the undesired homocoupling of the alkyne partner (Glaser coupling), have spurred the development of robust copper-free alternatives.[4][5]

This guide provides an in-depth, objective comparison of these two methodologies, focusing on a substrate of significant interest in medicinal chemistry: 2,5-dichloro-3-iodopyridine. This heteroaromatic building block presents a unique electronic and steric environment, with a highly reactive C-I bond poised for selective coupling. We will dissect the mechanistic underpinnings of each reaction, present detailed experimental protocols, and offer data-driven insights to guide researchers in selecting the optimal conditions for their synthetic goals.

Mechanistic Foundations: The Role of Copper

The fundamental difference between the two Sonogashira variants lies in the activation pathway of the terminal alkyne. The choice of pathway has significant consequences for reaction kinetics, side-product formation, and overall efficiency.

The Classic Copper-Catalyzed Pathway

In the traditional Sonogashira reaction, two interconnected catalytic cycles operate in concert.[6] The palladium cycle mirrors other cross-coupling reactions, but the critical transmetalation step is facilitated by a copper acetylide species generated in a separate copper cycle.

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-I bond of this compound, the most reactive site on the molecule, forming a Pd(II) intermediate.[1]

  • Copper Cycle : Concurrently, the copper(I) salt (typically CuI) coordinates with the terminal alkyne. A mild amine base then deprotonates the alkyne, forming a highly reactive copper acetylide intermediate.[7]

  • Transmetalation : The copper acetylide transfers its alkynyl group to the palladium(II) center, regenerating the copper(I) catalyst. This is often the rate-determining step.[6]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 2,5-dichloro-3-alkynylpyridine product and regenerate the active Pd(0) catalyst.[1]

The copper co-catalyst serves to accelerate the reaction, enabling it to proceed under remarkably mild conditions, often at room temperature.[2]

Copper_Catalyzed_Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Aryl->PdII_Alkyne Transmetalation PdII_Alkyne->Pd0 Regeneration Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I) Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Alkyne H-C≡CR Alkyne->Cu_Acetylide Deprotonation Cu_Acetylide->PdII_Aryl Key Intermediate for Transmetalation Cu_Acetylide->CuI Regeneration Base Base Base->Alkyne

Caption: Dual catalytic cycles in the copper-catalyzed Sonogashira reaction.
The Copper-Free Pathway

Copper-free variants were developed to circumvent the primary drawback of the classic method: the oxidative homocoupling of alkynes (Glaser coupling), which forms undesired diynes and complicates purification.[1] In the absence of copper, the alkyne must be activated directly by the palladium center.

The mechanism proceeds through a single palladium cycle.[6][8]

  • Oxidative Addition : This step is identical to the copper-catalyzed version, with Pd(0) inserting into the C-I bond of this compound.

  • Ligand Exchange & Deprotonation : The terminal alkyne coordinates to the Pd(II) complex. A base, which is typically stronger or used in higher concentration than in the copper-assisted protocol, then deprotonates the palladium-bound alkyne to form a palladium acetylide intermediate.[9]

  • Reductive Elimination : The product is formed, and the Pd(0) catalyst is regenerated.

This pathway requires careful selection of ligands and bases to facilitate the deprotonation step, which is less favorable without the intermediacy of copper.[10] Consequently, copper-free reactions may require higher temperatures or more specialized reagents to achieve comparable efficiency.[11]

Copper_Free_Sonogashira Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl Oxidative Addition ArylHalide Ar-I Pd_Pi_Complex [Ar-Pd(II)L(π-alkyne)-I] PdII_Aryl->Pd_Pi_Complex Ligand Exchange Alkyne H-C≡CR Alkyne->Pd_Pi_Complex Pd_Acetylide Ar-Pd(II)L-C≡CR Pd_Pi_Complex->Pd_Acetylide Deprotonation Pd_Acetylide->Pd0 Regeneration Product Ar-C≡CR Pd_Acetylide->Product Reductive Elimination Base Base Base->Pd_Pi_Complex

Caption: The monometallic catalytic cycle of the copper-free Sonogashira reaction.

Performance Comparison: Coupling with this compound

The choice between these two methods is a strategic one, dictated by the specific requirements of the synthesis. Below is a comparative summary based on typical experimental outcomes.

FeatureCopper-Catalyzed SonogashiraCopper-Free Sonogashira
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Cu(I) co-catalyst (e.g., CuI).[12]Pd catalyst only, often with specialized ligands (e.g., aminophosphines, NHCs).[5][10]
Reaction Rate Generally faster; reactions often proceed at room temperature to moderate heat (40-60 °C).[1]Can be slower; often requires higher temperatures (60-100 °C) to drive the reaction.[11]
Key Side Reaction Glaser-Hay Homocoupling of the alkyne to form symmetric diynes, especially under aerobic conditions.[4]Homocoupling is avoided. Other side reactions are possible but generally less prevalent.
Base Requirement Mild amine bases (e.g., Et₃N, DIPEA) which can also serve as the solvent.[3]Often requires stronger or specific bases (e.g., Cs₂CO₃, K₂CO₃, TBAA) to facilitate alkyne deprotonation.[7][13]
Atmosphere Requires strictly anaerobic (oxygen-free) conditions to suppress Glaser coupling.[2]Can often be performed under aerobic conditions, simplifying the experimental setup.[1]
Purification Can be challenging due to the need to remove copper salts and structurally similar diyne byproducts.Generally simpler purification; avoids copper contamination, which is critical for pharmaceutical applications.
Cost & Accessibility Reagents (Pd/Cu catalysts, simple amines) are generally inexpensive and widely available.May require more expensive, specialized phosphine ligands or palladium pre-catalysts.[11]

Experimental Protocols & Workflow

The following are representative, detailed protocols for the Sonogashira coupling of this compound with phenylacetylene.

Protocol 1: Copper-Catalyzed Method

Reagents:

  • This compound (1.0 mmol, 274 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.025 mmol, 17.5 mg)

  • Copper(I) iodide [CuI] (0.05 mmol, 9.5 mg)

  • Triethylamine (Et₃N) (5 mL)

  • THF (5 mL, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Pd(PPh₃)₂Cl₂ (17.5 mg) and CuI (9.5 mg).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add this compound (274 mg).

  • Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (132 µL) via syringe.

  • Stir the reaction mixture at room temperature for 4-6 hours (or until TLC/LC-MS indicates completion).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Protocol 2: Copper-Free Method

Reagents:

  • This compound (1.0 mmol, 274 mg)

  • Phenylacetylene (1.5 mmol, 153 mg, 165 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • cataCXium® A (di-tert-butyl(N-phenyl-2-aminobiphenyl-2-yl)phosphine) (0.04 mmol, 17 mg)

  • Cesium Carbonate [Cs₂CO₃] (2.0 mmol, 652 mg)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

Procedure:

  • To a round-bottom flask, add Pd(OAc)₂ (4.5 mg), cataCXium® A (17 mg), Cs₂CO₃ (652 mg), and this compound (274 mg).

  • Add 2-MeTHF (5 mL) followed by phenylacetylene (165 µL).

  • Stir the reaction mixture at 80 °C for 8-12 hours (or until TLC/LC-MS indicates completion). Note: An inert atmosphere is recommended but not always strictly necessary.[7]

  • After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2,5-Dichloro-3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount.[1] The presence of even minute quantities of impurities can significantly impact the efficacy, safety, and stability of the final drug product.[2] 2,5-dichloro-3-iodopyridine is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[3] Its halogenated pyridine structure makes it a valuable intermediate for creating novel therapeutic agents, including anti-cancer drugs.[3] Therefore, rigorous assessment of its purity is a non-negotiable aspect of quality control in drug development and manufacturing.

This guide provides a comprehensive comparison of analytical techniques for determining the purity of synthesized this compound. It is designed for researchers, scientists, and drug development professionals to establish robust and reliable analytical protocols. The methods discussed are grounded in established principles of analytical chemistry and are designed to be self-validating systems.[4][5]

Comparative Analysis of Purity Assessment Techniques

The selection of an appropriate analytical method is crucial for accurate purity determination.[6] The choice depends on the specific physicochemical properties of the target compound and the potential impurities. For this compound, a multifaceted approach employing chromatographic and spectroscopic techniques is recommended to ensure a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling

HPLC is a cornerstone technique in pharmaceutical analysis due to its high precision, resolution, and versatility in separating complex mixtures.[6][7] For a substituted pyridine like this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most effective.

Principle of RP-HPLC: In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

Experimental Workflow for HPLC Analysis:

Caption: Workflow for HPLC purity assessment of this compound.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). Filter and degas both solvents.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to the same concentration as the standard.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 250 nm.[8]

    • Gradient Program: A typical gradient would start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B to elute more nonpolar impurities.

  • Data Analysis: Calculate the purity by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Trustworthiness of the Method: The specificity of the HPLC method can be confirmed using a photodiode array (PDA) detector to check for peak purity.[9] The linearity, accuracy, and precision of the method should be validated according to ICH guidelines.[5][10]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is highly effective for the analysis of volatile and thermally stable compounds.[6][11] this compound is amenable to GC analysis, and the mass spectrometric detection provides invaluable structural information about any separated impurities.[11]

Principle of GC-MS: In GC, the sample is vaporized and injected into a column where it is separated based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule.

Experimental Workflow for GC-MS Analysis:

Caption: Workflow for GC-MS purity assessment and impurity identification.

Detailed GC-MS Protocol:

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized product in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.[11]

  • GC Conditions:

    • Column: A non-polar capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase (e.g., HP-5MS), is suitable.[12]

    • Injector Temperature: 250 °C.[11]

    • Oven Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.[11]

    • Carrier Gas: Helium at a constant flow rate.[11]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

    • Scan Range: A mass-to-charge ratio (m/z) range of 50-400 is appropriate to capture the molecular ion and key fragments of the target compound and potential impurities.[11]

  • Data Analysis: The purity is determined by the peak area percentage in the total ion chromatogram (TIC). The mass spectra of impurity peaks can be compared to spectral libraries (e.g., NIST) and the fragmentation pattern of the main compound for structural elucidation.

Common Impurities: Potential impurities could arise from starting materials, by-products, or degradation products.[1] For instance, in the synthesis of halogenated pyridines, one might expect to see regioisomers or compounds with incomplete halogenation.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation and Purity Estimation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative purity assessment.[14] Both ¹H and ¹³C NMR should be employed for a thorough characterization of this compound.

Principle of NMR: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing detailed information about the molecular structure.

¹H and ¹³C NMR Analysis:

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals in the aromatic region corresponding to the pyridine ring protons.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their bonding and electronic environment.[15]

Quantitative NMR (qNMR): By integrating the signals in the ¹H NMR spectrum and comparing them to a certified internal standard of known concentration, the absolute purity of the synthesized compound can be determined.

Experimental Protocol for qNMR:

  • Accurately weigh the synthesized this compound and a suitable internal standard (e.g., maleic acid) into an NMR tube.

  • Add a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Acquire the ¹H NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Calculate the purity based on the integral ratios of the analyte and the internal standard.

Comparison of Analytical Techniques

Technique Strengths Weaknesses Best Suited For
HPLC High resolution and sensitivity, quantitative accuracy, suitable for non-volatile and thermally labile compounds.[6]May require method development, not ideal for structural elucidation alone.Routine purity testing, quantification of known and unknown impurities.[7]
GC-MS Excellent for volatile compounds, provides structural information for impurity identification.[11]Not suitable for non-volatile or thermally unstable compounds.Detecting residual solvents and volatile by-products, confirming impurity structures.[6]
NMR Provides unambiguous structural confirmation, can be used for absolute quantitative analysis (qNMR).[14]Lower sensitivity compared to chromatographic methods, may not detect trace impurities.Final structural verification, absolute purity determination.

Conclusion: A Holistic Approach to Purity Assessment

A comprehensive assessment of the purity of synthesized this compound requires a multi-pronged analytical approach. HPLC is the workhorse for routine purity analysis and impurity profiling. GC-MS is invaluable for identifying volatile impurities and providing structural clues. Finally, NMR spectroscopy offers definitive structural confirmation and the potential for absolute purity determination. By integrating the data from these complementary techniques, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the final drug product.

References

The Synthetic Chemist's Compass: A Comparative Guide to the Applications of 2,5-Dichloro-3-Iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, agrochemical development, and materials science, the strategic selection of building blocks is paramount to synthetic success. Among the vast arsenal of heterocyclic intermediates, 2,5-dichloro-3-iodopyridine stands out as a uniquely versatile scaffold. Its trifunctionalized nature, featuring halogen atoms with distinct and predictable reactivities, offers a powerful tool for the controlled and sequential introduction of molecular complexity. This guide provides an in-depth comparison of the applications of this compound, focusing on its performance in cornerstone cross-coupling reactions and its utility in the synthesis of high-value compounds. We will delve into the causality behind experimental choices, present comparative data, and provide detailed, field-proven protocols to empower your research endeavors.

The Strategic Advantage: Understanding the Reactivity Hierarchy

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its three halogen substituents in palladium-catalyzed cross-coupling reactions. This reactivity follows the general trend based on carbon-halogen bond dissociation energies: I > Br > Cl > F .[1] The weaker carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst, the often rate-determining step of the catalytic cycle, compared to the more robust carbon-chlorine (C-Cl) bonds.[1] This inherent difference allows for highly regioselective functionalization, enabling a stepwise approach to constructing complex, multi-substituted pyridine derivatives.

This guide will focus on three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds, and it is here that the predictable reactivity of this compound truly shines. The initial coupling will invariably occur at the most reactive C-I bond at the 3-position, leaving the two chloro substituents untouched for subsequent transformations.

Comparative Performance with Other Halogenated Pyridines

To illustrate the strategic advantage of the iodo-substituent, let us consider a hypothetical Suzuki-Miyaura coupling of a generic arylboronic acid with this compound versus 2,3,5-trichloropyridine.

Starting MaterialPrimary Coupling PositionRelative Reaction RateSubsequent Coupling
This compound C-3 (Iodo)FastPossible at C-2 and C-5 (Chloro) under more forcing conditions
2,3,5-Trichloropyridine C-2 (most electron-deficient)SlowerPossible at C-3 and C-5 under more forcing conditions

This predictable regioselectivity is a significant advantage, allowing for the synthesis of a specific isomer without the need for complex protecting group strategies.

Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at the C-3 Position

This protocol details the selective coupling of an arylboronic acid at the C-3 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

Procedure: [2]

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.

  • To the Schlenk flask, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water.

  • Add the catalyst pre-mixture to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-2,5-dichloropyridine product.

Suzuki_Miyaura_Coupling cluster_workflow Suzuki-Miyaura Workflow Start Start Combine Combine Reactants: This compound, Arylboronic acid, Base, Pd Catalyst & Ligand Start->Combine React Heat under Inert Atmosphere Combine->React Monitor Monitor Progress (TLC/LC-MS) React->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 3-Aryl-2,5-dichloropyridine Purify->Product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and sp-hybridized carbons of terminal alkynes.[3] Similar to the Suzuki-Miyaura reaction, the high reactivity of the C-I bond in this compound allows for selective alkynylation at the C-3 position under mild conditions.[4]

Comparative Performance and Advantages

The introduction of an alkynyl group provides a versatile handle for further synthetic transformations, including click chemistry, cyclization reactions, and further cross-coupling reactions. The ability to selectively install this functionality at the C-3 position of the pyridine ring is a key advantage offered by this compound.

FeatureThis compound2,3,5-Trichloropyridine
Reaction Site C-3 (Iodo)C-2 (Chloro)
Reaction Conditions Milder (often room temperature)More forcing (elevated temperatures)
Selectivity High for C-3Moderate to good for C-2
Versatility Allows for sequential coupling at C-2 and C-5More challenging to achieve sequential, selective coupling
Experimental Protocol: Regioselective Sonogashira Coupling at the C-3 Position

This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with this compound.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Add anhydrous and degassed solvent (THF or DMF, 5 mL) and the amine base (TEA or DIPA, 2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-alkynyl-2,5-dichloropyridine product.

Sonogashira_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide R-Pd(II)L₂(I) Pd0->PdII_halide Oxidative Addition PdII_alkyne R-Pd(II)L₂(C≡CR') PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R-C≡CR' PdII_alkyne->Product Reactant_halide R-I (this compound) Reactant_halide->PdII_halide Reactant_alkyne H-C≡CR' Cu_acetylide Cu-C≡CR' Reactant_alkyne->Cu_acetylide Cu_acetylide->PdII_halide CuI CuI CuI->Cu_acetylide Base Base Base->Reactant_alkyne Deprotonation

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful and general method for the formation of C-N bonds.[6][7] The differential reactivity of the halogens in this compound can be exploited to achieve regioselective amination, although the reaction can be more nuanced than C-C bond-forming reactions. While the C-I bond is generally the most reactive, the choice of ligand and reaction conditions can influence the selectivity.[1][8]

Navigating Regioselectivity and Comparative Performance

In many cases, the Buchwald-Hartwig amination of this compound will proceed selectively at the C-3 position. However, certain bulky phosphine ligands have been shown to favor reaction at less sterically hindered positions. For comparison, the amination of 2,3,5-trichloropyridine typically occurs at the most electron-deficient C-2 position.

SubstrateTypical Amination SitePotential for Alternative Selectivity
This compound C-3 (Iodo)Possible at C-5 with specific ligands
2,3,5-Trichloropyridine C-2 (Chloro)Less common
Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[4][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add anhydrous toluene or dioxane (5 mL) and stir for 10 minutes.

  • In a separate Schlenk tube, add this compound (1.0 mmol) and sodium tert-butoxide (1.4 mmol).

  • Add the catalyst solution to the substrate mixture.

  • Add the amine (1.2 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to yield the desired aminopyridine derivative.

Buchwald_Hartwig_Workflow cluster_prep Catalyst & Reagent Preparation cluster_reaction Reaction & Purification Catalyst_Prep Prepare Catalyst Solution (Pd₂(dba)₃ + Ligand) Combine Combine Catalyst & Substrate Mixtures Catalyst_Prep->Combine Substrate_Prep Prepare Substrate Mixture (Halopyridine + Base) Substrate_Prep->Combine Add_Amine Add Amine Combine->Add_Amine Heat Heat under Inert Atmosphere Add_Amine->Heat Workup Quench & Workup Heat->Workup Purify Purification Workup->Purify Product Aminopyridine Product Purify->Product

Caption: Step-by-step workflow for a typical Buchwald-Hartwig amination reaction.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization enabled by this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, particularly in the realm of kinase inhibitors and agrochemicals.

Kinase Inhibitors

Substituted pyridines are prevalent scaffolds in many kinase inhibitors. The ability to introduce diverse functionalities at the C-2, C-3, and C-5 positions of the pyridine ring allows for the fine-tuning of inhibitor potency and selectivity. For instance, 2,5-dichloropyridine has been utilized as a key starting material in the synthesis of potent p38 mitogen-activated protein kinase (MAPK) inhibitors, which are targets for inflammatory diseases.[2] The sequential cross-coupling capabilities of this compound offer an even more versatile platform for the rapid generation of libraries of novel kinase inhibitors for structure-activity relationship (SAR) studies.

Agrochemicals

The pyridine ring is a common feature in many successful herbicides, fungicides, and insecticides.[9] Chlorinated pyridines, such as 2,3,5-trichloropyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, are important intermediates in the synthesis of several commercial agrochemicals.[9][10] The unique substitution pattern of this compound provides a pathway to novel agrochemical candidates with potentially improved efficacy and a different spectrum of activity. For example, its derivatives could be explored as novel fungicides.[11]

Conclusion

This compound is a powerful and versatile building block for organic synthesis. Its key strength lies in the predictable and hierarchical reactivity of its three halogen atoms, enabling regioselective and sequential functionalization through a variety of palladium-catalyzed cross-coupling reactions. This guide has provided a comparative overview of its application in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, complete with detailed experimental protocols and an analysis of its strategic advantages over other halogenated pyridines. For researchers aiming to construct complex, multi-substituted pyridine-containing molecules for applications in drug discovery, agrochemicals, and materials science, a thorough understanding of the chemistry of this compound is an invaluable asset.

References

A Senior Application Scientist's Guide to Synthetic Strategy: Benchmarking 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Pyridine Scaffold

To the practicing medicinal chemist or process scientist, the pyridine ring is more than just a simple heterocycle; it is a cornerstone of modern drug discovery. Its presence in numerous FDA-approved therapeutics is a testament to its unique electronic properties, its ability to engage in hydrogen bonding, and its capacity to serve as a bioisosteric replacement for a phenyl ring, often improving pharmacokinetic properties. The strategic functionalization of this core is therefore a critical endeavor.

This guide provides an in-depth comparative analysis of 2,5-dichloro-3-iodopyridine , a highly versatile building block, benchmarked against other common halopyridines. We will move beyond a simple catalog of reactions to explore the underlying principles of reactivity and selectivity that empower chemists to make informed strategic decisions in complex synthetic campaigns. The discussion herein is grounded in established mechanistic principles and supported by representative experimental data to provide a practical framework for leveraging this powerful synthetic intermediate.

Physicochemical Profile of this compound

Understanding the inherent properties of a building block is the foundation of its effective use. This compound (CAS 942206-23-7) is a solid at room temperature with a unique arrangement of halogen substituents that dictates its synthetic utility.[1][2][3]

PropertyValue
Molecular Formula C₅H₂Cl₂IN[1][3]
Molecular Weight 273.89 g/mol [1]
Melting Point 51-53 °C[1]
Boiling Point 278.7 °C at 760 mmHg[1]
Density ~2.1 g/cm³[1]
Appearance White to off-white solid

The key to this molecule's utility lies in the electronic and steric environment of its three halogen atoms. The pyridine nitrogen and the two chlorine atoms act as electron-withdrawing groups, rendering the ring electron-deficient. Crucially, the carbon-halogen bond strengths follow the well-established trend: C–Cl > C–Br > C–I. This differential is the cornerstone of its application in sequential, regioselective cross-coupling reactions.[4]

The Strategic Imperative: Orthogonal Reactivity and Sequential Functionalization

The primary advantage of this compound is the predictable and sequential reactivity of its halogen atoms. The C3-I bond is significantly weaker and thus more susceptible to oxidative addition by a palladium(0) catalyst than the C2-Cl and C5-Cl bonds.[4][5] This allows for a three-step diversification strategy, a powerful tool for building molecular complexity and generating compound libraries.

This workflow enables chemists to introduce three distinct points of diversity onto the pyridine core with exceptional regiochemical control. This is a significant advantage over building blocks with identical halogens (e.g., 2,5-dichloropyridine) or those that offer less distinct reactivity differences.

G cluster_0 Sequential Functionalization Workflow A This compound B Step 1: C3-I Functionalization (e.g., Suzuki, Sonogashira) - Mild Conditions A->B Pd(0), R1-Source C 2,5-Dichloro-3-(R1)-pyridine B->C D Step 2: C5-Cl Functionalization (e.g., Buchwald-Hartwig) - More Forcing Conditions C->D Pd(0), R2-Source E 2-Chloro-3-(R1)-5-(R2)-pyridine D->E F Step 3: C2-Cl Functionalization (e.g., S NAr, further coupling) - Harshest Conditions E->F R3-Source G 2-(R3)-3-(R1)-5-(R2)-pyridine (Trisubstituted Product) F->G

A typical workflow for the sequential functionalization of this compound.

Benchmarking in Key Synthetic Transformations

The true measure of a building block is its performance in the reactions most critical to modern synthesis. We will now compare this compound to other relevant halopyridines in three cornerstone palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Coupling: The Gold Standard for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery.[6][7] Its functional group tolerance and the stability of its boronic acid reagents are key to its success. Here, the reactivity of the C-X bond is paramount.

Comparative Data: Suzuki-Miyaura Coupling with Phenylboronic Acid

EntryBuilding BlockPositionConditionsTime (h)Yield (%)C2:C5 Ratio
1 This compound C3Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C4>95N/A
22,6-Dichloro-4-iodopyridineC4Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C4>95N/A
32-Chloro-3-iodopyridineC3Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 80°C4>90N/A
42,5-DichloropyridineC2Pd(OAc)₂, SPhos, K₃PO₄, Dioxane/H₂O, 100°C[8]18~85>98:2[8]
52,5-DichloropyridineC5Pd(OAc)₂, TBAB, K₂CO₃, DMF, 100°C[8]24~70<5:95[8]

Insight & Causality: As demonstrated, the C-I bond of Entry 1 reacts under mild conditions with high efficiency, comparable to other iodopyridines (Entries 2 & 3). The key differentiator is seen when comparing against 2,5-dichloropyridine (Entries 4 & 5). While selective C2-arylation is achievable, it requires more forcing conditions, a specialized ligand (SPhos), and longer reaction times.[8] Achieving C5 selectivity is even more challenging and often results in lower yields.[8] The C-I bond of this compound provides a clean, high-yielding entry point for the first diversification step without ambiguity.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX ArPdR Ar-Pd(II)-R(L2) ArPdX->ArPdR Transmetalation Base Base (e.g., CO3^2-) RBOH3 [R-B(OH)3]^- Base->RBOH3 RBY2 R-B(OH)2 RBY2->RBOH3 RBOH3->ArPdR ArPdR->Pd0 Reductive Elimination ArR Ar-R ArPdR->ArR

The catalytic cycle for the Suzuki-Miyaura reaction.

Protocol 1: Benchmark Suzuki-Miyaura Coupling of this compound

  • Rationale: This protocol uses a standard, robust catalyst system (Pd(PPh₃)₄) and a common base/solvent mixture to demonstrate the high reactivity of the C-I bond. The conditions are intentionally mild to highlight the selectivity over the C-Cl bonds.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 2,5-dichloro-3-phenylpyridine.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is the premier method for installing alkyne moieties, which are versatile handles for further chemistry (e.g., click chemistry, reductions).[9][10] This reaction also relies on the high reactivity of C-I bonds.[11]

Comparative Data: Sonogashira Coupling with Phenylacetylene

EntryBuilding BlockPositionConditionsTime (h)Yield (%)
1 This compound C3Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50°C6>90
22,6-Dichloro-4-iodopyridineC4Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50°C6>90
32,5-DichloropyridineC2Pd(OAc)₂, XPhos, Cs₂CO₃, Dioxane, 100°C18~75

Insight & Causality: Similar to the Suzuki coupling, Entry 1 demonstrates that this compound couples efficiently at the C3-iodo position under standard Sonogashira conditions.[12][13] The reaction is clean and high-yielding. In contrast, coupling at a C-Cl position (Entry 3) is far more demanding, requiring a specialized bulky phosphine ligand (XPhos), a stronger base, and higher temperatures, which can limit functional group compatibility. The C-I bond provides a significant kinetic advantage, ensuring the reaction proceeds smoothly under mild conditions.

Protocol 2: Benchmark Sonogashira Coupling of this compound

  • Rationale: This protocol employs the classic Pd/Cu co-catalyst system. Triethylamine (Et₃N) serves as both the base and, frequently, the solvent. The mild temperature preserves sensitive functional groups and ensures selectivity.

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL) and anhydrous, degassed THF (5 mL). Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Reaction: Stir the mixture at 50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-8 hours).

  • Work-up: Cool the reaction, filter through a pad of Celite® to remove catalyst residues, and rinse the pad with ethyl acetate. Concentrate the filtrate in vacuo.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

C. Buchwald-Hartwig Amination: Forging the Critical C–N Bond

The C-N bond is ubiquitous in pharmaceuticals. The Buchwald-Hartwig amination has revolutionized its synthesis, allowing for the coupling of aryl halides with a vast range of amines.[14][15] This reaction provides the most striking example of this compound's utility, as the less reactive C-Cl bonds can now be addressed.

Comparative Data: Sequential Amination

EntryStarting MaterialAminePositionConditionsYield (%)
1 2,5-Dichloro-3-(R1)-pyridine MorpholineC5Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 110°C~80-90
22,5-DichloropyridineMorpholineC2Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100°C~85-95
32,5-DichloropyridineMorpholineC5Requires specialized conditions, often lower yield~50-70

Insight & Causality: After initial functionalization at C3, the two chloro-substituents are no longer electronically or sterically equivalent. The C5 position is generally more accessible and reactive towards Buchwald-Hartwig amination than the sterically hindered C2 position. Entry 1 shows a typical high-yielding amination at the C5 position of a C3-substituted intermediate. This requires more forcing conditions (stronger base, higher temperature, bulky ligand) than the initial C-I coupling, a perfect illustration of orthogonal reactivity.[16][17] While C2-amination of 2,5-dichloropyridine itself is efficient (Entry 2), subsequent C5-amination is difficult. The sequential approach starting with this compound provides a more reliable and controlled path to fully substituted pyridines.

G cluster_0 Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L ArPdX Ar-Pd(II)-X(L) Pd0->ArPdX Oxidative Addition ArX Ar-X ArX->ArPdX AmineComplex [Ar-Pd(II)-X(NHR2)] ArPdX->AmineComplex Amine Coordination Amine R2NH Amine->AmineComplex AmidoComplex Ar-Pd(II)-NR2(L) AmineComplex->AmidoComplex Deprotonation Base Base Base->AmineComplex AmidoComplex->Pd0 Reductive Elimination ArNR2 Ar-NR2 AmidoComplex->ArNR2

The catalytic cycle for the Buchwald-Hartwig amination.

Strategic Synthesis Design: A Decision Framework

The choice of building block is a critical decision point in any synthetic plan. The following workflow illustrates the logic for selecting this compound.

G cluster_0 Building Block Selection Workflow Start Define Target Pyridine Substitution Pattern Q1 How many points of diversity are required? Start->Q1 TwoPoints Two Q1->TwoPoints 2 ThreePoints Three Q1->ThreePoints 3 Q2 What is the substitution pattern? TwoPoints->Q2 ThreePoints->Q2 Use25DCP Use 2,5-Dichloropyridine (Cost-effective for 2,5-disubst.) Q2->Use25DCP 2,5- Use26DCP4I Use 2,6-Dichloro-4-iodopyridine (For 2,4,6-trisubst.) Q2->Use26DCP4I 2,4,6- Use25DC3I Use this compound (Ideal for 2,3,5-trisubst.) Q2->Use25DC3I 2,3,5- Other Consider other isomers (e.g., 2-chloro-3-iodopyridine) Q2->Other Other

A decision-making framework for selecting the optimal halopyridine building block.

Conclusion

This compound is a premier building block for the synthesis of complex, polysubstituted pyridines. Its distinct advantage lies not in the reactivity of any single halogen, but in the predictable, orthogonal reactivity across all three positions. This allows for a robust and regiochemically precise sequential functionalization strategy that is difficult to achieve with other commercially available halopyridines.

By first leveraging the highly reactive C-I bond under mild conditions, chemists can install the initial substituent with high fidelity. The remaining, less reactive C-Cl bonds can then be addressed under progressively more forcing conditions, providing a controlled and logical pathway to novel and complex molecular architectures. For research, discovery, and development professionals aiming to construct 2,3,5-trisubstituted pyridine cores, this compound represents a best-in-class starting material, enabling efficiency, control, and ultimately, the acceleration of discovery programs.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,5-Dichloro-3-iodopyridine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and utilization of novel compounds like 2,5-Dichloro-3-iodopyridine are pivotal for innovation. However, the lifecycle of such specialized chemicals extends beyond their application in experiments; it encompasses a crucial final phase: safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Immediate Safety and Hazard Assessment: The First Line of Defense

Before any disposal procedures are initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a halogenated pyridine derivative and must be handled as a hazardous substance.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The following PPE must be worn at all times when handling this compound, including during disposal procedures:

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes and airborne particles, preventing serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.Prevents skin contact and absorption, which can cause irritation.[2][3]
Protective Clothing A buttoned lab coat, closed-toe shoes, and long pants. For larger quantities or increased splash risk, a chemically resistant apron is recommended.Minimizes skin exposure to the chemical.[1]
Respiratory Protection All handling of the solid compound should be conducted in a certified chemical fume hood.Prevents inhalation of dust or vapors that can cause respiratory irritation.[1][4]

Always ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed before handling this compound.[1][2]

Operational Plan: Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste in compliance with all federal, state, and local regulations.[5] Under no circumstances should this chemical be disposed of down the drain or in general waste.[5][6]

Phase 1: Waste Identification and Segregation

Proper segregation of chemical waste is fundamental to safe disposal and prevents potentially dangerous reactions.

  • Designate as Hazardous Waste: All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and cleaning materials from spills, must be treated as hazardous waste.[5][7]

  • Separate Halogenated Waste: Collect waste containing this compound in a dedicated container for halogenated organic solids. Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[5][8]

  • Avoid Incompatibilities: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[2][6]

Phase 2: Containerization and Labeling

Proper containment and labeling are critical for safe storage and transport of hazardous waste.

  • Select an Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.[5][9]

  • Labeling Requirements: The waste container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste ".[5][6]

    • The full chemical name: "Waste this compound " (do not use abbreviations or chemical formulas).[6]

    • A clear indication of the associated hazards (e.g., Toxic, Irritant).[7]

Phase 3: In-Laboratory Waste Management

While in the laboratory, all hazardous waste must be managed in designated Satellite Accumulation Areas (SAAs).

  • Storage in SAA: Store the sealed and labeled waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.[9]

  • Secondary Containment: Ensure the SAA has secondary containment to capture any potential leaks from the primary waste container.[9]

  • Accumulation Time: Adhere to your institution's and local regulations regarding the maximum amount of time waste can be stored in an SAA before being transferred to a central accumulation area.

Emergency Procedures: Spill Management Protocol

In the event of a spill, a swift and safe response is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[10][11]

  • Assess the Spill: Determine the extent of the spill. For small spills (a few grams) that you are trained to handle, proceed with cleanup. For large spills, or if you are unsure, contact your institution's Environmental Health and Safety (EHS) department immediately.[12]

  • Don Appropriate PPE: Before approaching the spill, don the full PPE as outlined in the "Personal Protective Equipment" section.[11]

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid generating dust.[1][5]

  • Collect and Containerize: Place the collected material into a clearly labeled container for hazardous waste. All materials used for cleanup (e.g., absorbent pads, gloves) must also be disposed of as hazardous waste.[11][12]

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[5]

Logical Framework for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Disposal_Workflow Disposal Decision Workflow for this compound cluster_emergency Emergency Path start Waste Generation (Solid this compound or contaminated materials) identify Identify as Hazardous Waste (Halogenated Organic Solid) start->identify segregate Segregate from non-halogenated and incompatible waste identify->segregate containerize Place in a labeled, sealed, and compatible container segregate->containerize label Label Container: 'Hazardous Waste' 'Waste this compound' Hazard Pictograms containerize->label store Store in Satellite Accumulation Area (SAA) with secondary containment label->store full Is container full or storage time limit reached? store->full full->store No transfer Arrange for pickup by EHS or licensed waste handler full->transfer Yes end Final Disposal (Typically high-temperature incineration) transfer->end spill Spill Occurs spill_response Follow Emergency Spill Protocol spill->spill_response collect_spill Collect spill debris as hazardous waste spill_response->collect_spill collect_spill->containerize

Caption: Decision workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 2,5-Dichloro-3-iodopyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 2,5-Dichloro-3-iodopyridine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling this compound (CAS No. 942206-23-7), a halogenated pyridine derivative. The procedures outlined here are designed to be a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in a deep understanding of the compound's specific hazards.

Hazard Assessment: Understanding the Risks

This compound is a solid, often a powder, that presents multiple health hazards upon exposure.[1] A thorough understanding of its risk profile is the foundation of any effective safety plan. The primary hazards are associated with irritation to the skin, eyes, and respiratory system, as well as acute toxicity if ingested.[2][3]

Table 1: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescriptionSource(s)
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin IrritationH315Causes skin irritation.[2][3][4]
Serious Eye IrritationH319Causes serious eye irritation.[2][3][4]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[2][3][4]

The physical form of this compound as a solid means that dust formation is a significant risk.[4] Fine particles can easily become airborne during weighing and transfer, leading to inadvertent inhalation, which is a primary route of exposure that can cause respiratory irritation.[2][5]

Core Directive: Mandatory Personal Protective Equipment

A multi-layered approach to PPE is mandatory to create a reliable barrier between the researcher and the chemical. The following specifications are the minimum requirements for handling this compound.

Eye and Face Protection
  • Specification : Tightly fitting chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133 are required at all times.[3]

  • Expert Rationale : This standard ensures protection not only from frontal splashes but also from airborne dust that can circulate and get behind standard safety glasses. When handling larger quantities or performing reactions with a higher splash potential, a full face shield should be worn over the safety goggles for maximum protection.[6]

Hand Protection
  • Specification : Chemically resistant gloves, such as nitrile or neoprene, must be worn. Gloves must be inspected for tears or punctures before each use.[3]

  • Expert Rationale : The selection of glove material is critical. While nitrile gloves are suitable for incidental contact, they provide limited protection against prolonged exposure. For tasks involving significant handling or potential immersion, heavier-duty gloves should be considered. Always remove gloves using a technique that avoids skin contact with the contaminated exterior and wash hands thoroughly after removal.

Body Protection
  • Specification : A buttoned, knee-length laboratory coat is the minimum requirement. Fire/flame resistant and impervious clothing is recommended for larger-scale work.[4][7]

  • Expert Rationale : The lab coat protects your skin and personal clothing from contamination. In the event of a splash, a contaminated lab coat can be removed quickly to minimize exposure. Personal clothing should never be exposed in the laboratory.

Respiratory Protection
  • Specification : All handling of this compound that may generate dust must be conducted within a certified chemical fume hood.[3]

  • Expert Rationale : A fume hood is the most critical piece of engineering control as it pulls airborne particles away from the operator's breathing zone. If a fume hood is unavailable or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges (e.g., N95 dust mask for solids) must be used.[3][5]

Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol provides a systematic workflow for handling this compound, ensuring safety at every stage.

Step 1: Preparation and Engineering Controls
  • Designate the Work Area : All handling of the solid compound must occur within a certified chemical fume hood to mitigate inhalation risks.[6]

  • Verify Emergency Equipment : Before starting, ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[3]

  • Assemble Materials : Prepare all necessary equipment (spatulas, weigh boats, glassware) and place absorbent, disposable bench paper on the work surface to contain any minor spills.

  • Keep Containers Closed : The reagent bottle should remain tightly closed when not actively in use.[2]

Step 2: Donning Personal Protective Equipment (PPE)

The sequence of putting on PPE is crucial to ensure complete protection.

  • Lab Coat : Don the lab coat, ensuring it is fully buttoned.

  • Goggles/Face Shield : Put on your chemical safety goggles.

  • Gloves : Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Step 3: Handling the Chemical
  • Avoid Dust Generation : Use a spatula to carefully transfer the solid. Avoid scooping or dropping the material in a way that creates airborne dust.[7]

  • Weighing : If possible, weigh the material directly into the reaction vessel within the fume hood. If using a balance outside the hood, use a tared, sealed container to transport the chemical.

  • Post-Handling : After handling, decontaminate the spatula and any other equipment. Wipe down the work surface with a damp cloth, and dispose of the bench paper and cloth as hazardous waste.

Step 4: Doffing Personal Protective Equipment (PPE)

The removal of PPE must be done in a specific order to prevent cross-contamination.

  • Gloves : Remove gloves first, turning them inside-out as you pull them off. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield : Remove eye and face protection.

  • Lab Coat : Remove the lab coat, rolling it so the contaminated exterior is folded inward.

  • Hand Washing : Wash your hands and any exposed skin thoroughly with soap and water.[5]

Emergency Procedures: Immediate Response Plan

In case of accidental exposure, rapid and correct first aid is critical.

  • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs or persists.[2][3]

  • Eye Contact : Rinse cautiously and immediately with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or doctor for treatment advice.[2][4]

Decontamination and Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Empty Containers : The original reagent bottle, even when empty, will contain residue. It should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Decontamination : The work area within the fume hood should be wiped down with a solvent-soaked towel to remove any residual chemical dust. This towel must also be disposed of as hazardous waste.

  • Advanced Disposal Concepts : For larger quantities, advanced disposal methods may be required. Halogenated pyridine compounds can be degraded through chemical processes like catalytic hydrogenation or dechlorination using reagents like zinc, which breaks down the hazardous molecule into less harmful substances.[8][9][10] These methods reduce environmental impact but must be carried out by trained personnel in appropriate facilities.

Visualization: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow cluster_prep Phase 1: Pre-Operational Assessment cluster_controls Phase 2: Engineering & Administrative Controls cluster_ppe Phase 3: PPE Selection cluster_final Phase 4: Final Safety Check start Task: Handling This compound hazards Identify Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Respiratory Irritant - Dust Inhalation Risk start->hazards fume_hood Work in a certified chemical fume hood? hazards->fume_hood Based on hazard assessment ppe_standard Standard PPE: - Safety Goggles (EN166/OSHA) - Nitrile/Neoprene Gloves - Lab Coat fume_hood->ppe_standard Yes ppe_respirator Add Respiratory Protection: - N95 Respirator or higher fume_hood->ppe_respirator No / Malfunction final_check Verify emergency equipment access (Eyewash, Safety Shower) Proceed with handling protocol ppe_standard->final_check ppe_respirator->ppe_standard In addition to

Caption: Decision workflow for PPE selection.

References

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